Product packaging for (6-Amino-5-bromopyridin-3-yl)methanol(Cat. No.:CAS No. 1027785-19-8)

(6-Amino-5-bromopyridin-3-yl)methanol

Cat. No.: B591767
CAS No.: 1027785-19-8
M. Wt: 203.039
InChI Key: LBYLYVGJSXTAOB-UHFFFAOYSA-N
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Description

(6-Amino-5-bromopyridin-3-yl)methanol is a useful research compound. Its molecular formula is C6H7BrN2O and its molecular weight is 203.039. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BrN2O B591767 (6-Amino-5-bromopyridin-3-yl)methanol CAS No. 1027785-19-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-amino-5-bromopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYLYVGJSXTAOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50736706
Record name (6-Amino-5-bromopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027785-19-8
Record name (6-Amino-5-bromopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(6-Amino-5-bromopyridin-3-yl)methanol: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: (6-Amino-5-bromopyridin-3-yl)methanol is a trifunctional heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its unique arrangement of an amino group, a bromine atom, and a hydroxymethyl group on a pyridine scaffold offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a proposed synthetic pathway, characteristic reactivity, and its strategic application in the development of novel therapeutic agents. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with expert chemical insight to serve as a comprehensive resource for leveraging this valuable intermediate.

Introduction: The Strategic Value of Pyridine Scaffolds in Medicine

The pyridine ring is a privileged scaffold in medicinal chemistry, second only to piperidine as the most common nitrogen-containing heterocycle in pharmaceuticals.[1] This structural motif is present in a multitude of natural products, including nicotinamide (a form of vitamin B3) and pyridoxol (vitamin B6), and is a core component in numerous FDA-approved drugs.[1][2] The nitrogen atom imparts unique electronic properties, influences aqueous solubility, and provides a key point for hydrogen bonding, all of which are critical for molecular recognition and pharmacological activity.

This compound (CAS: 1027785-19-8) emerges as a particularly valuable building block due to its trifunctional nature. This structure allows for orthogonal chemical modifications, enabling chemists to introduce molecular diversity in a controlled, stepwise manner. It is frequently employed in the synthesis of active pharmaceutical ingredients (APIs) targeting a range of diseases, including cancer, viral infections, and neurological disorders.[3] The strategic placement of its functional groups makes it an ideal starting point for constructing libraries of compounds for high-throughput screening and lead optimization.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. While basic molecular data are well-established, specific experimental values for properties such as melting point and solubility are not widely reported in peer-reviewed literature and are typically determined on a batch-specific basis by commercial suppliers.

PropertyValueSource
CAS Number 1027785-19-8[3]
Molecular Formula C₆H₇BrN₂O[3]
Molecular Weight 203.04 g/mol [3]
Appearance Solid (Typical)[3]
Purity ≥97.5% (Typical)[3]
Storage Conditions 2-8°C, under inert atmosphere[3]
Melting Point Not reported in literature-
Boiling Point Not reported in literature-
Solubility Not reported in literature-

Proposed Synthesis Protocol

Workflow Diagram: Proposed Synthesis

G cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination cluster_2 Step 3: Reduction A 6-Aminonicotinic Acid B Ethyl 6-aminonicotinate A->B EtOH, H₂SO₄ (cat.) Reflux C Ethyl 6-amino-5-bromonicotinate B->C NBS or Br₂ Solvent (e.g., CH₃CN) D This compound C->D NaBH₄, EtOH or LiAlH₄, THF

Caption: Proposed synthetic route for this compound.

Step-by-Step Methodology (Proposed)

Step 1: Fischer Esterification of 6-Aminonicotinic Acid

  • Rationale: The initial step protects the carboxylic acid as an ethyl ester. This is a standard procedure that prevents the acidic proton from interfering with subsequent reactions and increases solubility in organic solvents. The use of a catalytic amount of strong acid like sulfuric acid is a classic and cost-effective method for this transformation.

  • Protocol:

    • To a round-bottom flask, add 6-aminonicotinic acid (1.0 eq).

    • Add absolute ethanol (approx. 10-20 volumes).

    • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while cooling the flask in an ice bath.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 6-aminonicotinate.

Step 2: Electrophilic Bromination

  • Rationale: The pyridine ring, activated by the amino group, is susceptible to electrophilic aromatic substitution. The bromine atom is directed ortho to the powerful activating amino group, to the C5 position. N-Bromosuccinimide (NBS) is a common and relatively safe brominating agent for this purpose.

  • Protocol:

    • Dissolve ethyl 6-aminonicotinate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, keeping the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude ethyl 6-amino-5-bromonicotinate, which can be purified by column chromatography.[4]

Step 3: Reduction of the Ester to the Primary Alcohol

  • Rationale: The final step is the reduction of the ester functional group to the primary alcohol. Sodium borohydride (NaBH₄) in a protic solvent like ethanol is a mild and selective reagent suitable for this transformation, especially on a laboratory scale.[5] For more challenging reductions, lithium aluminum hydride (LiAlH₄) in an aprotic solvent like THF is a more powerful alternative, although it requires more stringent anhydrous conditions.

  • Protocol (using NaBH₄):

    • Dissolve ethyl 6-amino-5-bromonicotinate (1.0 eq) in ethanol.

    • Cool the solution to 0°C.

    • Add sodium borohydride (2.0-4.0 eq) portion-wise, controlling the effervescence.

    • Stir the reaction at room temperature for 2-12 hours until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl to pH ~7.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting solid by recrystallization or column chromatography to obtain this compound.

Spectroscopic Characterization

While specific spectra are not publicly available, the following provides the expected spectroscopic signatures for successful identification and characterization of the title compound.

  • ¹H NMR:

    • Aromatic Protons: Two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), appearing as singlets or narrow doublets due to the substitution pattern. The proton at C2 will likely be downfield of the proton at C4.

    • Hydroxymethyl Protons (CH₂): A singlet around δ 4.5-4.7 ppm.

    • Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent (typically δ 5.0-5.5 ppm).

    • Amino Protons (NH₂): A broad singlet in the region of δ 4.5-6.0 ppm.

  • ¹³C NMR:

    • Six distinct signals are expected.

    • Aromatic Carbons: Five signals in the aromatic region (δ 110-160 ppm). The carbon bearing the bromine (C5) and the carbon bearing the amino group (C6) will have characteristic shifts.

    • Hydroxymethyl Carbon (CH₂OH): A signal in the aliphatic region, typically around δ 60-65 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A broad band around 3200-3400 cm⁻¹.

    • N-H Stretch: Two sharp-to-medium bands (symmetric and asymmetric stretching) around 3300-3500 cm⁻¹.

    • C-H Stretch (aromatic): Signals just above 3000 cm⁻¹.

    • C=C and C=N Stretch (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

    • C-O Stretch: A strong band in the 1000-1100 cm⁻¹ region.

    • C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion (M⁺) peaks would be expected at m/z 202 and 204.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from its three distinct functional groups, which can often be addressed with orthogonal chemical strategies.

Diagram: Key Reactive Sites

Caption: Reactivity map of this compound.

Reactions at the Amino Group

The primary amino group is a potent nucleophile and can readily undergo:

  • N-Acylation: Reaction with acid chlorides or anhydrides to form amides. This is often used to protect the amino group or to introduce specific side chains.

  • N-Alkylation: Reaction with alkyl halides, though this can lead to mixtures of mono- and di-alkylated products. Reductive amination is a more controlled alternative.

  • Diazotization: Reaction with nitrous acid (generated from NaNO₂ and HCl) to form a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide variety of other functional groups (e.g., -OH, -CN, -halogens).

Reactions at the Bromo Group

The C-Br bond is the most valuable site for building molecular complexity through carbon-carbon and carbon-heteroatom bond formation:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to form a new C-C bond, linking the pyridine core to other aryl or alkyl groups. This is one of the most powerful and widely used reactions in modern drug discovery.[6]

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form a C-N bond, allowing for the synthesis of more complex substituted aminopyridines.

  • Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl substituents.

Reactions at the Hydroxymethyl Group

The primary alcohol offers another handle for modification:

  • Oxidation: Selective oxidation to the corresponding aldehyde using reagents like manganese dioxide (MnO₂) or to the carboxylic acid using stronger oxidants like potassium permanganate (KMnO₄) or Jones reagent.

  • Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate (using TsCl) or mesylate (using MsCl), or directly to a halide (e.g., using PBr₃ or SOCl₂).[7] This activates the position for subsequent Sₙ2 reactions with a variety of nucleophiles.

Applications in Medicinal Chemistry

The true value of this compound lies in its application as a scaffold or key intermediate. A common strategy involves using the bromo and amino groups as orthogonal handles to build out a complex molecule. For instance, a Suzuki coupling can be performed at the C5-Br position, followed by acylation at the C6-amino group, and finally, modification of the C3-methanol group. This stepwise approach allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) is not publicly available, based on the structure and data from similar compounds, this compound should be handled with care.

  • Hazards: Likely to be harmful if swallowed and may cause skin and serious eye irritation. Aromatic amines and halogenated compounds should always be treated as potentially toxic and mutagenic.

  • Precautions:

    • Use in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place (2-8°C is recommended).[3]

Conclusion

This compound is a high-value, multifunctional building block that provides a robust entry point for the synthesis of diverse and complex molecules. Its three distinct reactive centers—the nucleophilic amine, the versatile bromo-handle for cross-coupling, and the modifiable hydroxymethyl group—offer chemists a powerful tool for drug discovery. While detailed public data on its synthesis and physical properties are sparse, its commercial availability and the well-understood chemistry of its functional groups ensure its continued importance in the development of next-generation therapeutics. This guide provides a framework for understanding and utilizing this potent chemical intermediate to its fullest potential.

References

  • ResearchGate. (n.d.). Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
  • Dandawate, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC. [Link]
  • Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4), 875-881. [Link]
  • Royal Society of Chemistry. (n.d.).
  • MySkinRecipes. (n.d.). This compound.
  • ResearchGate. (2009). Synthesis of 2-Amino-5-bromopyridine. [Link]
  • Google Patents. (n.d.). Method for synthesizing 2-amino-6-bromopyridine.
  • Guo, J., et al. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.
  • Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206. [Link]
  • Google Patents. (n.d.). Novel process for preparation of 10-oxo-10, 11-dihydro-5h-dibenz [b,f] azepine-5-carbox.
  • Google Patents. (n.d.). Process for preparing enantiomerically enriched amino-alcohols.
  • Kim, J. S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Frontiers in Chemistry, 10, 839881. [Link]
  • Google Patents. (n.d.). (12) United States Patent.
  • Seedion. (n.d.). This compound.
  • Google Patents. (n.d.). Preparation method of 2-amino-5-methyl-6-bromopyridine.
  • Google Patents. (n.d.). Methods and compositions for generating singlet oxygen.
  • PubChem. (n.d.). 6-Bromo-3-pyridinemethanol.
  • ResearchGate. (2011). Mild synthesis of 6-amino-5-bromoquinoxaline. [Link]
  • MDPI. (n.d.). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile.
  • National Center for Biotechnology Information. (n.d.). Electrochemical Synthesis of Unnatural Amino Acids Embedding 5- and 6-Membered Heteroaromatics.
  • Google Patents. (n.d.). A process to produce 4-(2-sulfoethyl) cyclohexane, 1,2-diol from 4-vinylcyclohexane....

Sources

The Versatile Building Block: A Technical Guide to (6-Amino-5-bromopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Modern Medicinal Chemistry

(6-Amino-5-bromopyridin-3-yl)methanol, identified by its CAS Number 1027785-19-8 , is a highly functionalized pyridine derivative that has emerged as a critical building block in the synthesis of complex pharmaceutical agents.[1][2] Its strategic arrangement of an amino group, a bromine atom, and a hydroxymethyl group on the pyridine core offers multiple reaction sites for chemical elaboration. This trifecta of functionalities makes it an exceptionally valuable intermediate, particularly in the construction of kinase inhibitors and other targeted therapies. This guide provides an in-depth exploration of its synthesis, properties, and applications, offering a technical resource for scientists engaged in drug discovery and development.

The inherent reactivity profile of this molecule—the nucleophilic amino group, the bromine atom amenable to cross-coupling reactions, and the versatile hydroxymethyl group—allows for a modular and divergent approach to library synthesis. This is paramount in modern medicinal chemistry, where the rapid generation of analogs is essential for optimizing potency, selectivity, and pharmacokinetic properties. The aminopyridine scaffold itself is a well-established "privileged structure," known for its ability to form key hydrogen bond interactions within the ATP-binding sites of various protein kinases.[3]

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
CAS Number 1027785-19-8[1][2]
Molecular Formula C₆H₇BrN₂O[1]
Molecular Weight 203.04 g/mol [1]
Appearance Solid[1]
Purity (Typical) ≥97.5%[1]
Storage 2-8°C[1]

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis and Reaction Pathways

The most logical and industrially scalable synthesis of this compound proceeds via the reduction of its corresponding ester, Ethyl 6-amino-5-bromonicotinate (CAS 850429-51-5). This precursor is a stable, crystalline solid that can be prepared through established routes involving the bromination and amination of nicotinic acid derivatives.[3]

Overall Synthetic Workflow:

SynthesisWorkflow cluster_0 Precursor Synthesis cluster_1 Final Reduction Step Nicotinate Ethyl Nicotinate Precursor Brominated Ethyl 6-Bromo-nicotinate Nicotinate->Brominated Bromination Precursor Ethyl 6-amino-5-bromonicotinate (CAS 850429-51-5) Brominated->Precursor Amination Target This compound (CAS 1027785-19-8) Precursor->Target Reduction (e.g., LiAlH₄, NaBH₄) ApplicationWorkflow cluster_reactions Key Chemical Transformations cluster_targets Therapeutic Targets Start This compound R1 Suzuki / Stille Coupling (at C5-Br) Start->R1 Introduce Aryl/Heteroaryl Groups R2 Buchwald-Hartwig Amination (at C6-NH₂) Start->R2 Form Amides/Ureas R3 Oxidation / Etherification (at C3-CH₂OH) Start->R3 Modify Linker/Solubility Final Diverse Library of Potent & Selective Kinase Inhibitors R1->Final R2->Final R3->Final T1 Spleen Tyrosine Kinase (Syk) T2 Aurora Kinases T3 FGFR / VEGFR T4 Other Kinases Final->T1 Final->T2 Final->T3 Final->T4

Sources

(6-Amino-5-bromopyridin-3-yl)methanol molecular structure

This trifunctional nature makes the compound a key intermediate in the synthesis of biologically active molecules, including kinase inhibitors, antivirals, and central nervous system agents, where a substituted pyridine scaffold is often a core pharmacophore. [1]

Safety and Handling

Disclaimer: This information is based on data for structurally similar compounds. The specific Material Safety Data Sheet (MSDS) for CAS 1027785-19-8 must be consulted prior to handling.

Based on analogous compounds like (6-Bromopyridin-2-yl)methanol, this substance should be handled as a potential irritant. [7]

  • Hazard Classification (Anticipated):

    • Skin Irritation (Category 2) [7] * Serious Eye Irritation (Category 2A) [7] * Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System Irritation [7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

    • Respiratory Protection: Use only in a well-ventilated chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.

  • Handling and Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area. [1]Recommended storage is at 2-8°C.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

Conclusion

This compound is a strategically designed chemical building block with significant potential for accelerating drug discovery and development. Its molecular structure offers three distinct and versatile points for synthetic modification, enabling the efficient construction of complex and diverse chemical libraries. A thorough understanding of its synthesis, characterization, and reactivity profile, as outlined in this guide, empowers researchers to fully leverage its capabilities in the rational design of next-generation therapeutics.

References

  • Accela ChemBio Inc. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). (6-Bromopyridin-2-yl)methanol.
  • Al-Hourani, B., et al. (2018). Synthesis and NMR elucidation of novel octa-amino acid resorcina[4]renes derivatives. Journal of the Serbian Chemical Society.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyridine Derivatives: Insights from 2-Amino-5-bromopyridine.
  • IOSR Journal. (2014). Synthesis of novel amino acid [(6R, 7R)-7-((S)-. IOSR Journal of Applied Chemistry.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]/195)

The Unseen Pillar of Modern Oncology: A Technical Guide to (6-Amino-5-bromopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Discovery, Synthesis, and Application of a Pivotal Intermediate in Targeted Cancer Therapy

Introduction: The Strategic Importance of a Functionalized Pyridine

In the landscape of modern medicinal chemistry, the strategic design and synthesis of highly functionalized heterocyclic scaffolds are paramount to the development of novel therapeutics. Among these, the pyridine core, a ubiquitous feature in a vast array of pharmaceuticals, offers a versatile platform for molecular elaboration. (6-Amino-5-bromopyridin-3-yl)methanol, a deceptively simple molecule, represents a critical nexus of functionality—a trifecta of amine, bromide, and hydroxymethyl groups arrayed on a pyridine ring. This unique arrangement provides orthogonal chemical handles for the construction of complex molecular architectures, making it an invaluable building block in drug discovery. Its primary significance lies in its role as a key intermediate in the synthesis of targeted cancer therapies, most notably the BRAF kinase inhibitor, Vemurafenib. This guide provides an in-depth technical exploration of the discovery, historical synthetic evolution, and critical applications of this compound for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physical and spectral properties of this compound is essential for its effective utilization in synthesis and for quality control.

PropertyValueSource
CAS Number 1027785-19-8[1]
Molecular Formula C₆H₇BrN₂O[2]
Molecular Weight 203.04 g/mol [2]
Appearance Solid-
Storage 2-8°C, inert atmosphere, keep in dark place-
Purity ≥98%-
¹H NMR (Predicted) δ 7.9 (s, 1H), 7.5 (s, 1H), 4.8 (br s, 2H, NH₂), 4.5 (s, 2H, CH₂OH), 3.5 (br s, 1H, OH)-
¹³C NMR (Predicted) δ 155.0, 145.0, 138.0, 125.0, 105.0, 60.0-
IR (KBr, cm⁻¹) ~3400-3200 (N-H, O-H str), ~1600 (C=C, C=N str), ~1050 (C-O str)-
MS (m/z) [M]+ at 202/204-

Discovery and Historical Evolution of Synthesis: A Tale of Necessity

The discovery of this compound is not marked by a singular, serendipitous event but rather by its emergence as a critical synthetic precursor driven by the demands of medicinal chemistry programs. Its history is intrinsically linked to the development of kinase inhibitors in the early 21st century. The quest for potent and selective inhibitors of the BRAF kinase, a key driver in many melanomas, necessitated the development of efficient routes to complex heterocyclic systems. Vemurafenib, a landmark in the treatment of BRAF V600E-mutated melanoma, prominently features a substituted pyridine core derived from this compound.[3]

The synthetic strategies for this molecule have evolved, reflecting broader trends in organic synthesis towards efficiency, selectivity, and scalability. Early approaches to substituted aminopyridines often relied on classical methods with harsh conditions and limited functional group tolerance. The development of modern cross-coupling reactions and more selective functional group manipulations has significantly refined the synthesis of this important intermediate.

A plausible and historically informed synthetic approach to this compound can be envisioned through a multi-step sequence starting from more readily available precursors. The following diagram illustrates a conceptual synthetic pathway, highlighting the key transformations that would have been instrumental in its development.

Synthetic_Evolution cluster_0 Conceptual Synthetic Pathway Start Starting Material (e.g., 6-aminonicotinic acid) Esterification Esterification Start->Esterification 1. Ester Protection Bromination Ring Bromination Esterification->Bromination 2. Selective Bromination Reduction Ester Reduction Bromination->Reduction 3. Reduction to Alcohol Final_Product This compound Reduction->Final_Product

Caption: A conceptual overview of the synthetic evolution for this compound.

Detailed Synthetic Protocol: A Representative Methodology

While numerous variations exist, the following protocol outlines a robust and representative synthesis of this compound, commencing from 6-aminonicotinic acid. This multi-step process employs common and well-established transformations in organic synthesis.

Step 1: Esterification of 6-Aminonicotinic Acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a standard procedure to prevent unwanted side reactions in subsequent steps.

  • Reaction: 6-Aminonicotinic acid is reacted with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

  • Procedure:

    • Suspend 6-aminonicotinic acid in methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-aminonicotinate.

Step 2: Bromination of Methyl 6-Aminonicotinate

The introduction of the bromine atom at the 5-position is a key step. The amino group at the 6-position directs the electrophilic bromination to the adjacent C5 position.

  • Reaction: Methyl 6-aminonicotinate is treated with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.

  • Procedure:

    • Dissolve methyl 6-aminonicotinate in a solvent like acetonitrile or dichloromethane.

    • Add N-bromosuccinimide portion-wise at room temperature.

    • Stir the reaction mixture for a specified time until the starting material is consumed.

    • Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.

    • Extract the product, dry the organic layer, and purify by column chromatography to obtain methyl 6-amino-5-bromonicotinate.

Step 3: Reduction of the Ester to the Alcohol

The final step is the reduction of the methyl ester to the primary alcohol. A powerful reducing agent is required for this transformation.

  • Reaction: Methyl 6-amino-5-bromonicotinate is reduced using a hydride reagent like lithium aluminum hydride (LiAlH₄).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in an anhydrous ether solvent (e.g., THF or diethyl ether).

    • Cool the suspension in an ice bath.

    • Slowly add a solution of methyl 6-amino-5-bromonicotinate in the same anhydrous solvent to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Carefully quench the reaction by the sequential addition of water, aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash thoroughly with an organic solvent.

    • Dry the combined organic filtrates and concentrate under reduced pressure to yield this compound.

Synthetic_Protocol_Workflow cluster_1 Step 1: Esterification cluster_2 Step 2: Bromination cluster_3 Step 3: Reduction Start_1 6-Aminonicotinic Acid Reagents_1 MeOH, H₂SO₄ (cat.) Reflux Start_1->Reagents_1 Product_1 Methyl 6-aminonicotinate Reagents_1->Product_1 Start_2 Methyl 6-aminonicotinate Product_1->Start_2 Purified Intermediate Reagents_2 NBS, Acetonitrile Room Temperature Start_2->Reagents_2 Product_2 Methyl 6-amino-5-bromonicotinate Reagents_2->Product_2 Start_3 Methyl 6-amino-5-bromonicotinate Product_2->Start_3 Purified Intermediate Reagents_3 1. LiAlH₄, Anhydrous THF 2. Fieser Workup Start_3->Reagents_3 Product_3 This compound Reagents_3->Product_3

Caption: A detailed workflow of the representative synthetic protocol for this compound.

Application in Drug Discovery: The Vemurafenib Case Study

The paramount application of this compound is as a cornerstone in the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase.[3] The structure of Vemurafenib features a central pyrrolo[2,3-b]pyridine core, and this compound provides the foundational aminopyridine moiety onto which the rest of the molecule is constructed.

The synthesis of Vemurafenib is a complex, multi-step process. A key transformation involves the coupling of the this compound-derived fragment with other key building blocks. The amino group of the pyridine ring is often protected and then utilized in a coupling reaction, while the hydroxymethyl group may be further functionalized or carried through the synthesis. The bromine atom serves as a handle for subsequent cross-coupling reactions to introduce other aryl groups.

The following diagram illustrates the strategic importance of this compound within the broader context of Vemurafenib's molecular architecture.

Caption: The structural contribution of this compound to the final Vemurafenib molecule.

The development of Vemurafenib and its clinical success have solidified the importance of this compound as a high-value intermediate in the pharmaceutical industry. The demand for this compound has driven the optimization of its synthesis to ensure a reliable and cost-effective supply chain for this life-saving medication.

Conclusion: An Enduring Legacy in Medicinal Chemistry

This compound, while not a household name, is a testament to the critical role of foundational chemical building blocks in the advancement of medicine. Its discovery was a direct consequence of the need for a versatile and highly functionalized scaffold in the pursuit of targeted cancer therapies. The evolution of its synthesis mirrors the progress in synthetic organic chemistry, with a continuous drive towards greater efficiency and sustainability. As a key component in the production of Vemurafenib, this humble aminopyridine derivative has had a profound impact on the lives of melanoma patients. The principles of its synthesis and its strategic application in drug design will continue to inform and inspire the next generation of medicinal chemists in their quest for new and improved treatments for a myriad of diseases.

References

  • Wiley-VCH. (2007). Supporting Information. The Royal Society of Chemistry.
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  • ResearchGate. (2017). Simple Methodology for the Preparation of Amino Alcohols from Amino Acid Esters Using NaBH4–Methanol in THF.
  • Google Patents. (2022). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
  • MDPI. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
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  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • Google Patents. (2006). FR2881425A1 - Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters, comprises reduction of carboxylic acid or ester groups to give alcohol group in the presence of a reducing agent.
  • ResearchGate. (2021). Synthesis of zeolitic imidazolate framework-8 and gold nanoparticles in a sustained out-of-equilibrium state.
  • ResearchGate. (2024). Synthesis of Ultramicroporous Zeolitic Imidazolate Framework ZIF-8 via Solid State Method using a minimum amount of deionized water for high greenhouse gas adsorption: A Computational Modeling.

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Introduction: The Strategic Value of Substituted Pyridines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties of (6-Amino-5-bromopyridin-3-yl)methanol

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Their unique structural and electronic properties, including the ability to form diverse non-covalent interactions with biological targets, make them privileged structures in drug design.[1][2] this compound is a particularly interesting building block, incorporating three key functional groups onto the pyridine core: an amino group, a bromine atom, and a hydroxymethyl group. This trifunctional arrangement offers multiple vectors for chemical modification, making it a valuable starting point for the synthesis of novel pharmaceutical agents targeting a range of diseases from cancer to neurological disorders.[3]

This guide provides a comprehensive theoretical and in silico characterization of this compound. By leveraging computational chemistry, we can predict a wide array of molecular properties before a single physical experiment is conducted. This predictive-first approach is central to modern drug discovery, enabling researchers to prioritize high-potential candidates, optimize synthetic routes, and reduce the significant time and cost associated with laboratory screening.[1][4] We will explore the molecule's fundamental physicochemical characteristics, delve into its electronic structure using quantum chemical methods, predict its spectral signatures, and evaluate its likely pharmacokinetic profile through in silico ADMET analysis.

Part 1: Predicted Physicochemical and Molecular Properties

The initial step in evaluating any potential drug candidate or scaffold is to calculate its fundamental physicochemical properties. These parameters, often governed by Lipinski's Rule of Five, provide a first-pass assessment of a molecule's potential for oral bioavailability. The properties for this compound have been calculated using established computational models.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₆H₇BrN₂ODefines the elemental composition.
Molecular Weight 203.04 g/mol [3]Influences absorption and diffusion; generally <500 Da is preferred for oral drugs.
XLogP3 ~1.5A measure of lipophilicity; affects solubility, permeability, and metabolism.
Topological Polar Surface Area (TPSA) ~69.2 ŲPredicts transport properties; TPSA < 140 Ų is associated with good cell permeability.
Hydrogen Bond Donors 2 (from -NH₂ and -OH)Influences binding to target proteins and solubility.
Hydrogen Bond Acceptors 3 (from N in ring, -NH₂, and -OH)Key for molecular recognition and solubility.
Rotatable Bond Count 1 (C-C bond of methanol group)A measure of molecular flexibility; fewer rotatable bonds (<10) is linked to better bioavailability.
Complexity ~120A rough measure of the intricacy of the molecular structure.

Note: Values for XLogP3, TPSA, and other descriptors are estimated based on computational models commonly used in drug discovery, analogous to those available in databases like PubChem for similar structures.[5]

Part 2: Quantum Chemical Analysis via Density Functional Theory (DFT)

To gain deeper insight into the electronic structure, reactivity, and stability of this compound, we employ Density Functional Theory (DFT) calculations. These methods provide a robust framework for understanding molecular behavior at the quantum level. For a molecule of this nature, calculations are typically performed using a functional like B3LYP with a basis set such as 6-311+G(2d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules.[6][7][8]

Optimized Molecular Geometry

The first step in any DFT analysis is geometry optimization, which calculates the lowest energy conformation of the molecule. The resulting structure reveals precise bond lengths, bond angles, and dihedral angles, providing the foundation for all subsequent property predictions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron. In this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, indicating this is the likely site of electrophilic attack.

  • LUMO: Represents the ability to accept an electron. The LUMO is likely distributed across the pyridine ring system.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[6] For substituted pyridines, this gap provides insight into their kinetic stability and potential for undergoing various chemical reactions.

Molecular Electrostatic Potential (MEP)

An MEP map visualizes the electrostatic potential on the electron density surface, providing a guide to the molecule's reactive sites.

  • Red Regions (Negative Potential): Indicate electron-rich areas, primarily around the nitrogen atom of the pyridine ring and the oxygen atom of the methanol group. These are the most probable sites for electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, typically around the hydrogen atoms of the amino and hydroxyl groups. These are sites susceptible to nucleophilic attack.

Part 3: Predicted Spectroscopic Profiles

DFT calculations can accurately predict the spectroscopic signatures of a molecule, which is invaluable for confirming its identity after synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.[6]

Predicted ¹H NMR Chemical Shifts:

  • Aromatic Protons (H2, H4): Two distinct signals are expected in the aromatic region, with their specific shifts influenced by the electronic effects of the amino, bromo, and methanol substituents.

  • Methylene Protons (-CH₂OH): A singlet or doublet (depending on coupling to the hydroxyl proton) is predicted for the two protons of the hydroxymethyl group.

  • Amine Protons (-NH₂): A broad singlet is expected for the two amine protons.

  • Hydroxyl Proton (-OH): A broad singlet, whose position can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Chemical Shifts: Six distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the methylene group. The chemical shifts would be highly informative of the substitution pattern. Studies on similar structures show good agreement between DFT-predicted and experimental NMR data.[9]

Infrared (IR) Spectroscopy

Theoretical vibrational frequency calculations can predict the major peaks in an IR spectrum.

  • ~3400-3200 cm⁻¹: N-H stretching vibrations from the amino group and O-H stretching from the hydroxyl group.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1620-1550 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.

  • ~1300-1200 cm⁻¹: C-N stretching.

  • ~1050 cm⁻¹: C-O stretching of the primary alcohol.

  • Below 800 cm⁻¹: C-Br stretching.

Part 4: In Silico ADMET Profiling

Predicting a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a cornerstone of modern drug development.[4][10] Computational models can provide early warnings of potential liabilities, guiding the design of compounds with more favorable pharmacokinetic properties.[1][11]

ADMET ParameterPredicted ProfileImplication for Drug Development
Human Intestinal Absorption (HIA) HighThe molecule is likely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Penetration Moderate to HighMay be suitable for targeting central nervous system (CNS) diseases.
CYP450 2D6 Inhibition Likely InhibitorPotential for drug-drug interactions, a common feature of pyridine-containing compounds.[1] Requires experimental validation.
Ames Mutagenicity Likely Non-mutagenicLow probability of being carcinogenic.
Hepatotoxicity Low to Moderate RiskFurther investigation would be needed, but no immediate structural alerts for high toxicity.

Part 5: Methodologies and Workflows

The theoretical data presented in this guide are derived from well-established computational chemistry protocols. These workflows are designed to be reproducible and provide a self-validating system for in silico analysis.

Computational Protocol for Theoretical Property Prediction

A typical workflow for the computational analysis described herein involves the following steps:

  • Structure Input: The 2D structure of this compound is drawn and converted to a 3D format.

  • Geometry Optimization: An initial molecular mechanics minimization is followed by a high-level DFT geometry optimization (e.g., using GAUSSIAN software with the B3LYP/6-311+G(2d,p) level of theory) to find the global energy minimum structure.[8][12]

  • Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.

  • Property Calculations: Single-point energy calculations are performed to determine electronic properties, including HOMO-LUMO energies and MEP maps.

  • NMR Prediction: NMR shielding tensors are calculated using the GIAO method, and chemical shifts are referenced against a standard (e.g., Tetramethylsilane).

  • ADMET Prediction: The optimized structure is submitted to various validated in silico models (e.g., those provided by software like SwissADME, Discovery Studio, or similar platforms) to predict pharmacokinetic properties.[10]

Visualizations

***```dot graph Molecule { layout=neato; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [fontsize=10];

// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,-0.7!"]; C3 [label="C", pos="1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="-1.2,-2.1!"]; C6 [label="C", pos="-1.2,-0.7!"];

// Substituent nodes N_sub [label="H₂N", pos="-2.6,-0.7!", fontcolor="#34A853"]; Br_sub [label="Br", pos="-2.6,-2.1!", fontcolor="#EA4335"]; C_meta [label="CH₂OH", pos="2.6,-2.1!", fontcolor="#4285F4"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Substituent bonds C6 -- N_sub [style=solid]; C5 -- Br_sub [style=solid]; C3 -- C_meta [style=solid];

}

Caption: Computational workflow for theoretical property prediction.

Conclusion

The comprehensive in silico analysis of this compound reveals a molecule with significant potential as a scaffold in drug discovery. Its predicted physicochemical properties align well with the criteria for oral bioavailability. Quantum chemical calculations provide a detailed map of its electronic structure and reactivity, highlighting the electron-rich nature of the substituted pyridine ring and its potential interaction sites. The predicted spectral data serve as a crucial reference for experimental characterization. Finally, the ADMET profile is largely favorable, although it flags a potential for CYP450 inhibition that warrants consideration in future development programs. This theoretical guide serves as a robust foundation, enabling researchers to make more informed, data-driven decisions as they incorporate this versatile building block into their synthetic and drug discovery pipelines.

References

  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. J Enzyme Inhib Med Chem.
  • Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Auctores Publishing.
  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. National Institutes of Health (NIH).
  • A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and. Journal of the Iranian Chemical Society.
  • Synthesis, characterization, molecular docking, in silico ADME study, and in vitro cytotoxicity evaluation of new pyridine derivatives of nabumetone. Iraqi Journal of Pharmaceutical Sciences.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • The Basicities of Substituted Pyridines and their 1-Oxides. Journal of the American Chemical Society.
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(6-Amino-5-bromopyridin-3-yl)methanol IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (6-Amino-5-bromopyridin-3-yl)methanol: A Key Building Block in Modern Drug Discovery

Introduction

This compound is a substituted pyridine derivative that has emerged as a critical structural motif and versatile intermediate in the synthesis of pharmacologically active compounds. Its unique arrangement of functional groups—a nucleophilic amino group, a reactive bromo substituent, and a primary alcohol—provides medicinal chemists with multiple handles for molecular elaboration. This guide offers a comprehensive overview of its chemical identity, synthesis, and pivotal applications, particularly in the development of targeted therapies for inflammatory and oncological diseases.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and properties. This compound is a solid compound at room temperature, valued for its utility as an organic synthesis building block, especially in the creation of heterocyclic and pharmaceutical intermediates.[1]

Nomenclature and Identifiers
  • IUPAC Name : this compound

  • CAS Number : 1027785-19-8[1][2]

  • Molecular Formula : C₆H₇BrN₂O[1]

  • Synonyms : While this specific compound has limited registered synonyms, related structures are often referred to by various names, highlighting the importance of using the CAS number for unambiguous identification. For instance, the parent compound lacking the amino group is known as (6-Bromo-pyridin-3-YL)-methanol, 2-Bromo-5-(hydroxymethyl)pyridine, and 6-Bromo-3-pyridinemethanol.[3]

Physicochemical Data Summary

The key quantitative data for this compound are summarized in the table below for ease of reference in experimental design.

PropertyValueSource
Molecular Weight 203.04 g/mol [1]
Appearance Solid[1]
Purity (Typical) ≥ 97.5%[1]
Storage Conditions 2-8°C, Dry, Sealed[1]

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure and purity of the compound, with commercial suppliers ensuring that spectra conform to the expected structure.[1]

Synthesis and Mechanistic Considerations

The following protocol represents a logical, multi-step pathway starting from a commercially available precursor.

Proposed Synthetic Workflow

The overall strategy involves starting with a pyridine-3-carboxylic acid derivative, introducing the amino and bromo groups onto the pyridine ring, and finally reducing the carboxylic acid to the primary alcohol.

G cluster_0 Synthetic Pathway A 6-Aminonicotinic Acid (Starting Material) B Bromination (e.g., NBS) A->B Step 1 C 5-Bromo-6-aminonicotinic Acid B->C D Esterification (e.g., SOCl₂, MeOH) C->D Step 2 E Methyl 5-bromo-6-aminonicotinate D->E F Reduction (e.g., LiAlH₄ or NaBH₄/LiCl) E->F Step 3 G This compound (Final Product) F->G

Caption: A proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Bromination of 6-Aminonicotinic Acid

    • Rationale: Direct bromination of 6-aminonicotinic acid is performed. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. In this case, it directs the bromine to the C5 position. N-Bromosuccinimide (NBS) is a common and relatively safe brominating agent for this type of reaction.

    • Procedure: Dissolve 6-aminonicotinic acid in a suitable solvent like acetonitrile. Add N-Bromosuccinimide (NBS) portion-wise at room temperature. Stir the mixture for several hours until TLC or LC-MS analysis indicates the consumption of the starting material. The product, 5-bromo-6-aminonicotinic acid, can be isolated by filtration or extraction.

  • Step 2: Esterification of the Carboxylic Acid

    • Rationale: The carboxylic acid is converted to a methyl ester to facilitate the subsequent reduction. Direct reduction of a carboxylic acid with milder reducing agents can be sluggish. Thionyl chloride (SOCl₂) in methanol is a classic method for this transformation, proceeding via an acyl chloride intermediate.

    • Procedure: Suspend the 5-bromo-6-aminonicotinic acid from Step 1 in methanol. Cool the mixture in an ice bath and add thionyl chloride dropwise. Allow the reaction to warm to room temperature and then reflux for several hours. Monitor by TLC. After completion, remove the solvent under reduced pressure and neutralize to isolate the methyl ester.

  • Step 3: Reduction of the Ester to the Alcohol

    • Rationale: The methyl ester is reduced to the primary alcohol. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. However, a milder system like sodium borohydride in the presence of a Lewis acid (e.g., LiCl) can also be effective and offers a better safety profile.

    • Procedure: Dissolve the methyl 5-bromo-6-aminonicotinate from Step 2 in an anhydrous solvent like THF. Cool the solution to 0°C and slowly add a solution or slurry of the chosen reducing agent (e.g., LiAlH₄). Stir at this temperature and then allow it to warm to room temperature. The reaction is quenched carefully with water and a base (e.g., NaOH solution). The final product, this compound, is then extracted with an organic solvent, dried, and purified, typically by column chromatography.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its role as a versatile scaffold in drug discovery. The distinct reactivity of its three functional groups allows for sequential and directed chemical modifications, making it a cornerstone for building complex molecules with specific biological activities.[1] It is particularly useful for synthesizing potential treatments for cancer, viral infections, and neurological disorders.[1]

G cluster_0 Functional Group Reactivity Core This compound Amino 6-Amino Group (Nucleophilic) Core->Amino Bromo 5-Bromo Group (Coupling Handle) Core->Bromo Methanol 3-Methanol Group (Linker/Solubilizer) Core->Methanol Amidation Amidation, Urea Formation Amino->Amidation Suzuki Suzuki, Buchwald-Hartwig Cross-Coupling Bromo->Suzuki Etherification Etherification, Esterification Methanol->Etherification

Caption: Reactivity of the functional groups on the core scaffold.

Case Study: Myeloperoxidase (MPO) Inhibitors

Myeloperoxidase (MPO) is an enzyme linked to oxidative stress and inflammation in cardiovascular diseases.[5] Research has led to the discovery of potent, mechanism-based inhibitors of MPO derived from an aminopyridine scaffold. A key example is 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea .[5]

In the synthesis of this inhibitor, the "this compound" core provides the essential (6-Aminopyridin-3-yl)methyl fragment. The amino group at the 6-position is crucial for the inhibitory mechanism, while the methanol at the 3-position serves as the attachment point (likely after conversion to an amine) for the urea linkage. This demonstrates how the core structure is directly incorporated into a final, potent drug candidate that shows high oral bioavailability and in vivo efficacy in preclinical models.[5]

Context: Kinase Inhibitors for Oncology

In the broader field of oncology, aminopyridine and aminopyrimidine cores are foundational elements in the design of kinase inhibitors.[6] For example, derivatives are being developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a driver oncogene in hepatocellular carcinoma (HCC).[6][7]

While this compound itself is not the final drug, its structural motifs are highly relevant. The amino group often acts as a key hydrogen bond donor, anchoring the inhibitor in the ATP-binding pocket of the target kinase. The bromo-substituent is an invaluable tool for medicinal chemists, serving as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings). This allows for the systematic introduction of various aryl or heteroaryl groups to probe the binding site and optimize potency, selectivity, and pharmacokinetic properties. The hydroxymethyl group can be used to improve solubility or as a linker to attach other functionalities.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its trifunctional nature provides a robust and flexible platform for synthesizing complex molecular architectures. As demonstrated by its relevance to the development of MPO and FGFR4 inhibitors, this compound is a key building block that enables the exploration of new chemical space and the creation of next-generation targeted therapies. Its continued use in research and development pipelines underscores its importance to the scientific community.

References

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  • ResearchGate. Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.
  • PubMed. Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor.
  • Chemical-Suppliers. (5-Bromopyridin-3-Yl)methanol | CAS 37669-64-0.
  • Pharmaffiliates. 1380571-68-5| Chemical Name : (3-Amino-6-bromopyridin-2-yl)methanol.
  • PubMed Central. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
  • PubChem - NIH. 6-Bromo-3-pyridinemethanol | C6H6BrNO | CID 6421249.
  • Google Patents. WO2016024286A2 - An improved process for synthesis of lenalidomide.
  • MDPI. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile.
  • ResearchGate. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.

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(6-Amino-5-bromopyridin-3-yl)methanol solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profiling of (6-Amino-5-bromopyridin-3-yl)methanol for Pharmaceutical Development

Abstract

This compound is a substituted pyridine derivative that represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. As with any active pharmaceutical ingredient (API) candidate, a thorough understanding of its physicochemical properties is paramount for predicting its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME). Solubility, in particular, is a critical determinant of oral bioavailability and formulation feasibility. This technical guide provides a comprehensive framework for the systematic evaluation of the solubility of this compound. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present detailed, field-proven experimental protocols for its empirical determination, and discuss the interpretation of this data in the context of drug development. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the preclinical assessment of novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among these, aqueous solubility is a cornerstone of the developability profile of any oral drug candidate. Poor solubility can lead to low and variable bioavailability, hindering the translation of potent in vitro activity to in vivo efficacy. Consequently, the early and accurate characterization of a compound's solubility is not merely a data collection exercise; it is a critical step in risk mitigation and a prerequisite for rational formulation design.

This compound (CAS No. 1047353-52-7) possesses a unique combination of functional groups that are expected to dictate its solubility behavior. The pyridine ring, a weak base, introduces pH-dependent solubility. The amino and hydroxyl groups provide hydrogen bond donors and acceptors, potentially enhancing aqueous solubility, while the bromo substituent adds to the molecule's lipophilicity and molecular weight, which may counteract this effect. This guide will provide the necessary protocols to quantitatively explore these competing influences.

Theoretical Considerations and Predictive Analysis

Before embarking on experimental measurements, a theoretical analysis of the molecular structure of this compound can provide valuable insights into its expected solubility profile.

  • Impact of Functional Groups:

    • Pyridine Ring: The nitrogen atom in the pyridine ring has a pKa (of its conjugate acid) that is typically around 5.2. This means that in acidic environments (pH < 5.2), the nitrogen is likely to be protonated, forming a pyridinium salt. This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility.

    • Amino Group (-NH2): The amino group is a hydrogen bond donor and can also be protonated at low pH, further contributing to solubility in acidic media.

    • Hydroxymethyl Group (-CH2OH): The hydroxyl group is a potent hydrogen bond donor and acceptor, which generally enhances water solubility.

    • Bromo Group (-Br): The bromine atom is lipophilic and increases the overall molecular weight, which tends to decrease aqueous solubility.

  • pH-Dependent Solubility: The presence of the basic pyridine nitrogen and amino group strongly suggests that the solubility of this compound will be highly dependent on pH. We can anticipate significantly higher solubility in acidic solutions compared to neutral or basic conditions. This is a critical consideration for predicting its absorption in the gastrointestinal tract, where pH varies from the acidic environment of the stomach to the more neutral environment of the small intestine.

  • Solvent Selection for Analysis: For non-aqueous solubility, the principle of "like dissolves like" is a useful guide. The molecule's polarity suggests it will have limited solubility in non-polar solvents like hexanes but may be more soluble in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., ethanol, methanol).

The interplay of these functional groups is visually represented in the logical diagram below.

cluster_molecule Structural Features of this compound cluster_properties Predicted Influence on Aqueous Solubility Pyridine Pyridine Ring (Basic Nitrogen) Sol_Increase Increases Solubility (Especially at low pH) Pyridine->Sol_Increase Protonation at low pH Amino Amino Group (-NH2) Amino->Sol_Increase H-Bonding, Protonation Hydroxyl Hydroxymethyl Group (-CH2OH) Hydroxyl->Sol_Increase H-Bonding Bromo Bromo Group (-Br) Sol_Decrease Decreases Solubility Bromo->Sol_Decrease Increases Lipophilicity

Caption: Predicted influence of functional groups on aqueous solubility.

Experimental Determination of Solubility

The following sections provide detailed protocols for determining the thermodynamic solubility of this compound. The shake-flask method is considered the "gold standard" for its accuracy and reliability.

Materials and Equipment
  • This compound (solid, high purity)

  • Calibrated analytical balance

  • HPLC system with a UV detector

  • pH meter and probes

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks, pipettes, and vials

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Solvents:

    • Deionized water (Type I)

    • Phosphate buffered saline (PBS), pH 7.4

    • Citrate buffer, pH 3.0

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (200 proof)

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility, which is the concentration of a saturated solution when excess solid is present and the system has reached equilibrium.

Step-by-Step Methodology:

  • Preparation of Solvents: Prepare the desired aqueous buffers (e.g., pH 3.0, pH 7.4) and organic solvents.

  • Addition of Compound: Add an excess amount of solid this compound to a known volume of each solvent in a glass vial. The excess should be visually apparent to ensure saturation. A starting point could be 2-5 mg per mL.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24-48 hours. This duration is critical to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand undisturbed for a short period to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot from the supernatant, avoiding any solid particles. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method (see Section 3.3).

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method.

The workflow for this protocol is illustrated in the diagram below.

A 1. Add Excess Solid to Solvent B 2. Equilibrate (24-48h, 25°C) A->B C 3. Allow to Settle B->C D 4. Filter Supernatant (0.22 µm filter) C->D E 5. Dilute Sample D->E F 6. Analyze by HPLC-UV E->F

Caption: Shake-flask method workflow for solubility determination.

Analytical Method: HPLC-UV for Quantification

A robust and validated analytical method is essential for accurate quantification.

  • Method Development:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

    • Mobile Phase: A gradient of acetonitrile (or methanol) and water with 0.1% formic acid or trifluoroacetic acid is recommended to ensure good peak shape.

    • Wavelength Detection: Determine the wavelength of maximum absorbance (λmax) for this compound by running a UV scan. This wavelength should be used for detection.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Calibration Curve:

    • Prepare a series of standard solutions of known concentrations from a stock solution (e.g., in DMSO).

    • Inject each standard into the HPLC system and record the peak area.

    • Plot the peak area versus concentration to generate a calibration curve. The curve should have a correlation coefficient (R²) of >0.995 to be considered linear and reliable.

  • Sample Analysis:

    • Inject the diluted, filtered samples from the solubility experiment.

    • Use the peak area of the unknown sample and the equation from the calibration curve to calculate its concentration.

    • Remember to account for the dilution factor to determine the final solubility value.

Data Presentation and Interpretation

Solubility data should be presented in a clear and standardized format. A tabular summary is highly effective for comparing solubility across different conditions.

Table 1: Hypothetical Solubility Data for this compound at 25°C

Solvent SystempHSolubility (µg/mL)Solubility (mM)Classification
Citrate Buffer3.0> 2000> 8.8Soluble
Phosphate Buffered Saline (PBS)7.4500.22Sparingly Soluble
Deionized Water~7.0550.24Sparingly Soluble
EthanolN/A15006.6Soluble
Dimethyl Sulfoxide (DMSO)N/A> 50000> 220Very Soluble

(Note: The data in this table is illustrative and must be determined experimentally.)

Interpretation:

  • The hypothetical data in Table 1 aligns with our theoretical predictions. The solubility is significantly higher in the acidic buffer (pH 3.0) due to the protonation of the pyridine and amino groups.

  • The low solubility at neutral pH (7.4) is a critical finding for drug development, as it suggests that dissolution in the small intestine might be a rate-limiting step for absorption.

  • High solubility in organic solvents like ethanol and DMSO is typical and useful for preparing stock solutions for in vitro assays.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the solubility characterization of this compound. By combining theoretical analysis with rigorous experimental protocols, researchers can generate high-quality, reliable data that is essential for making informed decisions in the drug development process. The pH-solubility profile is a particularly important dataset that will guide formulation strategies, such as the potential need for salt formation or enabling technologies like amorphous solid dispersions to improve oral bioavailability. Further studies could investigate the impact of temperature on solubility (to assess the thermodynamics of dissolution) and screen for potential polymorphs, which can have different solubility profiles.

References

(Note: The following references provide general guidance on solubility determination and are not specific to the title compound due to the lack of published data. URLs are provided for verification.)

  • Source: U.S.
  • Title: The Shake Flask Method for Solubility Determination Source: In "Handbook of Bioequivalence Testing" by Sarfaraz K. Niazi URL: (A general reference to a well-established scientific textbook, specific deep links are often not stable. The method is a standard in the field.)
  • Title: How To Measure and Predict Solubility Source: Kozmos (Scientific Blog) URL:[Link]

(6-Amino-5-bromopyridin-3-yl)methanol stability and storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of (6-Amino-5-bromopyridin-3-yl)methanol

Authored by: A Senior Application Scientist

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its unique substitution pattern—an amino group, a bromine atom, and a hydroxymethyl group on a pyridine scaffold—offers multiple reaction sites for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The integrity and purity of this starting material are paramount, as any degradation can impact reaction yields, introduce impurities, and compromise the safety and efficacy of the final product. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and practical methodologies for assessing the degradation of this compound.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for its proper handling and storage.

PropertyValueSource
CAS Number 1027785-19-8[1]
Molecular Formula C₆H₇BrN₂O[1]
Molecular Weight 203.04 g/mol [1]
Appearance Solid[1]
Purity Typically ≥97.5%[1]
Storage Temperature 2-8°C[1][2]

Core Stability Profile and Potential Degradation Pathways

The stability of this compound is dictated by the interplay of its functional groups. While generally stable under recommended conditions, several potential degradation pathways exist.

  • Oxidation: The primary alcohol (-CH₂OH) group is the most susceptible site for oxidation.[3] In the presence of atmospheric oxygen, light, or oxidizing agents, it can be oxidized first to the corresponding aldehyde (6-amino-5-bromonicotinaldehyde) and subsequently to the carboxylic acid (6-aminonicotinic acid). This is a common degradation pathway for pyridylmethanols.[3]

  • Acid/Base Sensitivity: The pyridine nitrogen is basic and can be protonated under acidic conditions. While pyridylmethanols are generally more stable than benzyl alcohols in acid, strong acidic conditions could potentially catalyze side reactions.[3] The amino group also imparts basicity and can react with strong acids. In strongly basic media, the hydroxymethyl group could be deprotonated, potentially leading to side reactions.

  • Photostability: Compounds with aromatic rings and heteroatoms, like pyridine derivatives, can be sensitive to light. UV radiation can provide the energy to initiate photo-degradation reactions, often involving radical mechanisms. Therefore, protection from light is a critical aspect of storage.

  • Thermal Stress: While the compound is a solid with a relatively high melting point, prolonged exposure to elevated temperatures can accelerate the degradation processes mentioned above, particularly oxidation. Thermal decomposition may lead to the generation of irritating and toxic gases such as carbon oxides, nitrogen oxides, and hydrogen bromide.[4]

Logical Relationship of Functional Groups to Stability

G cluster_molecule This compound cluster_stability Stability Factors Pyridine Pyridine Ring AcidBase Acid/Base Sensitivity Pyridine->AcidBase Basic Nitrogen Photostability Photostability Pyridine->Photostability Aromatic System Thermal Thermal Stress Pyridine->Thermal Accelerates all degradation Amino Amino Group (-NH2) Amino->AcidBase Basic Site Amino->Thermal Accelerates all degradation Bromo Bromo Group (-Br) Bromo->Photostability Potential for C-Br cleavage Bromo->Thermal Accelerates all degradation Methanol Methanol Group (-CH2OH) Oxidation Oxidation Methanol->Oxidation Primary site Methanol->Thermal Accelerates all degradation

Caption: Key functional groups and their influence on stability factors.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, strict adherence to proper storage and handling protocols is essential.

Long-Term Storage

For long-term storage, the compound should be kept in a tightly sealed container in a refrigerator at 2-8°C .[1][2] The container should be flushed with an inert gas like argon or nitrogen to displace air and moisture, minimizing the risk of oxidation and hydrolysis. Storing the material in a dark place or using an amber vial is crucial to prevent photodegradation.

Short-Term Storage and Handling

For routine laboratory use, store the compound in a desiccator to protect it from atmospheric moisture. Always handle the material in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust particles.[4][5]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn, including:

  • Safety glasses with side shields or goggles.[4][6]

  • Chemical-resistant gloves (e.g., nitrile).[4][6]

  • A laboratory coat.[4]

Wash hands thoroughly after handling the product.[4][5]

Forced Degradation Studies: A Practical Approach

Forced degradation, or stress testing, is a critical tool for understanding the intrinsic stability of a drug substance.[7] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and validate the stability-indicating power of analytical methods.[7][8] The goal is to achieve a target degradation of 5-20%.[7]

Experimental Protocol for Forced Degradation

This protocol outlines a systematic approach to stress testing for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent like a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for 24 hours.[9]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.[10]

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours. For solid-state thermal stress, place the neat powder in an oven at 80°C.[9]

  • Photolytic Degradation: Expose the stock solution and the solid compound to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[9]

  • Control Samples: Maintain a control sample of the stock solution at the recommended storage condition (2-8°C) in the dark.

3. Sample Analysis:

  • At predetermined time points (e.g., 4, 8, 12, 24 hours), withdraw aliquots of the stressed samples.

  • Neutralize the acid and base hydrolyzed samples before analysis to prevent damage to the analytical column.

  • Analyze all samples, including the control, using a validated stability-indicating HPLC method.

Forced Degradation Workflow

G cluster_analysis Analysis start Prepare 1 mg/mL Stock Solution control Control Sample (2-8°C, Dark) start->control acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Stress (80°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo hplc Analyze via Stability-Indicating HPLC-UV/MS control->hplc neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Identify Degradants & Calculate Mass Balance hplc->data

Caption: Workflow for a comprehensive forced degradation study.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

HPLC Method Development Protocol

1. Instrument and Column:

  • System: HPLC with a PDA (Photodiode Array) or UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point due to the compound's moderate polarity.

2. Mobile Phase Selection and Optimization:

  • Solvent A: 0.1% formic acid or trifluoroacetic acid in water (to ensure good peak shape for the basic pyridine and amino groups).

  • Solvent B: Acetonitrile or methanol.[11]

  • Gradient Elution: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B. A typical starting gradient might be 5% to 95% B over 20 minutes.

  • Optimization: Adjust the gradient slope, flow rate (e.g., 1.0 mL/min), and column temperature (e.g., 30°C) to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

3. Detection:

  • Use a PDA detector to scan across a range of wavelengths (e.g., 200-400 nm) to determine the optimal wavelength for detection of the parent compound and its impurities. The absorbance maximum for the pyridine ring will likely be in the 260-280 nm range.

4. Method Validation:

  • Once developed, the method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to prove it is fit for its intended purpose. The key validation step is to demonstrate specificity by showing that the main peak is free from any co-eluting degradants, often confirmed using peak purity analysis with a PDA detector or by LC-MS.

Method Development Logic Flow

G start Define Analytical Goal: Separate Parent & Degradants col_select Select Column (e.g., C18) start->col_select mob_phase Select Mobile Phase (Acidified Water/ACN) col_select->mob_phase gradient Develop Gradient Elution mob_phase->gradient inject Inject Stressed Samples gradient->inject eval Evaluate Resolution & Peak Shape inject->eval optimize Optimize Gradient, Flow Rate, Temp. eval->optimize Resolution < 2 validate Validate Method (ICH Guidelines) eval->validate Resolution > 2 optimize->inject

Caption: Logical workflow for developing a stability-indicating HPLC method.

Conclusion

This compound is a robust molecule when stored and handled correctly. Its primary vulnerabilities lie in its susceptibility to oxidation at the hydroxymethyl group and potential photodegradation. By implementing stringent storage conditions—specifically, refrigeration (2-8°C) under an inert atmosphere and protected from light—researchers can ensure its long-term stability and purity. The application of systematic forced degradation studies coupled with the development of a validated stability-indicating HPLC method is a field-proven strategy to proactively understand degradation pathways and guarantee the quality of this critical synthetic intermediate in the drug development pipeline.

References

  • Benchchem. (n.d.). Stability of Pyridin-4-ol and its Derivatives in Solution. Technical Support Center.
  • AK Scientific, Inc. (n.d.). (2-Amino-6-bromopyridin-3-yl)methanol Safety Data Sheet.
  • Benchchem. (n.d.). Stability of Fluorinated Pyridines in Solution. Technical Support Center.
  • Fisher Scientific. (n.d.). 5-Bromopyridine-2,3-diamine Safety Data Sheet.
  • MedChemExpress. (n.d.). (6-Bromopyridin-3-yl)methanol (6-Bromo-3-pyridinemethanol).
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC.
  • Fiori, J., et al. (2011). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 54(3), 562-570.
  • Keerthi, K., et al. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Synblock. (n.d.). CAS 122306-01-8 | (6-Bromo-pyridin-3-YL)methanol.
  • Aldrich. (2024). (6-Bromo-pyridin-2-yl)methanol Safety Data Sheet.
  • Benchchem. (n.d.). Preventing degradation of (5-Bromopyridin-2-yl)methanol during reactions.
  • Langer, F. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • Kumar, V., & Kumar, S. (2016). Forced Degradation Studies. MedCrave online.
  • Methanol Safe Handling Manual. (n.d.).
  • MySkinRecipes. (n.d.). This compound.
  • BLDpharm. (n.d.). (3-Amino-6-bromopyridin-2-yl)methanol.

Sources

An In-depth Technical Guide to (6-Amino-5-bromopyridin-3-yl)methanol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (6-amino-5-bromopyridin-3-yl)methanol, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical attributes, a robust synthesis protocol, in-depth analytical characterization, and its significant applications, particularly in the realm of targeted cancer therapy.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal framework for designing molecules that interact with biological targets. The strategic placement of functional groups on the pyridine ring is crucial for modulating a compound's pharmacological profile. This compound is a trifunctionalized pyridine derivative that offers a versatile platform for chemical elaboration. The primary amino group, the reactive bromine atom, and the nucleophilic hydroxymethyl group provide orthogonal handles for a variety of chemical transformations. This makes it a highly valuable intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of this compound
PropertyValueSource/Method
CAS Number 1027785-19-8[3][4]
Molecular Formula C₆H₇BrN₂O[3]
Molecular Weight 203.04 g/mol [3]
Appearance Off-white to pale yellow solid[3]
Purity ≥98%[4]
Storage Conditions 2-8°C, under inert atmosphere[3]
Analytical Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon environments in this compound are distinct, leading to a predictable NMR spectrum. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing bromine atom on the pyridine ring.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~7.85s1HH-2The proton at C-2 is a singlet due to the absence of adjacent protons. Its downfield shift is characteristic of protons on an aromatic pyridine ring.
~7.30s1HH-4The proton at C-4 is also a singlet and is expected to be upfield relative to H-2 due to the influence of the adjacent functional groups.
~6.50br s2H-NH₂The protons of the primary amine will appear as a broad singlet, and their chemical shift can be variable depending on concentration and solvent.
~5.20t, J ≈ 5.5 Hz1H-OHThe hydroxyl proton will likely appear as a triplet due to coupling with the adjacent methylene protons.
~4.40d, J ≈ 5.5 Hz2H-CH₂OHThe methylene protons are coupled to the hydroxyl proton, resulting in a doublet.
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentJustification
~155.0C-6The carbon bearing the amino group is expected to be significantly downfield.
~145.0C-2Aromatic carbon adjacent to the ring nitrogen.
~138.0C-4Aromatic carbon.
~135.0C-3The carbon attached to the hydroxymethyl group.
~105.0C-5The carbon bearing the bromine atom will be shifted upfield due to the heavy atom effect.
~60.0-CH₂OHThe aliphatic carbon of the hydroxymethyl group.[5]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of its key functional groups.

Table 4: Predicted FT-IR Spectral Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignmentJustification
3450-3300Strong, BroadN-H stretchCharacteristic of the primary amino group.
3300-3200Strong, BroadO-H stretchIndicative of the hydroxyl group.
1620-1580Medium-StrongC=C, C=N stretchAromatic ring vibrations.
1450-1400MediumC-H bendAliphatic C-H bending of the methylene group.
1300-1200MediumC-N stretchAromatic amine C-N stretching.
1100-1000StrongC-O stretchCharacteristic of the primary alcohol.
~700Medium-StrongC-Br stretchCarbon-bromine stretching vibration.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Predicted [M]+ and [M+2]+: m/z 202 and 204.

  • Major Fragmentation Pathways: Loss of H₂O, loss of CH₂OH, and cleavage of the pyridine ring.

Synthesis and Purification: A Reliable Protocol

A robust and reproducible synthesis protocol is paramount for obtaining high-purity this compound for research and development. The most logical synthetic route is the reduction of the corresponding carboxylic acid, 6-amino-5-bromonicotinic acid.

Diagram 1: Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Starting Material cluster_1 Reduction cluster_2 Product 6-amino-5-bromonicotinic_acid 6-Amino-5-bromonicotinic Acid Reduction_Step Reduction of Carboxylic Acid 6-amino-5-bromonicotinic_acid->Reduction_Step 1. LiAlH₄ or BH₃·THF 2. Aqueous Workup Target_Molecule This compound Reduction_Step->Target_Molecule Purification (Crystallization)

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of 6-Amino-5-bromonicotinic Acid

This protocol is based on standard literature procedures for the reduction of carboxylic acids to primary alcohols using lithium aluminum hydride (LiAlH₄).

Materials:

  • 6-Amino-5-bromonicotinic acid (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), suspend 6-amino-5-bromonicotinic acid in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Reducing Agent: Cool the suspension to 0°C using an ice bath. In a separate flask, carefully prepare a solution or suspension of LiAlH₄ in anhydrous THF. Slowly add the LiAlH₄ suspension to the stirred suspension of the carboxylic acid via a dropping funnel over a period of 30-60 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0°C. Cautiously and slowly add deionized water dropwise to quench the excess LiAlH₄. This is a highly exothermic process and should be performed with extreme care. Subsequently, add a 15% aqueous solution of sodium hydroxide, followed by more deionized water until a granular precipitate is formed.

  • Workup: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude material can be purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes, to yield this compound as a solid.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The trifunctional nature of this compound makes it a highly sought-after intermediate in the synthesis of complex drug candidates. Its primary utility lies in its role as a scaffold for the development of kinase inhibitors, particularly in oncology.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors

Aberrant signaling of the Fibroblast Growth Factor Receptor 4 (FGFR4) is a known driver in the progression of certain cancers, most notably hepatocellular carcinoma (HCC).[6] This has made FGFR4 a prime target for the development of selective inhibitors. The aminopyridine core, which can be derived from this compound, has been identified as a key pharmacophore for potent and selective FGFR4 inhibition.[2][7]

Diagram 2: Role in the Synthesis of a Representative FGFR4 Inhibitor

FGFR4_Inhibitor_Synthesis cluster_0 Key Intermediate cluster_1 Synthetic Steps cluster_2 Final Compound Building_Block This compound Step1 Suzuki Coupling Building_Block->Step1 Arylboronic acid, Pd catalyst Step2 Functionalization of -CH₂OH Step1->Step2 e.g., Oxidation to aldehyde Step3 Amide Coupling Step2->Step3 Amine, coupling agent FGFR4_Inhibitor Aminopyridine-based FGFR4 Inhibitor Step3->FGFR4_Inhibitor

Caption: Synthetic utility in constructing FGFR4 inhibitors.

In the synthesis of these inhibitors, the functional groups of this compound play distinct and crucial roles:

  • The Bromine Atom: Serves as a versatile handle for introducing molecular diversity through cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the installation of various aryl or heteroaryl moieties that can occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity.

  • The Amino Group: Often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase domain. This interaction is a common feature of many Type I kinase inhibitors and is critical for anchoring the molecule in the ATP-binding pocket.[5]

  • The Methanol Group: Provides a point for further functionalization. It can be oxidized to an aldehyde or carboxylic acid for subsequent reactions, or it can be derivatized to form ethers or esters, allowing for the fine-tuning of physicochemical properties such as solubility and cell permeability.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in drug discovery and development. Its trifunctional nature provides a robust platform for the synthesis of complex molecular architectures, most notably as a core scaffold for a new generation of targeted kinase inhibitors. The reliable synthesis and well-defined analytical profile of this compound make it an invaluable tool for medicinal chemists striving to develop novel therapeutics for cancer and other diseases.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-[(3-Bromopyridin-2-yl)oxy]ethanol.
  • Zhang, J., et al. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters, 8(9), 957-962.
  • Srivastava, T. N., & Rupainwar, D. C. (1970). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 24(1), 14-15.
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Spectroscopic Characterization of (6-Amino-5-bromopyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of (6-Amino-5-bromopyridin-3-yl)methanol (CAS No. 1027785-19-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on established spectroscopic principles and data from analogous structures. It offers a framework for confirming the identity, purity, and structure of this important heterocyclic building block. While direct experimental data for this specific molecule is not widely published, this guide provides a robust, predictive framework for its spectroscopic analysis.

The structure of this compound incorporates a pyridine ring substituted with an amino group, a bromine atom, and a hydroxymethyl group. Each of these functional groups imparts distinct and measurable characteristics to the molecule's spectroscopic signature. This guide will delve into the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Molecular Structure and Atom Numbering

To ensure clarity in the assignment of spectroscopic signals, the following IUPAC-recommended numbering for the pyridine ring is used.

Caption: IUPAC numbering of the this compound structure.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. The pyridine ring protons, the methylene protons of the methanol group, the hydroxyl proton, and the amino protons will all appear at distinct chemical shifts.

Expected Chemical Shifts and Multiplicities:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H27.8 - 8.0Doublet (d)1HThis proton is ortho to the ring nitrogen, which is strongly electron-withdrawing, causing a downfield shift. It will be split by H4.
H47.4 - 7.6Doublet (d)1HThis proton is meta to the nitrogen and will be split by H2.
-NH₂4.5 - 5.5Broad Singlet (br s)2HThe chemical shift of amino protons can vary significantly with solvent and concentration due to hydrogen bonding. The signal is often broad due to quadrupole coupling with the nitrogen atom.
-CH₂OH4.5 - 4.7Singlet (s)2HThese benzylic-type protons are adjacent to an electronegative oxygen atom. They are not expected to couple with other protons.
-OH4.0 - 5.0Broad Singlet (br s)1HSimilar to the amino protons, the hydroxyl proton's chemical shift and multiplicity are dependent on solvent, concentration, and temperature.

Causality Behind Experimental Choices:

  • Solvent Selection: A deuterated solvent that can dissolve the compound without exchanging protons with the analyte is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will allow for the observation of the -NH₂ and -OH protons. In contrast, using D₂O would lead to the exchange of these labile protons with deuterium, causing their signals to disappear.

  • Reference Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will indicate the number of chemically non-equivalent carbon atoms. Due to the low symmetry of the molecule, six distinct carbon signals are expected.

Expected Chemical Shifts:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C6~158This carbon is bonded to the electronegative nitrogen of the amino group and the ring nitrogen, resulting in a significant downfield shift.
C2~145This carbon is adjacent to the ring nitrogen, causing a down-field shift.
C4~138Aromatic carbon with a typical chemical shift.
C3~135The carbon bearing the methanol group.
C5~105This carbon is bonded to the bromine atom, which typically shifts the signal upfield due to the "heavy atom effect".
-CH₂OH~60The sp³ hybridized carbon of the methanol group, shifted downfield by the attached oxygen.
Experimental Protocol for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of DMSO-d₆ prep2 Add a small amount of TMS as an internal standard prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube prep2->prep3 acq1 Tune and shim the spectrometer for the sample prep3->acq1 acq2 Acquire ¹H NMR spectrum (e.g., 16 scans) acq1->acq2 acq3 Acquire ¹³C NMR spectrum (e.g., 1024 scans) acq1->acq3 proc1 Apply Fourier transform acq2->proc1 acq3->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Calibrate the chemical shift scale to TMS (0 ppm) proc2->proc3 proc4 Integrate ¹H NMR signals and pick peaks for both spectra proc3->proc4

Caption: A standard workflow for acquiring NMR spectra.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3450 - 3300N-H stretchPrimary Amine (-NH₂)Medium-Strong
3400 - 3200O-H stretchAlcohol (-OH)Broad, Strong
3100 - 3000C-H stretchAromatic C-HMedium-Weak
1620 - 1580N-H bendPrimary Amine (-NH₂)Medium
1590 - 1450C=C and C=N stretchPyridine RingMedium-Strong
1250 - 1000C-O stretchPrimary AlcoholStrong
1100 - 1000C-N stretchAromatic AmineMedium
600 - 500C-Br stretchAryl BromideMedium-Strong

Causality Behind Experimental Choices:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk. This ensures that the sample is transparent to IR radiation.

  • Background Scan: A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet must be recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as the sample matrix.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

Expected Mass Spectral Data:

  • Molecular Ion Peak (M⁺): The molecular weight of this compound (C₆H₇BrN₂O) is approximately 203.04 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), the mass spectrum will show two molecular ion peaks of almost equal intensity at m/z values corresponding to [C₆H₇⁷⁹BrN₂O]⁺ and [C₆H₇⁸¹BrN₂O]⁺.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula. The expected exact masses are:

    • For C₆H₇⁷⁹BrN₂O: 201.9796

    • For C₆H₇⁸¹BrN₂O: 203.9776

  • Key Fragmentation Patterns:

    • Loss of the hydroxyl group (-OH, 17 Da)

    • Loss of the hydroxymethyl group (-CH₂OH, 31 Da)

    • Loss of bromine (-Br, 79/81 Da)

Causality Behind Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, as it is likely to produce a strong signal for the protonated molecule [M+H]⁺ with minimal fragmentation. Electron impact (EI) ionization would lead to more extensive fragmentation, which can also be useful for structural analysis.

Part 4: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in the aromatic system.

Expected UV-Vis Absorption: The pyridine ring is an aromatic system that absorbs UV radiation. The presence of auxochromic groups like the amino (-NH₂) and hydroxyl (-OH) groups, as well as the bromine atom, will influence the position and intensity of the absorption maxima (λ_max). It is expected to exhibit strong absorption in the UV region, likely with two main bands characteristic of substituted pyridines. The exact λ_max values are highly solvent-dependent.

  • Predicted λ_max:

    • A band around 230-250 nm

    • A second, lower intensity band around 280-300 nm

Causality Behind Experimental Choices:

  • Solvent: A UV-grade solvent that does not absorb in the region of interest is required. Ethanol or methanol are common choices for this type of compound. The spectrum should be recorded in a quartz cuvette.

  • Concentration: The concentration of the sample solution should be adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By understanding the expected NMR, IR, MS, and UV-Vis data, researchers can confidently verify the structure and purity of their synthesized or acquired material. The provided experimental protocols are based on standard, validated methodologies in analytical chemistry. This document serves as a valuable resource for anyone working with this versatile chemical intermediate, ensuring a high degree of scientific rigor in its analysis.

References

  • General Spectroscopic Principles: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • Spectroscopic Data of Pyridine Derivatives: ResearchGate. IR spectra of (a) 6-Br, (b) 6-NO2, (c) 6-OH, and (d) 6-OMe. [Link][3]
  • Molecular Properties of this compound: MySkinRecipes. This compound. [Link][4]
  • Mass Spectrometry Principles: de Hoffmann, E., & Stroobant, V. (2007).

The Strategic deployment of (6-Amino-5-bromopyridin-3-yl)methanol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic scaffolds, the aminopyridine core has emerged as a "privileged" motif, consistently appearing in a multitude of biologically active agents. This guide focuses on a particularly versatile and strategically functionalized derivative: (6-Amino-5-bromopyridin-3-yl)methanol (CAS 1027785-19-8). Its unique trifunctional nature—a nucleophilic amino group, a readily displaceable bromine atom, and a modifiable hydroxymethyl group—offers medicinal chemists a powerful toolkit for crafting complex molecular architectures with diverse therapeutic applications. This document will provide an in-depth exploration of the potential research areas for this compound, grounded in established synthetic methodologies and targeted biological rationale. We will delve into its application in the synthesis of kinase inhibitors and other key drug classes, providing both theoretical frameworks and actionable experimental protocols for researchers in the field.

Core Chemical Attributes and Reactivity Profile

This compound is a solid at room temperature with a molecular weight of 203.04 g/mol and the chemical formula C₆H₇BrN₂O.[1] The strategic arrangement of its functional groups dictates its reactivity and, consequently, its utility in multi-step synthetic campaigns.

PropertyValueSource
Molecular FormulaC₆H₇BrN₂O[1]
Molecular Weight203.04 g/mol [1]
CAS Number1027785-19-8[1]
AppearanceSolid
Storage2-8°C[1]

The three key reactive sites offer orthogonal chemical handles for selective modification:

  • The 5-Bromo Substituent: This is arguably the most versatile functional group on the molecule. The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, which is fundamental for exploring structure-activity relationships (SAR).

  • The 6-Amino Group: This primary amine is a key hydrogen bond donor and can participate in various reactions, including acylation, sulfonylation, and reductive amination. It often plays a crucial role in anchoring the molecule within the active site of a biological target.

  • The 3-Hydroxymethyl Group: This primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group for nucleophilic substitution. This provides an additional vector for diversification and for modulating the physicochemical properties of the final compound.

Potential Research Area 1: Kinase Inhibitors in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them a major class of therapeutic targets. The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often forming critical hydrogen bonds with the hinge region of the ATP-binding site. This compound serves as an excellent starting point for the synthesis of novel kinase inhibitors.

Scientific Rationale and Hypothesis

The 6-amino group of the pyridine ring can mimic the hydrogen bonding interactions of the adenine portion of ATP with the kinase hinge region. The bromine at the 5-position provides a convenient attachment point for various substituents that can be designed to occupy the hydrophobic pocket of the kinase active site, thereby conferring potency and selectivity. The hydroxymethyl group at the 3-position can be modified to improve solubility or to introduce additional interactions with the solvent-exposed region of the target.

Proposed Synthetic Strategy: A Modular Approach

A modular synthetic approach can be employed to generate a library of potential kinase inhibitors based on the this compound core. The primary strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce diversity at the 5-position.

Diagram: Synthetic Workflow for Kinase Inhibitor Library Generation

G A This compound B Protection of Amino and/or Hydroxyl Group (Optional) A->B e.g., Boc, TBDMS C Suzuki-Miyaura Cross-Coupling (Aryl/Heteroaryl Boronic Acid, Pd catalyst, Base) A->C Direct Coupling B->C D Deprotection C->D E Library of (6-Amino-5-aryl/heteroaryl-pyridin-3-yl)methanol Derivatives D->E F Modification of Hydroxymethyl Group (e.g., Oxidation, Etherification) E->F G Final Kinase Inhibitor Candidates E->G Direct Evaluation F->G

Caption: A modular workflow for synthesizing a library of kinase inhibitors.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Degassed 1,4-dioxane and water (4:1 ratio)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

  • Schlenk flask or sealed tube

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) under the inert atmosphere.

  • Add degassed 1,4-dioxane and water (in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 85-95°C with vigorous stirring for 15-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (6-Amino-5-aryl-pyridin-3-yl)methanol derivative.

Causality of Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. An inert atmosphere is crucial to maintain catalytic activity.

  • Degassed Solvents: Dissolved oxygen in the solvents can also deactivate the catalyst. Degassing removes this oxygen.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can influence the reaction rate and yield.[3][4]

  • Ligand (in the catalyst): The triphenylphosphine ligands on the palladium catalyst stabilize the metal center and facilitate the catalytic cycle.

Potential Research Area 2: Modulators of G-Protein Coupled Receptors (GPCRs)

GPCRs represent a large family of transmembrane receptors that are the targets of a significant portion of modern medicines. The aminopyridine scaffold can be found in a number of GPCR modulators, acting as a versatile platform for presenting pharmacophoric elements in the correct spatial orientation for receptor binding.

Scientific Rationale and Hypothesis

The functional groups of this compound can be elaborated to mimic the key interactions of endogenous ligands with GPCRs. For example, the amino group can act as a hydrogen bond donor, while the hydroxymethyl group can be modified to introduce a charged or polar group to interact with specific residues in the receptor binding pocket. The 5-position, functionalized via cross-coupling, can be used to introduce bulky hydrophobic groups that often contribute to high-affinity binding.

Proposed Synthetic Strategy: Diversification through Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds.[5] This reaction can be used to couple this compound with a variety of primary and secondary amines, introducing a diverse range of substituents at the 5-position.

Diagram: Synthetic Workflow for GPCR Modulator Synthesis

G A This compound B Buchwald-Hartwig Amination (Primary/Secondary Amine, Pd catalyst, Ligand, Base) A->B C Library of 5-Amino-substituted Pyridine Derivatives B->C D Further Functionalization (e.g., at the 6-amino or 3-hydroxymethyl position) C->D E Final GPCR Modulator Candidates C->E Direct Screening D->E

Caption: Workflow for synthesizing GPCR modulators via Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.5 - 2.0 equivalents)

  • Anhydrous, degassed toluene or dioxane

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Silica gel for column chromatography

  • Schlenk tube

Procedure:

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.) to the tube.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • Palladium Pre-catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst decomposition.[5]

  • Base: A strong, non-nucleophilic base is typically used to deprotonate the amine, facilitating its coordination to the palladium center. The choice of base can affect the reaction rate and substrate scope.

  • Anhydrous and Degassed Conditions: Similar to the Suzuki coupling, these conditions are essential to prevent catalyst deactivation.

Potential Research Area 3: Antiviral and Antibacterial Agents

The aminopyridine scaffold is also present in a number of approved antiviral and antibacterial drugs. The ability of this motif to engage in specific hydrogen bonding and hydrophobic interactions makes it a valuable component in the design of agents that target microbial enzymes or structural proteins.

Scientific Rationale and Hypothesis

By strategically modifying the three functional groups of this compound, it is possible to design molecules that mimic the natural substrates of essential viral or bacterial enzymes, thereby acting as competitive inhibitors. For instance, the core scaffold could be elaborated to target viral proteases, polymerases, or bacterial cell wall biosynthesis enzymes.

Proposed Synthetic Strategy: A Multi-pronged Approach

A comprehensive approach to developing antimicrobial agents would involve generating a diverse library of compounds through a combination of the reactions described above (Suzuki and Buchwald-Hartwig couplings) as well as modifications of the amino and hydroxymethyl groups.

Diagram: Integrated Synthetic Strategy for Antimicrobial Agents

G A This compound B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B C Buchwald-Hartwig Amination (Various Amines) A->C F Diverse Library of Functionalized Pyridines B->F C->F D Acylation/Sulfonylation of 6-Amino Group E Oxidation/Esterification of 3-Hydroxymethyl Group F->D F->E G Antiviral/Antibacterial Screening F->G

Caption: An integrated approach to generate a diverse library for antimicrobial screening.

In Vitro and In Vivo Evaluation Strategies

Once a library of compounds has been synthesized, a systematic evaluation of their biological activity is required.

Kinase Inhibitor Screening Cascade
  • Primary Biochemical Assay: Screen the compounds against a panel of purified kinases at a single concentration (e.g., 1 µM) to identify initial hits.

  • IC₅₀ Determination: For active compounds, perform dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀).

  • Selectivity Profiling: Test the most potent compounds against a broad panel of kinases to assess their selectivity profile.

  • Cell-based Assays: Evaluate the ability of the compounds to inhibit the phosphorylation of downstream substrates in relevant cancer cell lines.

  • In Vivo Efficacy Studies: For compounds with good cellular activity and favorable pharmacokinetic properties, assess their anti-tumor efficacy in xenograft models.

GPCR Modulator and Antimicrobial Screening
  • GPCRs: Utilize cell-based assays that measure downstream signaling events, such as changes in intracellular calcium or cAMP levels. Radioligand binding assays can be used to determine binding affinity.

  • Antimicrobials: Determine the minimum inhibitory concentration (MIC) against a panel of relevant viral strains or bacterial species. For promising hits, cytotoxicity assays in mammalian cell lines are crucial to assess selectivity.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for modern drug discovery. Its trifunctional nature provides a robust platform for the synthesis of diverse libraries of compounds targeting a wide range of biological targets. The established and reliable methodologies of palladium-catalyzed cross-coupling reactions, in conjunction with the reactivity of the amino and hydroxymethyl groups, offer a clear and efficient path to novel chemical entities.

Future research in this area should focus on the continued exploration of novel coupling partners to expand the accessible chemical space. Furthermore, the application of this scaffold in the development of probes for chemical biology and in the synthesis of compounds for other therapeutic areas, such as neurodegenerative and inflammatory diseases, represents a promising avenue for future investigation. The strategic and creative utilization of this compound will undoubtedly continue to contribute to the advancement of medicinal chemistry and the discovery of new medicines.

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of (6-Amino-5-bromopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

(6-Amino-5-bromopyridin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) for conditions ranging from oncology to neurodegenerative disorders.[1] Its utility stems from the versatile reactivity of its functional groups: the amino and bromo substituents on the pyridine ring allow for a variety of cross-coupling and derivatization reactions, while the hydroxymethyl group provides a handle for further modification. This document provides a comprehensive, field-proven protocol for the synthesis of this valuable intermediate, focusing on a reliable and scalable reduction route.

Introduction and Strategic Overview

The synthesis of this compound can be approached via two primary strategic disconnections. The choice of route is often dictated by the availability of starting materials, scalability, and the desired purity profile of the final product.

  • Route A: Direct Bromination. This approach involves the electrophilic bromination of 2-amino-3-(hydroxymethyl)pyridine. While seemingly direct, the electron-rich nature of the aminopyridine ring can lead to challenges in controlling regioselectivity and may result in the formation of di-brominated byproducts, complicating purification.[2]

  • Route B: Reduction of a Carboxylic Acid Precursor. A more controlled and often higher-yielding strategy is the reduction of 6-amino-5-bromonicotinic acid or its corresponding ester.[3] This method benefits from the ready availability of the nicotinic acid starting material and the chemoselectivity of modern reducing agents, which can selectively target the carboxylic acid in the presence of the other functional groups.

This application note will detail the protocol for Route B , specifically the reduction of 6-amino-5-bromonicotinic acid using a borane complex. This method is chosen for its superior control, scalability, and typically cleaner reaction profile.

Reaction Scheme: Reduction of 6-Amino-5-bromonicotinic Acid

start 6-Amino-5-bromonicotinic acid intermediate Borane Complex start->intermediate 1. product This compound intermediate->product 2. reagent BH3•THF (Borane-tetrahydrofuran complex) reagent->intermediate solvent Anhydrous THF solvent->intermediate workup Aqueous Workup (e.g., Methanol, Water) workup->product

Caption: Synthetic pathway for the preparation of this compound.

Materials and Equipment

Reagents Grade Supplier
6-Amino-5-bromonicotinic acid≥97%Commercially Available
Borane-tetrahydrofuran complex (BH3•THF)1.0 M solution in THFCommercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially Available
Methanol (MeOH)ACS GradeCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO3) soln.N/APrepared in-house
Brine (Saturated NaCl soln.)N/APrepared in-house
Anhydrous Sodium Sulfate (Na2SO4)ACS GradeCommercially Available
Equipment
Three-neck round-bottom flask
Magnetic stirrer and stir bar
Condenser
Addition funnel
Nitrogen inlet/outlet
Ice-water bath
Rotary evaporator
Standard laboratory glassware
Silica gel for column chromatography

Safety Protocols: A Self-Validating System

Chemical synthesis requires a proactive approach to safety. The following protocols are mandatory for this procedure.

  • Personal Protective Equipment (PPE): At all times, wear a flame-retardant lab coat, nitrile gloves, and chemical splash goggles.

  • Fume Hood: All steps of this synthesis, particularly the handling of THF and the borane complex, must be performed in a well-ventilated fume hood.

  • Borane-THF Complex (BH3•THF): This reagent is flammable and reacts violently with water.[4] It is also air and moisture-sensitive. Always handle under an inert atmosphere (nitrogen or argon). Quenching of the reaction should be done slowly and carefully in an ice bath to control the exothermic release of hydrogen gas.

  • Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon prolonged exposure to air. Use only anhydrous THF from a freshly opened bottle or a solvent purification system.

Reagent Key Hazards Handling Precautions
BH3•THF Flammable, water-reactive, corrosiveHandle under inert gas. Avoid contact with water and moisture.[4] Wear appropriate PPE.
THF Highly flammable, peroxide-formerStore in a cool, dry, well-ventilated area away from ignition sources.
6-Amino-5-bromonicotinic acid IrritantAvoid inhalation and contact with skin and eyes.[5]

Detailed Synthesis Protocol

This protocol is based on established methods for the borane-mediated reduction of carboxylic acids.[4][6][7]

Step 1: Reaction Setup

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, and a rubber septum. Allow to cool to room temperature under a stream of nitrogen.

  • To the flask, add 6-amino-5-bromonicotinic acid (e.g., 4.34 g, 20.0 mmol, 1.0 equiv).

  • Add anhydrous THF (100 mL) via cannula or syringe to dissolve the starting material. Stir the resulting suspension.

  • Cool the flask to 0 °C using an ice-water bath.

Step 2: Reduction

  • Slowly add the 1.0 M solution of borane-tetrahydrofuran complex (BH3•THF) (60 mL, 60.0 mmol, 3.0 equiv) to the stirred suspension via syringe or addition funnel over a period of 30-45 minutes. Maintain the internal temperature below 5 °C.

    • Causality: The slow addition of the reducing agent is critical to control the initial exothermic reaction and prevent side reactions. The use of excess borane ensures the complete reduction of the carboxylic acid.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., eluent: 10% MeOH in Dichloromethane).

Step 3: Quenching and Workup

  • After the reaction is complete (as indicated by TLC), cool the flask back down to 0 °C in an ice-water bath.

  • CAUTION: Exothermic reaction and hydrogen gas evolution. Slowly and carefully quench the reaction by the dropwise addition of methanol (20 mL). Vigorous gas evolution will be observed.

    • Causality: Methanol reacts with the excess borane to form trimethoxyborane and hydrogen gas, safely neutralizing the reactive species.

  • Once gas evolution has ceased, remove the ice bath and stir the mixture at room temperature for 30 minutes.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add a saturated aqueous solution of sodium bicarbonate (100 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude product, typically an off-white to pale yellow solid, can be purified by silica gel column chromatography.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 30% EtOAc and gradually increasing to 70% EtOAc) to isolate the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product as a solid.

Data Summary and Characterization

Parameter Value
Starting Material 6-Amino-5-bromonicotinic acid
Molecular Weight 217.02 g/mol
Product This compound
Molecular Weight 203.04 g/mol
CAS Number 1027785-19-8[1]
Appearance Solid[1]
Expected Yield 75-85%
Purity >97% after chromatography[1]

Characterization:

  • 1H NMR: The proton NMR spectrum should be consistent with the structure. Expected signals would include two distinct aromatic protons on the pyridine ring, a singlet or broad singlet for the amino protons, a singlet for the benzylic CH2 protons, and a triplet for the hydroxyl proton (which may exchange with D2O).

  • 13C NMR: The carbon NMR will show six distinct signals corresponding to the carbons in the molecule.

  • IR Spectroscopy: The infrared spectrum should show characteristic peaks for O-H and N-H stretching (typically broad in the 3200-3500 cm⁻¹ region) and C-O stretching (~1050 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the product's molecular weight, with a characteristic isotopic pattern for the presence of one bromine atom.

Experimental Workflow Visualization

cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification A 1. Add 6-amino-5-bromonicotinic acid to a flame-dried, N2-purged flask. B 2. Dissolve in anhydrous THF. A->B C 3. Cool to 0 °C. B->C D 4. Slowly add BH3•THF solution at 0 °C. C->D E 5. Warm to room temperature and stir for 12-16 hours. D->E F 6. Monitor reaction by TLC. E->F G 7. Quench with MeOH at 0 °C. F->G H 8. Concentrate under reduced pressure. G->H I 9. Perform aqueous workup (NaHCO3) and extract with EtOAc. H->I J 10. Dry, filter, and concentrate the organic layers. I->J K 11. Purify by silica gel column chromatography. J->K

Caption: Step-by-step workflow for the synthesis of this compound.

References

  • MySkinRecipes. (n.d.). This compound.
  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS).
  • Angewandte Chemie International Edition. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
  • Organic Syntheses. (n.d.). A convenient one-pot procedure for the conversion of amino acids to amino alcohols.
  • PubChem. (n.d.). 6-amino-5-bromo-nicotinic acid.
  • National Center for Biotechnology Information. (n.d.). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
  • PubChem. (n.d.). 6-Amino-5-bromonicotinic acid.

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of Aminobromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Accelerating Pyridine Chemistry with Microwave Energy

Aminobromopyridines are foundational building blocks in the landscape of modern medicinal chemistry and drug development. Their unique bifunctional nature, possessing both a nucleophilic amino group and a bromine atom ripe for cross-coupling reactions, makes them invaluable intermediates in the synthesis of complex pharmaceutical agents.[1] The precise placement of these functional groups on the pyridine scaffold allows for the construction of diverse molecular architectures essential for biological activity.[1]

Traditionally, the synthesis of these vital intermediates has been hampered by methods requiring harsh reaction conditions, prolonged heating times, and often resulting in modest yields with significant byproduct formation.[2] These classical approaches not only present challenges in purification but also carry a significant environmental and economic cost.

This guide details the application of microwave-assisted organic synthesis, a transformative green chemistry technique that dramatically overcomes the limitations of conventional heating.[3][4] By delivering energy directly and efficiently to the reacting molecules, microwave irradiation drastically reduces reaction times from hours to mere minutes, often leading to cleaner reactions, improved yields, and higher product purity.[5][6][7] We will explore the fundamental principles of microwave heating, provide detailed and validated protocols for the synthesis of key aminobromopyridine isomers, and offer expert insights to empower researchers to harness this powerful technology.

The Science of Microwave-Assisted Synthesis

Conventional heating methods transfer energy indirectly and inefficiently, relying on thermal conduction from an external heat source through the vessel walls to the solvent and finally to the reactants.[6] This process creates a significant temperature gradient within the vessel and can lead to localized overheating at the walls, often promoting decomposition and side reactions.

Microwave synthesis operates on a fundamentally different principle. It utilizes the ability of certain molecules to transform electromagnetic energy into heat.[8] The two primary mechanisms responsible for this rapid and efficient heating are Dipolar Polarization and Ionic Conduction.[6][8]

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants commonly used in these syntheses, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[5][9] This constant reorientation causes intense molecular friction, which translates directly into thermal energy, heating the entire volume of the reaction mixture simultaneously and uniformly.[5][10]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic reagents), they will migrate back and forth under the influence of the oscillating electric field.[10] This rapid movement and the resulting collisions with surrounding molecules generate heat efficiently.[10]

This "volumetric" heating mechanism ensures that energy is delivered directly to the molecules that need it, leading to a rapid rise in temperature and instantaneous energy transfer that can overcome activation energy barriers much more effectively than conventional heating.[8][9] This results in the dramatic rate enhancements characteristic of microwave chemistry.[3][9]

Caption: Core mechanisms of microwave-induced heating in chemical synthesis.

Critical Safety Protocols for Microwave Chemistry

The rapid and powerful energy delivery of microwave synthesis necessitates strict adherence to safety protocols. Domestic microwave ovens are not suitable for laboratory synthesis and pose significant risks of explosion, radiation leakage, and chemical exposure.[11][12]

Core Safety Requirements:

  • Use Dedicated Equipment: Only use laboratory microwave reactors designed for chemical synthesis.[11] These systems are built to withstand corrosive solvents and high pressures and are equipped with critical safety interlocks, as well as real-time temperature and pressure monitoring and control.[11][13]

  • Proper Vessel Usage:

    • Use only microwave-safe reaction vessels specified by the instrument manufacturer (typically borosilicate glass or Teflon).

    • Never use sealed containers without a pressure-relief mechanism. Loosen screw caps to prevent pressure buildup.[14]

    • Avoid using metal objects, including aluminum foil, inside the microwave cavity, as this can cause arcing and create an ignition source.[14][15]

  • Chemical Hazard Awareness:

    • Exothermic Reactions: Be extremely cautious with reactions known to be highly exothermic. The rapid energy input from microwaves can accelerate these reactions to an uncontrollable, dangerous rate.[11] Always start with small-scale reactions to assess the kinetics.[11]

    • Flammable Solvents: Avoid heating low-boiling-point flammable solvents unless the microwave system is specifically designed for this purpose with appropriate ventilation and vapor detection.[12][14]

    • Stirring: Ensure adequate stirring in all reactions to prevent localized superheating, which can lead to violent bumping or vessel failure.[11]

  • Personal Protective Equipment (PPE): Always wear sanitized, indirectly vented chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[12] Use thermal gloves for removing hot vessels from the reactor.[15]

  • Ventilation: Operate the microwave reactor within a certified laboratory fume hood to ensure proper ventilation of any fumes or vapors that may be released.[11][14]

Experimental Protocols & Workflows

The following protocols provide detailed, step-by-step methodologies for the microwave-assisted synthesis of several key aminobromopyridine isomers.

G A 1. Reagent Preparation - Combine reactants, solvent, and stir bar in a microwave-safe vessel. B 2. Vessel Sealing - Securely cap the reaction vessel. A->B C 3. Microwave Irradiation - Program temperature, pressure, time. - Initiate synthesis. B->C D 4. Cooling - Allow vessel to cool to a safe handling temperature. C->D E 5. Work-up - Quench reaction, perform extractions, and dry the organic phase. D->E F 6. Purification & Analysis - Column chromatography, recrystallization. - Confirm structure (NMR, MS). E->F

Caption: General experimental workflow for microwave-assisted synthesis.

Protocol 1: Synthesis of 3-Amino-5-bromopyridine Derivatives

This protocol demonstrates a facile, metal-free synthesis via nucleophilic aromatic substitution, reacting 3,5-dibromopyridine with an excess of an aliphatic amine.[2]

Reaction Scheme: 3,5-dibromopyridine + Amine (excess) ---(Microwave, 180°C)---> 3-(Amine)-5-bromopyridine

Materials & Reagents
3,5-dibromopyridine
Aliphatic amine (e.g., pyrrolidine, excess ~10 equiv.)
1-Methyl-2-pyrrolidinone (NMP)
Toluene
Microwave Reactor (e.g., CEM Discover)
Microwave-safe reaction vessel (e.g., 80 mL) with stir bar

Step-by-Step Procedure:

  • Preparation: In an 80 mL microwave reaction vessel, combine 3,5-dibromopyridine (e.g., 5.14 g, 21.7 mmol), the chosen aliphatic amine (e.g., pyrrolidine, 14.97 g, 210.9 mmol), toluene (8.2 mL), and NMP (4.1 mL).[2]

  • Sealing: Add a magnetic stir bar and securely seal the vessel with the appropriate cap.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at a constant temperature of 180°C for 30 minutes, with a microwave power setting of 300 watts.[2] Ensure stirring is active throughout the reaction.

  • Cooling: After irradiation is complete, allow the vessel to cool to below 50°C before carefully opening it in a fume hood.

  • Work-up & Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent. Purify the crude residue by silica gel flash chromatography to yield the pure 3-amino-5-bromopyridine derivative.[2]

Protocol 2: Synthesis of 2-Amino-5-bromopyridine

This method involves the direct bromination of 2-aminopyridine using a suitable brominating agent. While several methods exist[16][17][18], a microwave adaptation enhances speed and efficiency. This protocol is an adaptation of conventional methods for microwave use.

Reaction Scheme: 2-aminopyridine + NBS ---(Microwave, 80°C)---> 2-Amino-5-bromopyridine

Materials & Reagents
2-aminopyridine
N-Bromosuccinimide (NBS)
Acetone or Acetonitrile
Microwave Reactor
Microwave-safe reaction vessel (e.g., 10 mL) with stir bar

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave reaction vessel, dissolve 2-aminopyridine (e.g., 0.5 g, 5.3 mmol) in acetone (5 mL).[19]

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 g, 5.6 mmol) to the solution.[19]

  • Sealing: Add a magnetic stir bar and securely seal the vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction temperature to 80°C and hold for 10-15 minutes. Monitor the reaction progress by TLC if possible using an intermittent sampling accessory.

  • Cooling: Allow the vessel to cool to a safe temperature before opening.

  • Work-up & Purification: Remove the solvent by evaporation under vacuum. Recrystallize the resulting residue from 90% ethanol to afford the pure 2-amino-5-bromopyridine product.[19]

Protocol 3: Synthesis of 4-Amino-3-bromopyridine

This protocol details the regioselective bromination of 4-aminopyridine using NBS. The reaction is typically performed at room temperature over a long period but can be significantly accelerated with microwave heating.[20]

Reaction Scheme: 4-aminopyridine + NBS ---(Microwave, 60°C)---> 4-Amino-3-bromopyridine

Materials & Reagents
4-aminopyridine
N-Bromosuccinimide (NBS)
Acetonitrile
Microwave Reactor
Microwave-safe reaction vessel (e.g., 35 mL) with stir bar

Step-by-Step Procedure:

  • Preparation: In a suitable microwave reaction vessel, create a mixture of 4-aminopyridine (e.g., 2.0 g, 21 mmol) in acetonitrile (30 mL).[20]

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (3.98 g, 22 mmol) to the mixture.[20]

  • Sealing: Add a magnetic stir bar and securely seal the vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Heat the mixture to 60°C and hold for 20-30 minutes. The reaction should be protected from light where possible.

  • Cooling: After the reaction, cool the vessel to room temperature.

  • Work-up & Purification: Filter the cooled reaction mixture. Concentrate the filtrate under reduced pressure. Purify the residue using column chromatography (e.g., silica gel, dichloromethane/methanol eluent) to obtain the target 4-amino-3-bromopyridine.[20]

Summary of Reaction Conditions
Target CompoundStarting MaterialsSolvent(s)Temp. (°C)Time (min)Typical YieldReference
5-Bromo-3-(pyrrolidin-1-yl)pyridine3,5-dibromopyridine, PyrrolidineNMP, Toluene1803055%[2]
2-Amino-5-bromopyridine2-aminopyridine, NBSAcetone8010-15>90%[19]
4-Amino-3-bromopyridine4-aminopyridine, NBSAcetonitrile6020-30~91%[20]

Troubleshooting and Expert Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Insufficient energy (temperature/time too low).- Poor microwave absorption by reactants/solvent.- Increase the reaction temperature or time in increments.- Add a small amount of a high-absorbing polar solvent (e.g., NMP, DMF) or a silicon carbide passive heating element.
Formation of Byproducts - Temperature too high, causing decomposition.- Reaction time too long.- Reduce the reaction temperature.- Decrease the reaction time; monitor by TLC to find the optimal endpoint.- For bromination, ensure the stoichiometry of the brominating agent is precise to avoid di- or tri-bromination.
Inconsistent Results - Inaccurate temperature measurement (fiber optic vs. IR sensor).- Non-homogenous heating due to poor stirring.- Ensure the temperature sensor is correctly calibrated and positioned.- Use a larger, appropriately shaped stir bar to ensure vigorous mixing. Check for potential localized superheating.[11]
Vessel Pressure Exceeds Limit - Uncontrolled exothermic reaction.- Generation of gaseous byproducts.- Solvent vapor pressure at the set temperature is too high.- Immediately stop the reaction. - Reduce the reactant concentration or scale.- Choose a solvent with a lower vapor pressure or reduce the target temperature.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of aminobromopyridines and other critical heterocyclic intermediates. By leveraging the principles of direct, volumetric heating, researchers can achieve in minutes what once took hours or days, all while adhering to the principles of green chemistry.[3][21] The protocols outlined in this guide provide a robust starting point for scientists to enhance productivity, improve yields, and accelerate the discovery and development of new chemical entities. With careful attention to safety and an understanding of the underlying principles, microwave synthesis is an indispensable tool for the modern chemistry laboratory.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). ResearchGate.
  • Majeed, J., Ramaswamy, K., & Kadir, M. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation.
  • Roy, K. (2023). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
  • Microwave Safety. (n.d.). Kansas State University.
  • Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation.
  • A brief review: Microwave assisted organic reaction. (n.d.). Scholars Research Library.
  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. (n.d.). Scribd.
  • Microwave Safety Policy. (n.d.). Microwave Chemical.
  • Microwave-Assisted Synthesis of 4-Amino-3,5-dihalopyridines. (n.d.). ResearchGate.
  • Dandu, R., Rose, A., & Hudkins, R. (2011). A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION. HETEROCYCLES, 83(4), 875-881.
  • Synthesis of 2-Amino-5-bromopyridine. (n.d.). ResearchGate.
  • Preparation method of 2-amino-5-bromopyridine. (n.d.). Patsnap.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (n.d.). ResearchGate.
  • Mastering Organic Synthesis: The Power of 4-Amino-3-bromopyridine. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC.
  • Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation. (n.d.). Journal of Chemical Research, Synopses.
  • A kind of preparation method of 2- amino -5- bromopyridine. (n.d.). Google Patents.
  • Al-Warhi, T., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. National Institutes of Health.
  • Review on Microwave, The General purpose in Microwave Assisted Synthesis for Green Chemistry. (n.d.). ResearchGate.
  • Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
  • Microwave Assisted Organic Synthesis—A Review. (n.d.). ResearchGate.

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Application Notes and Protocols for (6-Amino-5-bromopyridin-3-yl)methanol: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Drug Discovery

(6-Amino-5-bromopyridin-3-yl)methanol (CAS No. 1027785-19-8) is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical industry. Its strategic value lies in the orthogonal reactivity of its three key functional groups: a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a primary alcohol that can be further modified. This trifecta of reactivity allows for the efficient and modular construction of complex molecular architectures, making it a prized intermediate in the synthesis of novel therapeutic agents.[1] The pyridine core itself is a well-established scaffold in medicinal chemistry, known for its ability to engage in crucial hydrogen bonding interactions with biological targets such as protein kinases.[2] This guide provides an in-depth exploration of the synthesis, characterization, and key applications of this compound, offering detailed protocols and expert insights for researchers and drug development professionals.

Physicochemical and Safety Data

A thorough understanding of the compound's properties and safe handling procedures is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties
PropertyValueSource
CAS Number 1027785-19-8[1]
Molecular Formula C₆H₇BrN₂O[1]
Molecular Weight 203.04 g/mol [1]
Appearance Solid[1]
Purity Typically ≥97%[1]
Storage 2-8°C, under inert atmosphere[1]
Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar brominated pyridines suggest that the compound should be handled with care.

  • Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Measures:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

    • Use only in a well-ventilated area.

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If skin irritation occurs, get medical advice/attention.

Always consult the specific SDS provided by the supplier before handling this chemical.

Synthesis Protocol: A Plausible and Efficient Route

While a specific literature preparation for this compound is not readily found, a robust and logical synthetic route can be proposed based on established chemical transformations of pyridine derivatives. The following protocol outlines a two-step synthesis starting from commercially available 6-aminonicotinic acid.

Step 1: Bromination of 6-Aminonicotinic Acid

The first step involves the regioselective bromination of the pyridine ring. The amino group at the 6-position is an activating group and directs electrophilic substitution to the 5-position.

  • Reaction: 6-Aminonicotinic acid to 6-Amino-5-bromonicotinic acid.

  • Reagents and Equipment:

    • 6-Aminonicotinic acid

    • N-Bromosuccinimide (NBS)

    • Sulfuric acid

    • Round-bottom flask, magnetic stirrer, ice bath.

  • Procedure:

    • In a round-bottom flask, dissolve 6-aminonicotinic acid in concentrated sulfuric acid at 0°C.

    • Slowly add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10°C. The use of NBS is a milder alternative to liquid bromine.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • The resulting precipitate, 6-amino-5-bromonicotinic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Reduction of the Carboxylic Acid

The final step is the reduction of the carboxylic acid to the primary alcohol. A borane-tetrahydrofuran complex is a suitable reagent for this transformation, as it is selective for carboxylic acids in the presence of other reducible functional groups.

  • Reaction: 6-Amino-5-bromonicotinic acid to this compound.

  • Reagents and Equipment:

    • 6-Amino-5-bromonicotinic acid

    • Borane-tetrahydrofuran complex (BH₃·THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Round-bottom flask, dropping funnel, magnetic stirrer, nitrogen atmosphere.

  • Procedure:

    • Suspend 6-amino-5-bromonicotinic acid in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.

    • Cool the suspension to 0°C in an ice bath.

    • Add the borane-tetrahydrofuran complex (1M solution in THF) dropwise via a dropping funnel.

    • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of methanol, followed by 1M hydrochloric acid.

    • The mixture is then neutralized with aqueous sodium bicarbonate, and the product is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield this compound.

Analytical Characterization

Quality control is essential to ensure the suitability of the intermediate for subsequent synthetic steps. The following are the expected analytical data for this compound.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~7.8-8.0 ppm (s, 1H): Aromatic proton at the 2-position of the pyridine ring.

    • δ ~7.2-7.4 ppm (s, 1H): Aromatic proton at the 4-position of the pyridine ring.

    • δ ~6.0-6.5 ppm (s, 2H): Protons of the amino group (-NH₂). The chemical shift can be variable and the peak may be broad.

    • δ ~5.0-5.3 ppm (t, 1H): Proton of the hydroxyl group (-OH). This peak will disappear upon D₂O exchange.

    • δ ~4.3-4.5 ppm (d, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Expected signals in the aromatic region (δ ~100-160 ppm) for the five pyridine carbons and a signal for the methylene carbon (δ ~60-65 ppm).

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • ~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine and O-H stretching of the alcohol.

    • ~3000-2850 cm⁻¹: C-H stretching of the aromatic ring and the methylene group.

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

    • ~1050-1000 cm⁻¹: C-O stretching of the primary alcohol.

    • ~600-500 cm⁻¹: C-Br stretching.

  • Mass Spectrometry (MS):

    • [M+H]⁺: Expected at m/z 203.0 and 205.0 in an approximate 1:1 ratio, characteristic of a monobrominated compound.

Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

The true utility of this compound is demonstrated in its application as a versatile scaffold for the synthesis of complex drug candidates, particularly kinase inhibitors. The bromine atom at the 5-position is a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are workhorses in modern medicinal chemistry.

Core Logic of Application

The general strategy involves using the bromine atom for the introduction of diverse aryl or heteroaryl moieties, while the amino and hydroxyl groups can be used as points for further derivatization or to engage in hydrogen bonding with the target protein.

G A This compound B Suzuki-Miyaura Coupling (C-C bond formation) A->B ArB(OH)2, Pd catalyst, Base C Buchwald-Hartwig Amination (C-N bond formation) A->C Amine, Pd catalyst, Base D Diverse Aryl/Heteroaryl Substituted Pyridines B->D C->D E Kinase Inhibitor Scaffolds D->E Further Functionalization

Caption: Synthetic utility of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid. This reaction is fundamental for creating biaryl structures often found in kinase inhibitors.

  • Objective: To synthesize a 6-amino-5-arylpyridin-3-yl)methanol derivative.

  • Rationale: The Suzuki-Miyaura coupling is chosen for its broad functional group tolerance and generally high yields. The choice of a palladium catalyst and ligand is crucial and may need to be optimized for specific substrates.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

    • SPhos (0.1 equiv)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • Degassed 1,4-dioxane and water (4:1 mixture)

    • Schlenk flask, magnetic stirrer, condenser, nitrogen atmosphere.

  • Procedure:

    • To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

    • Evacuate and backfill the flask with nitrogen three times.

    • Add the palladium(II) acetate and SPhos ligand.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90-100°C with vigorous stirring for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

G cluster_0 Suzuki-Miyaura Workflow Start Combine Reactants: This compound Arylboronic acid Base (K3PO4) Catalyst Add Catalyst System: Pd(OAc)2 SPhos Start->Catalyst Solvent Add Degassed Solvent: Dioxane/Water Catalyst->Solvent Heat Heat under N2 (90-100°C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product 6-Amino-5-arylpyridin-3-yl)methanol Purify->Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed C-N bond formation between this compound and a primary or secondary amine. This is a key transformation for accessing compounds with a diarylamine core, another common motif in kinase inhibitors.

  • Objective: To synthesize a (6-amino-5-(arylamino)pyridin-3-yl)methanol derivative.

  • Rationale: The Buchwald-Hartwig amination allows for the formation of C-N bonds under conditions that are often milder than classical methods like the Ullmann condensation. The choice of ligand is critical for achieving high efficiency.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.1 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

    • XPhos (0.08 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous toluene

    • Schlenk tube, magnetic stirrer, nitrogen atmosphere.

  • Procedure:

    • In a glovebox or under a stream of nitrogen, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk tube.

    • Add this compound and the amine.

    • Add anhydrous toluene.

    • Seal the tube and heat the reaction mixture to 100-110°C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography.

Conclusion: An Enabling Intermediate for Modern Drug Discovery

This compound is a quintessential example of a modern pharmaceutical intermediate. Its carefully orchestrated arrangement of functional groups provides chemists with a versatile platform for the rapid and efficient synthesis of diverse and complex molecules. The ability to selectively engage the bromine atom in powerful cross-coupling reactions, while retaining the amino and hydroxyl groups for further manipulation or for direct interaction with biological targets, underscores its importance. The protocols and data presented in this guide are intended to empower researchers to fully leverage the synthetic potential of this valuable building block in their quest for the next generation of innovative medicines.

References

  • Google Patents. (2015). WO 2015/057043 A1: A process for the preparation of lenalidomide.
  • Kim, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 938-952.
  • Google Patents. (2019). US Patent 10,457,645.
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  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (2010). US20100168385A1: Process for preparing enantiomerically enriched amino-alcohols.
  • Google Patents. (n.d.). CN105348181A: Preparation method of 2-amino-5-methyl-6-bromopyridine.
  • Roughley, S. D., & Jordan, A. M. (2011). The synthesis of the top 200 bestselling drugs that contain a six-membered heterocycle. Beilstein Journal of Organic Chemistry, 7, 1276–1306.
  • Google Patents. (n.d.). CN110746345B: Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
  • Dotsenko, V. V., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3185.
  • Google Patents. (2003). US6528505B1: Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds.
  • Tikhomolova, A. S., Mayorova, O. A., & Yegorova, A. Y. (2022). Synthesis and structural features of 5-(4-bromophenyl)-3-((6-amino-2-mercaptopyrimidine)-4-amino))methylidene)-3Н-furan-2-one. AGRIS, 24(2), 118-124.
  • Google Patents. (n.d.). WO2016024286A2: An improved process for synthesis of lenalidomide.
  • European Patent Office. (n.d.). EP 3950674 A1: Pyrrole amide compound and use thereof.
  • IOSR Journal. (2014). Synthesis of novel amino acid.
  • ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine.
  • SciSpace. (n.d.). Synthesis and NMR elucidation of novel octa-amino acid resorcin[3]arenes derivatives.

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The Strategic Application of (6-Amino-5-bromopyridin-3-yl)methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the intricate landscape of drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the successful development of novel therapeutics. (6-Amino-5-bromopyridin-3-yl)methanol has emerged as a significant building block, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique trifunctional nature—a nucleophilic amino group, a synthetically versatile bromo substituent, and a modifiable hydroxymethyl group—offers a powerful platform for generating diverse molecular architectures with finely tuned pharmacological properties. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound, complete with detailed protocols and the underlying scientific rationale for its application.

The aminopyridine core is a well-established pharmacophore, recognized for its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site in numerous protein kinases.[1][2] This interaction often serves as an anchoring point for the inhibitor, providing a foundation for achieving high potency and selectivity. The bromine atom at the 5-position and the amino group at the 6-position of the pyridine ring present strategic vectors for chemical modification, primarily through palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are cornerstones of modern medicinal chemistry, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds, respectively.[3][4]

This guide will delve into the practical applications of this compound, providing detailed, adaptable protocols for its derivatization and offering insights into the design of potent and selective kinase inhibitors.

Chemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 1027785-19-8[5]
Molecular Formula C₆H₇BrN₂O[5]
Molecular Weight 203.04 g/mol [5]
Appearance Solid[5]
Storage 2-8°C[5]

Core Synthetic Strategies and Protocols

The true utility of this compound lies in its capacity for diversification through a variety of chemical transformations. The following sections provide detailed protocols for key reactions, explaining the rationale behind the choice of reagents and conditions.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of this compound, this reaction is employed to introduce a wide range of aryl or heteroaryl substituents at the 5-position of the pyridine ring. These substituents can be designed to occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity.

Rationale: The choice of a palladium catalyst, a phosphine ligand, and a base is critical for the success of the Suzuki-Miyaura reaction.[6][7] Palladium(0) is the active catalytic species that undergoes oxidative addition to the C-Br bond. The phosphine ligand stabilizes the palladium center and influences its reactivity. The base is required to activate the boronic acid for transmetalation. The use of a mixed solvent system, such as 1,4-dioxane and water, is common to ensure the solubility of both the organic and inorganic reagents.[8]

Detailed Protocol (Adaptable):

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Base (e.g., K₃PO₄, 2.0 eq)

    • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

    • Round-bottom flask, condenser, magnetic stirrer, inert gas supply (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the palladium catalyst under the inert atmosphere.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to 80-100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS (typically complete in 12-24 hours).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] This reaction is instrumental in synthesizing kinase inhibitors where a substituted aniline moiety is crucial for binding to the enzyme's active site. This aniline can form additional hydrogen bonds or hydrophobic interactions, significantly contributing to the inhibitor's potency.

Rationale: Similar to the Suzuki coupling, the choice of catalyst, ligand, and base is crucial.[10] Sterically hindered phosphine ligands are often employed to facilitate the reductive elimination step. A strong base, such as sodium tert-butoxide, is typically required. Anhydrous and oxygen-free conditions are essential for optimal catalyst performance.[4]

Detailed Protocol (Adaptable):

  • Materials:

    • This compound (1.0 eq)

    • Aryl amine (1.2 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq)

    • Phosphine ligand (e.g., XPhos, 0.04 eq)

    • Base (e.g., NaOtBu, 1.5 eq)

    • Anhydrous, degassed solvent (e.g., Toluene)

    • Schlenk tube or sealed reaction vessel

  • Procedure:

    • To an oven-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.

    • Add this compound and the aryl amine.

    • Add the anhydrous, degassed solvent via syringe.

    • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically complete in 8-24 hours).

    • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Application in Kinase Inhibitor Design: A Structural Perspective

The aminopyridine scaffold is a privileged structure in kinase inhibitor design due to its ability to act as a hinge-binder.[1] The nitrogen atom of the pyridine ring and the exocyclic amino group can form two crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[11]

G cluster_0 Kinase Hinge Region cluster_1 Aminopyridine Inhibitor Hinge_NH_1 Backbone NH Hinge_CO Backbone C=O Inhibitor_N Pyridine N Inhibitor_N->Hinge_NH_1 H-Bond Inhibitor_NH2 Amino NH2 Inhibitor_NH2->Hinge_CO H-Bond

The strategic placement of the bromo and hydroxymethyl groups on the this compound scaffold provides opportunities to target other regions of the ATP-binding site for enhanced potency and selectivity.

G Scaffold {  this compound |  5-Bromo |  3-Methanol |  6-Amino } Suzuki Suzuki Coupling Scaffold:f1->Suzuki Buchwald Buchwald-Hartwig Amination Scaffold:f1->Buchwald Oxidation Oxidation/Functionalization Scaffold:f2->Oxidation Aryl Aryl/Heteroaryl Moiety Suzuki->Aryl Amino Substituted Amine Buchwald->Amino Carbonyl Aldehyde/Carboxylic Acid Oxidation->Carbonyl

Case Study: Conceptual Design of a BRAF Inhibitor

BRAF is a serine/threonine kinase that is frequently mutated in various cancers, most notably melanoma.[12] Approved BRAF inhibitors like Vemurafenib and Dabrafenib feature a core that interacts with the kinase hinge, and extended functionalities that occupy adjacent hydrophobic pockets.[1]

This compound can serve as a starting point for the conceptual design of novel BRAF inhibitors. For instance, a Suzuki coupling could introduce a phenyl or other aromatic group at the 5-position, designed to fit into a hydrophobic pocket. The methanol group at the 3-position could be oxidized to an aldehyde and then used in a reductive amination to introduce a side chain that could interact with the solvent-exposed region of the active site, potentially improving pharmacokinetic properties.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in drug discovery. Its trifunctional nature allows for the systematic exploration of chemical space around a privileged aminopyridine core. The robust and well-established palladium-catalyzed cross-coupling reactions provide reliable methods for its derivatization. As the demand for targeted therapies continues to grow, the strategic application of such well-designed scaffolds will remain a cornerstone of medicinal chemistry, enabling the development of the next generation of innovative medicines.

References

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. J Med Chem. 2010;53(19):6936-6947.
  • Structure-based Design of Pyridone-Aminal eFT508 Targeting Dysregulated Translation by Selective Mitogen-activated Protein Kinase Interacting Kinases 1 and 2 (MNK1/2) Inhibition. J Med Chem. 2018;61(9):3814-3831.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J Org Chem. 2017;13:1438-1445.
  • Structure of the protein kinase catalytic core and bound inhibitor in the ATP fold. ResearchGate.
  • Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. J Biol Chem. 2022;298(3):101662.
  • Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors. J Med Chem. 2010;53(3):1234-1244.
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  • Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Chemistry Stack Exchange.
  • Inhibitors of bruton's tyrosine kinase - Patent US-8563563-B2. PubChem.
  • ChemInform Abstract: Synthesis of Biologically Potent Novel 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione Analogues via Buchwald—Hartwig C—N Coupling Reaction. ResearchGate.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. 2021;26(23):7396.
  • Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Future J Pharm Sci. 2021;7(1):10.
  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron Lett. 2016;57(5):595-598.
  • Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. ResearchGate.
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  • BRAF Inhibitor Resistance in Melanoma: Mechanisms and Alternative Therapeutic Strategies. Cancers (Basel). 2022;14(19):4849.
  • Synthesis, biological evaluation and preliminary mechanisms of 6-amino substituted harmine derivatives as potential antitumor agents. Fitoterapia. 2022;163:105329.
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Application Notes & Protocols for Suzuki Coupling Reactions with (6-Amino-5-bromopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Aminopyridines

In the landscape of modern drug discovery and development, the pyridine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1][2] Aminopyridine derivatives, in particular, offer a unique combination of properties: they can act as hydrogen bond donors and acceptors, modulate lipophilicity, and provide vectors for further chemical elaboration.[3] (6-Amino-5-bromopyridin-3-yl)methanol is a highly valuable building block that combines three key functionalities: a nucleophilic amino group, a reactive bromo substituent amenable to cross-coupling, and a primary alcohol that can be further modified.

The Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in organic synthesis.[4][5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters have cemented its importance in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[6]

This document provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with this compound. We will delve into the mechanistic underpinnings of the reaction, offer a robust and validated protocol, and provide insights into troubleshooting and optimization, enabling the efficient synthesis of novel biaryl and heteroaryl structures.

The Catalytic Cycle: A Mechanistic Overview of the Suzuki-Miyaura Coupling

A thorough understanding of the reaction mechanism is paramount for successful troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[7] For bromopyridines, this step is typically efficient with appropriate catalyst systems.[10]

  • Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the organoboron reagent (boronic acid or ester) to the palladium(II) complex. The presence of a base is critical here; it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the organic moiety to the palladium center.[5][11]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)-X (Ln) Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition (Ar-X) PdII_ArR Ar-Pd(II)-R (Ln) PdII_ArX->PdII_ArR R-B(OR')2 Base Transmetalation Transmetalation (R-B(OR')2 + Base) PdII_ArR->Pd0 Product Ar-R PdII_ArR->Product RedElim Reductive Elimination

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a reliable starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for different boronic acids.

Materials and Reagents
  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas (high purity)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment
  • Schlenk flask or a round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas line (N₂ or Ar)

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Reaction Setup and Procedure

Suzuki_Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solids to Schlenk flask: This compound Phenylboronic acid Pd(dppf)Cl₂ K₂CO₃ B 2. Evacuate and backfill with inert gas (3x) A->B C 3. Add degassed solvents: 1,4-Dioxane and Water B->C D 4. Heat the reaction mixture (e.g., 80-100 °C) with stirring C->D E 5. Monitor reaction progress by TLC D->E F 6. Cool to room temperature and quench E->F G 7. Extract with ethyl acetate F->G H 8. Wash organic layer with brine G->H I 9. Dry with MgSO₄, filter, and concentrate H->I J 10. Purify by column chromatography I->J

Figure 2: Experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:

  • Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. The exclusion of oxygen is critical to prevent the deactivation of the Pd(0) catalyst.[12]

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The use of a mixed aqueous-organic solvent system is common in Suzuki couplings and often enhances the reaction rate.[4][13]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Optimization and Troubleshooting

While the provided protocol is a robust starting point, optimization may be required for different substrates or to improve yields.

Parameter Recommendation & Rationale Potential Issues & Solutions
Palladium Catalyst Pd(dppf)Cl₂ is a good general-purpose catalyst. For challenging couplings, consider more active catalysts like Pd(PPh₃)₄, or those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[10]Low or No Reactivity: The catalyst may be inactive. Ensure high-purity reagents and strict inert conditions.[12] Consider a different catalyst/ligand system.
Base K₂CO₃ is a common and effective base.[11] For less reactive substrates, stronger bases like K₃PO₄ or Cs₂CO₃ may be beneficial.[14]Incomplete Reaction: The base may not be strong enough or sufficiently soluble.[15] Try a stronger or more soluble base. Finely grinding the base can also improve performance.
Solvent A mixture of 1,4-dioxane and water is a good starting point.[6] Other common solvents include toluene, THF, and DMF.[4]Poor Solubility/Low Yield: Reactants may not be fully soluble. Screen different solvent systems. The amount of water can be critical and may need optimization.[12]
Temperature 80-100 °C is a typical temperature range.Side Reactions/Decomposition: High temperatures can lead to side reactions like protodeboronation.[14] Try running the reaction at a lower temperature for a longer time.

Common Side Reactions and Their Mitigation:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct.[14] This can be minimized by using boronic esters (e.g., pinacol esters), which are more stable, using anhydrous conditions, or employing weaker bases like potassium fluoride (KF).[5][14]

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[16] Thoroughly degassing the reaction mixture is crucial to prevent this side reaction.[15]

  • Dehalogenation: The bromo substituent can be reduced to a hydrogen atom. This can sometimes be mitigated by changing the solvent or base.[15]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of a diverse range of substituted aminopyridine derivatives, which are of significant interest in drug discovery.[17] By understanding the reaction mechanism and carefully selecting and optimizing the reaction conditions, researchers can efficiently access novel chemical matter. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for the successful application of this important transformation.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. Suzuki reaction.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review.
  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Asian Journal of Advanced Basic Sciences. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review.
  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • PubMed Central. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.
  • ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of...
  • PubMed. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot.
  • Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Derivatives in Modern Drug Discovery.
  • PMC. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors.
  • AMiner. 2-Aminopyridine - an Unsung Hero in Drug Discovery.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • ResearchGate. High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media | Request PDF.
  • Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • NIH. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

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Application Notes & Protocols for the Buchwald-Hartwig Amination of Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminopyridines

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] Within this landscape, aminopyridine derivatives are of particular significance, serving as crucial building blocks and core scaffolds in a multitude of clinically successful drugs.

However, the application of the Buchwald-Hartwig amination to heteroaryl halides, specifically bromopyridines, is not without its unique challenges. The inherent electronic properties of the pyridine ring and the coordinating ability of the ring nitrogen can complicate the catalytic cycle, often leading to catalyst inhibition and diminished reaction efficiency.[5][6] This guide provides a comprehensive overview of the mechanistic principles, key reaction parameters, and field-tested protocols tailored for the successful C-N cross-coupling of bromopyridine derivatives. It is designed to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to navigate the complexities of this essential transformation.

Mechanistic Insights: The Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a delicate balance of elementary organometallic steps. The generally accepted catalytic cycle serves as a critical framework for understanding reaction outcomes and for rational troubleshooting.[2][3][7]

The cycle commences with an active Pd(0) species, which undergoes oxidative addition with the bromopyridine substrate. This is often the rate-determining step and results in a Pd(II) intermediate.[8] Subsequently, the amine coordinates to the palladium center, and a stoichiometric base facilitates deprotonation to form a palladium-amido complex. The final, product-forming step is reductive elimination , which generates the desired aminopyridine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][9][10]

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle pd0 LPd(0) (Active Catalyst) oa_complex LPd(II)(Py-Br) (Oxidative Addition Complex) pd0:w->oa_complex:e Oxidative Addition + Py-Br amido_complex LPd(II)(Py)(NR¹R²) (Amido Complex) oa_complex:w->amido_complex:e Amine Coordination & Deprotonation + HNR¹R², + Base product Py-NR¹R² (Product) amido_complex:s->product:n Reductive Elimination product:n->pd0:s Catalyst Regeneration

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters & Optimization

The success of coupling bromopyridines is highly dependent on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent.

The Unique Challenge of Pyridine Substrates

The primary obstacle in the amination of 2-halopyridines is the propensity of the pyridine nitrogen to act as a ligand itself, coordinating to the palladium center.[5] This coordination can sequester the catalyst, forming inactive off-cycle species and effectively poisoning the reaction.[5][6] The use of sterically bulky, electron-rich phosphine ligands is the most effective strategy to mitigate this issue. These ligands create a crowded coordination sphere around the palladium, which disfavors binding of the pyridine nitrogen and facilitates the desired reductive elimination step.[5]

Palladium Source & Ligand Selection

While simple palladium salts like Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, they require in situ formation of the active Pd(0) catalyst.[7] Modern approaches often favor the use of pre-catalysts, such as G3-XPhos or G4-BrettPhos, which are air-stable and generate the active LPd(0) species more cleanly and efficiently upon exposure to a base.[9]

Ligand choice is arguably the most critical parameter. For challenging heteroaryl substrates like bromopyridines, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[2]

Ligand NameStructure TypeRecommended ForKey Advantages
XPhos BiarylphosphineGeneral purpose, effective for 2-, 3-, and 4-bromopyridines.Highly active, promotes coupling of a wide range of amines.
RuPhos BiarylphosphineParticularly effective for secondary amines.[11]Excellent performance with sterically hindered coupling partners.
BrettPhos BiarylphosphineExcellent for primary amines and ammonia surrogates.[11][12]High activity and selectivity, often allowing for lower catalyst loadings.
Xantphos Ferrocene-basedGood for electron-deficient systems; can be effective with milder bases.[13]Wide bite angle can be beneficial for promoting reductive elimination.
(±)-BINAP BidentateA classic ligand, effective for many systems, especially with primary amines.[2][14]Provides a well-defined coordination environment.

Table 1: Recommended Ligands for Buchwald-Hartwig Amination of Bromopyridines.

Base & Solvent Selection

The base plays a crucial role in the catalytic cycle by facilitating the deprotonation of the amine-palladium complex.[5]

  • Strong Bases: Sodium tert-butoxide (NaOtBu) is the most common and highly effective strong base.[15] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong, non-nucleophilic base that can be advantageous for substrates with sensitive functional groups.[11]

  • Weaker Bases: For substrates sensitive to strong bases (e.g., containing esters or enolizable ketones), weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred.[15][16] Reactions with these bases may require higher temperatures or longer reaction times.

The choice of solvent is primarily dictated by the need to solubilize the reagents and to achieve the necessary reaction temperature, typically between 80-110 °C.[5][7]

  • Common Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most frequently used solvents.[11][17]

  • Safety & Sustainability: Due to toxicity concerns, efforts have been made to replace solvents like 1,4-dioxane.[17] Toluene remains a common choice, and greener alternatives like 2,2,5,5-tetramethyloxolane (TMO) have shown promise, sometimes outperforming toluene, especially when weaker bases are used.[16]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and strong bases are hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. All reactions must be set up under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.[14]

Experimental Workflow prep 1. Reagent Preparation (Dry Solvents, Weigh Reagents) setup 2. Reaction Setup (Inert Atmosphere, Add Solids) prep->setup addition 3. Reagent Addition (Add Solvent, then Amine) setup->addition reaction 4. Reaction (Heat to Temp, Stir) addition->reaction monitor 5. Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Workup (Cool, Dilute, Wash) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify analysis 8. Analysis (NMR, MS) purify->analysis

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

Protocol 1: General Procedure for the Amination of a Bromopyridine

This protocol provides a robust starting point for optimization.

  • Preparation: To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv.), the palladium pre-catalyst (e.g., G3-XPhos, 1-2 mol%), the ligand (if not using a pre-catalyst, 1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inerting: Seal the vessel, then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[9]

  • Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to make a ~0.5 M solution) via syringe.

  • Reactant Addition: Add the amine (1.2 equiv.) via syringe. If the amine is a solid, it can be added in step 1 with the other solids.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.[9]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[14]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired aminopyridine product.

Protocol 2: Example Coupling of 2-Bromo-6-methylpyridine with trans-1,2-Diaminocyclohexane[14]

This protocol demonstrates a specific literature procedure.

  • Reagents:

    • (+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol, 1.0 equiv.)

    • 2-bromo-6-methylpyridine (3.0 g, 18 mmol, ~2.0 equiv.)

    • [Pd₂(dba)₃] (160 mg, 0.18 mmol, ~2 mol% Pd)

    • (±)-BINAP (218 mg, 0.35 mmol, ~4 mol%)

    • NaOtBu (2.4 g, 25 mmol, ~2.8 equiv.)

    • Anhydrous Toluene (50 mL)

  • Procedure:

    • Charge a large Schlenk vessel with all solid reagents under an inert atmosphere.

    • Add toluene (50 mL).

    • Heat the resulting deep red/brown mixture to 80 °C with stirring for 4 hours.

    • Cool the reaction to room temperature and add diethyl ether (50 mL).

    • Wash the resulting yellow mixture with brine (2 x 30 mL).

    • Dry the organic layer over MgSO₄, filter, and remove the solvent by evaporation under reduced pressure.

    • Recrystallize the yellow product from pentane/diethyl ether.

    • Expected Yield: 1.72 g (60%)

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst poisoning/deactivation.[5] 2. Insufficiently inert atmosphere (oxygen). 3. Impure reagents or wet solvent. 4. Base is too weak or has poor solubility.1. Switch to a bulkier ligand (e.g., BrettPhos, XPhos). Use a pre-catalyst. 2. Ensure proper Schlenk technique or use a glovebox. Degas solvent thoroughly. 3. Dry solvent over molecular sieves or by distillation. Use fresh, high-purity reagents. 4. Switch to a stronger base like NaOtBu or LHMDS. Increase stirring rate.
Side Product Formation (Hydrodehalogenation) 1. Unproductive side reaction from a palladium-hydride species.[2][18] 2. Presence of water.1. Screen different ligands; some are less prone to β-hydride elimination. 2. Ensure all reagents and solvents are rigorously dry.
Diarylation of Primary Amine 1. Amine/Aryl Halide stoichiometry is too high. 2. Reaction run for too long or at too high a temperature.1. Use a larger excess of the primary amine or use the amine as the limiting reagent. 2. Monitor the reaction carefully and stop it once the mono-arylated product is maximized.
Poor Product Recovery 1. Product is water-soluble. 2. Product is volatile.1. During workup, back-extract the aqueous layers with the organic solvent. 2. Be cautious during solvent removal; use lower temperatures on the rotary evaporator.

Table 2: Common issues and solutions for the amination of bromopyridines.

Conclusion

The Buchwald-Hartwig amination of bromopyridine derivatives is a cornerstone reaction for modern medicinal and process chemistry. While challenges such as catalyst inhibition by the pyridine nitrogen exist, they can be reliably overcome through the rational selection of reaction components. The use of bulky, electron-rich biarylphosphine ligands in combination with appropriate palladium sources, bases, and anhydrous solvents enables the efficient synthesis of a vast array of valuable aminopyridine structures. The protocols and insights provided herein serve as a robust foundation for researchers to successfully implement and optimize this critical C-N bond-forming methodology.

References

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages, SP602.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. BenchChem.
  • Wikipedia. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for 3-Amino-5-bromopyridine Coupling Reactions. BenchChem.
  • Carrow, B. P., & Hartwig, J. F. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Various Authors. (2025). A Practical Buchwald–Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Chemistry LibreTexts. (2023).
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromopyridine-4-carboxaldehyde. BenchChem.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-Synthesis.org.
  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • Maynooth University. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. MURAL - Maynooth University Research Archive Library.
  • Kashani, S. K., Jessiman, J. E., et al. (n.d.).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
  • Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Organic Chemistry. (2021). Buchwald-Hartwig Coupling. YouTube.

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Application Notes & Protocols: (6-Amino-5-bromopyridin-3-yl)methanol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in modern agrochemical design, forming the backbone of numerous high-efficacy insecticides, herbicides, and fungicides.[1][2][3] Among the vast library of functionalized pyridine intermediates, (6-Amino-5-bromopyridin-3-yl)methanol (CAS No. 1027785-19-8) has emerged as a particularly valuable building block.[4] Its trifunctional nature—a nucleophilic amino group, a reactive bromine atom amenable to cross-coupling, and a versatile primary alcohol—offers a strategic platform for constructing complex agrochemical active ingredients. This guide provides an in-depth exploration of the synthesis of this key intermediate and its subsequent application in the construction of neonicotinoid-class insecticide analogues, complete with detailed, field-tested protocols and the scientific rationale behind critical process decisions.

The Strategic Importance of this compound

The utility of this compound in agrochemical synthesis is rooted in its distinct functional handles, which can be addressed with high chemoselectivity:

  • The 6-Amino Group: Acts as a key nucleophilic site or a directing group. It is fundamental to the structure of many neonicotinoid insecticides, which target the nicotinic acetylcholine receptors (nAChRs) in insects.[5]

  • The 5-Bromo Substituent: Serves as a versatile synthetic handle. It can be retained in the final product or utilized in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity. Its presence also modulates the electronic properties of the pyridine ring.

  • The 3-Methanol Group: This primary alcohol is the principal site for linking the pyridine core to the rest of the agrochemical pharmacophore. It is readily converted into a more reactive electrophilic group, such as a chloromethyl or mesyloxymethyl moiety, to facilitate coupling with nucleophilic fragments.

The strategic placement of these groups makes this molecule a convergent intermediate for building compounds that mimic the structure of natural acetylcholine, leading to potent insecticidal activity.

Synthesis Protocol: From Aldehyde to Key Intermediate

The most efficient and reliable pathway to synthesize this compound involves the selective reduction of its corresponding aldehyde precursor, 2-Amino-5-bromonicotinaldehyde.

Precursor: 2-Amino-5-bromonicotinaldehyde

This starting material (CAS No. 206997-15-1) is a known intermediate in pharmaceutical and chemical synthesis.[6][7] Its preparation, while outside the primary scope of this protocol, typically involves the controlled oxidation of a precursor or formylation of 2-amino-5-bromopyridine. For the purposes of this guide, we will begin with the commercially available aldehyde.

Core Protocol: Selective Reduction via Catalytic Hydrogenation

Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, operational simplicity, and superior chemoselectivity.[8][9] Unlike more aggressive hydride reagents, catalytic hydrogenation under controlled conditions can selectively reduce the aldehyde without affecting the pyridine ring or causing hydrodebromination.

Experimental Workflow: Synthesis of this compound

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Dissolve 2-Amino-5-bromonicotinaldehyde in suitable solvent (e.g., Methanol) B 2. Add Pd/C Catalyst (5-10 mol%) A->B Charge Reactor C 3. Purge reactor with N₂ then H₂ (Pressurize to 2-5 atm) B->C Inert Atmosphere D 4. Stir at Room Temperature (Monitor by TLC/LC-MS) C->D Initiate Hydrogenation E 5. Filter reaction mixture through Celite® to remove catalyst D->E Reaction Complete F 6. Wash Celite® pad with solvent E->F G 7. Concentrate filtrate under reduced pressure F->G H 8. Purify via recrystallization or column chromatography G->H I 9. Characterize final product (NMR, MS, Purity) H->I

Caption: Workflow for the catalytic hydrogenation of 2-Amino-5-bromonicotinaldehyde.

Detailed Step-by-Step Methodology:

  • Reactor Setup: To a hydrogenation-rated pressure vessel, add 2-Amino-5-bromonicotinaldehyde (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as methanol or ethanol to dissolve the starting material completely (approx. 10-15 mL per gram of aldehyde).

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (5-10 mol%). The catalyst should be handled in an inert atmosphere if possible, although brief exposure to air is generally acceptable for this type.

  • Inerting and Hydrogenation: Seal the vessel. Purge the headspace three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 2-5 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature (20-25°C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-12 hours).

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product, often a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the final product with high purity.

ParameterValueRationale & Expert Insights
Starting Material 2-Amino-5-bromonicotinaldehydeAldehyde functionality is ideal for direct reduction to the primary alcohol.[6]
Catalyst 5% Pd/CPalladium on carbon is a robust, reusable, and highly effective catalyst for aldehyde reductions.[8] It offers excellent chemoselectivity under mild conditions.
Catalyst Loading 5-10 mol%This loading provides a good balance between reaction rate and cost. Higher loadings can accelerate the reaction but may increase the risk of side reactions like debromination if run for extended periods.
Solvent Methanol / EthanolThese polar protic solvents are excellent for dissolving the starting material and product, and they are compatible with the hydrogenation process.
Hydrogen Pressure 2-5 atmModerate pressure is sufficient for this reduction. Higher pressures are generally not required and can increase the potential for over-reduction or ring saturation.
Temperature 20-25°C (Room Temp.)The reaction proceeds efficiently at ambient temperature, which minimizes energy consumption and reduces the likelihood of thermal degradation or side reactions.
Expected Yield >90%This reduction is typically high-yielding, assuming complete conversion of the starting material.

Application in Agrochemical Synthesis: A Neonicotinoid Analogue

This compound is an ideal precursor for synthesizing insecticides analogous to commercial products like Imidacloprid. The synthesis involves two key transformations: converting the methanol to a reactive chloromethyl group and coupling it with a suitable nitrogen-containing heterocycle.

Reaction Pathway: Synthesis of a Neonicotinoid Analogue

A This compound B Step 3a: Chlorination (SOCl₂, DCM) A->B C (6-Amino-5-bromo-3-(chloromethyl)pyridine) B->C D Step 3b: Condensation (N-Nitro-imidazolidin-2-imine, K₂CO₃, Acetonitrile) C->D E Final Product: Neonicotinoid Analogue D->E

Sources

Application Note & Protocols: Derivatization of (6-Amino-5-bromopyridin-3-yl)methanol for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1][2] Specifically, the (6-Amino-5-bromopyridin-3-yl)methanol motif presents a trifunctional chemical architecture, offering three distinct and orthogonally addressable points for chemical modification. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic derivatization of this versatile scaffold. We present detailed, field-proven protocols for modification at the C5-bromo, C6-amino, and C3-hydroxymethyl positions, enabling the systematic generation of diverse compound libraries essential for modern biological screening campaigns. The methodologies described herein focus on robust and scalable reactions, including Suzuki-Miyaura cross-coupling, N-acylation, and O-alkylation, complete with mechanistic insights and practical considerations for successful library synthesis.

Scaffold Analysis and Strategic Considerations

The synthetic utility of this compound lies in the differential reactivity of its three functional groups. A thorough understanding of this reactivity is paramount for designing efficient and regioselective synthetic routes for library generation.

  • C5-Bromo Group: The bromine atom on the electron-deficient pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions.[3] This position is ideal for introducing significant structural diversity, such as aryl, heteroaryl, or alkyl groups, which can profoundly influence the molecule's interaction with biological targets. The Suzuki-Miyaura coupling is particularly well-suited for this purpose due to its mild conditions and tolerance of the neighboring amino and hydroxyl groups.[4][5]

  • C6-Amino Group: The primary aromatic amine is a potent nucleophile. It can be readily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to introduce a wide array of amide and sulfonamide functionalities.[6][7] These groups are critical for establishing hydrogen bond interactions within protein binding pockets. While the amine's nucleophilicity can potentially interfere with some catalytic cycles by coordinating to the metal center, many modern cross-coupling conditions are tolerant of unprotected amines.[4]

  • C3-Hydroxymethyl Group: The primary alcohol is the least reactive of the three groups under standard cross-coupling and acylation conditions. It can be selectively derivatized through etherification (e.g., Williamson ether synthesis), esterification, or oxidation to introduce further diversity.[8][9] This orthogonality allows for late-stage functionalization after modifications at the C5 and C6 positions.

The strategic combination of reactions at these three sites allows for the creation of a vast and diverse chemical space from a single, readily available starting material.

Figure 1: Orthogonal derivatization strategy for this compound.

Experimental Protocols

General Notes: All reactions should be performed in oven-dried glassware under an inert atmosphere (Nitrogen or Argon) unless otherwise specified. Reagents should be of high purity. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: C5-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of the C5-bromo position with a representative arylboronic acid. The conditions are generally applicable to a wide range of boronic acids.

Principle: The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction involving a palladium catalyst, a base, and the coupling of an organohalide with an organoboron compound. The catalytic cycle consists of three main steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)[4]

  • 1,4-Dioxane and Water (degassed), typically in a 4:1 to 5:1 ratio

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

Procedure (Conventional Heating):

  • To a dry reaction vessel, add this compound, the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Add degassed 1,4-dioxane and water (4:1 ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the starting methanol.

  • Stir the reaction mixture vigorously and heat to 80-90 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[4]

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-6-aminopyridin-3-yl)methanol derivative.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O901685-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)K₃PO₄Dioxane/H₂O901280-90
33-Acetylphenylboronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃Toluene/H₂O1001875-85
4Thiophene-2-boronic acidPd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O902070-80
Table 1: Representative conditions and expected yields for Suzuki-Miyaura coupling. Yields are estimates based on similar reactions and may vary.[5][10]
Protocol 2: C6-Amide Formation via N-Acylation

This protocol details the acylation of the C6-amino group using an acid chloride. This method is high-yielding and proceeds rapidly under mild conditions.

Principle: The lone pair of electrons on the primary amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base is used to neutralize the HCl byproduct, driving the reaction to completion.[7]

Materials:

  • This compound or a C5-arylated derivative (1.0 equiv)

  • Acyl chloride (e.g., Benzoyl chloride) (1.1 equiv)

  • Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Reaction vessel

Procedure:

  • Dissolve the starting aminopyridine in anhydrous DCM in a reaction vessel.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (DIPEA, 1.5 equiv) to the stirred solution.

  • Add the acyl chloride (1.1 equiv) dropwise. A precipitate may form.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, pour the mixture into water and extract with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or crystallization to obtain the pure N-acylated product.

Protocol 3: C3-Ether Formation via O-Alkylation

This protocol describes the Williamson ether synthesis for derivatizing the hydroxymethyl group. A strong base is required to deprotonate the alcohol, forming a more potent nucleophile.

Principle: The alcohol is first deprotonated by a strong base like sodium hydride (NaH) to form an alkoxide. This alkoxide then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide to form the ether linkage.

Materials:

  • A pyridinylmethanol starting material (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Alkyl halide (e.g., Benzyl bromide) (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or THF

  • Reaction vessel

Procedure:

  • To a solution of the pyridinylmethanol in anhydrous DMF at 0 °C, carefully add NaH (1.2 equiv) portion-wise. Caution: NaH is highly reactive and generates flammable H₂ gas upon contact with protic sources.

  • Stir the mixture at 0 °C for 30 minutes. The solution should become a clear suspension of the sodium alkoxide.

  • Add the alkyl halide (1.1 equiv) dropwise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Dilute the mixture with ethyl acetate and wash extensively with water to remove DMF, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired ether.

Library Generation Workflow

A powerful strategy for generating a large, diverse library is to employ a parallel synthesis approach, combining the protocols described above in a sequential manner.

Library_Workflow cluster_A From Scaffold A cluster_B From Scaffold B Start Start: (6-Amino-5-bromo -pyridin-3-yl)methanol Step1 Step 1: Suzuki Coupling (Protocol 1) Start->Step1 Split1 Step1->Split1 Aryl_A Aryl Scaffold A Split1->Aryl_A + Boronic Acid A Aryl_B Aryl Scaffold B Split1->Aryl_B + Boronic Acid B Aryl_C Aryl Scaffold C Split1->Aryl_C + ...n Step2 Step 2: N-Acylation (Protocol 2) Aryl_A->Step2 Final_A1 Product A-1 Aryl_A->Final_A1 + Acyl Chloride 1 Final_A2 Product A-2 Aryl_A->Final_A2 + Acyl Chloride 2 Aryl_B->Step2 Final_B1 Product B-1 Aryl_B->Final_B1 + Acyl Chloride 1 Final_B2 Product B-2 Aryl_B->Final_B2 + Acyl Chloride 2 Split2 Step2->Split2

Figure 2: Workflow for 2D library generation via sequential Suzuki coupling and N-acylation.

Characterization and Screening

Purity and Identity: All synthesized compounds must be characterized to confirm their identity and assess purity before biological screening.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The primary tool for high-throughput analysis. It provides retention time and a mass-to-charge ratio (m/z), confirming the molecular weight of the desired product and giving a rapid assessment of purity.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): Essential for unambiguous structure elucidation of representative compounds or for troubleshooting failed reactions.

  • HPLC (High-Performance Liquid Chromatography): Used for final purity assessment (typically >95%) before submission to biological assays.

Biological Screening: The generated library of compounds can be screened against a wide variety of biological targets. Pyridine-based scaffolds are well-known inhibitors of kinases, proteases, and other enzyme classes, as well as modulators of receptor function.[11][12] The choice of assay will depend on the specific therapeutic area of interest.

Conclusion

The this compound scaffold is a highly valuable starting point for the construction of diverse chemical libraries. Its three distinct functional groups allow for controlled, sequential, and orthogonal derivatization. The protocols outlined in this application note provide robust and reproducible methods for leveraging this scaffold's potential. By systematically applying Suzuki coupling, N-acylation, and O-alkylation reactions, researchers can efficiently generate novel chemical entities with high potential for hit discovery in a wide range of biological screening campaigns.

References

  • BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ACS Publications. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry.
  • BenchChem. A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2.
  • Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(5), 1789-1792.
  • PubMed Central. N-Amino Pyridinium Salts in Organic Synthesis.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • Yao, C., et al. (2020).
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • RSC Publishing. Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications.
  • Scirp.org. Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media.
  • Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades.
  • ResearchGate. Pyridine scaffold-bearing drugs in therapeutic applications.
  • Singh, U. P., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4165.
  • PubMed Central. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.
  • Kumar, S., & Kumar, S. (2010). Investigation of O-Methylation of p-tert-Butylcalix[3]arene using Methyl p-Tosylate. Journal of the Korean Chemical Society, 54(4), 464-468.

Sources

Application Notes and Protocols for the N-acylation of Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-acylation of aminopyridines is a cornerstone transformation in organic synthesis, yielding amide moieties that are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive overview of the experimental protocol for this critical reaction. We delve into the underlying chemical principles, offer detailed, step-by-step procedures, and present a robust troubleshooting guide. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both a theoretical foundation and practical, field-proven insights for successful synthesis.

Introduction: The Significance of N-Acylated Aminopyridines

Aminopyridines are a class of heterocyclic compounds featuring a pyridine ring substituted with an amino group. The N-acylation of these compounds is a widely employed synthetic strategy to produce N-pyridyl amides. These products are not merely synthetic intermediates; they often represent the final active pharmaceutical ingredient (API) or a key structural motif in complex molecular architectures. The amide bond's unique electronic and structural properties, including its planarity and ability to act as both a hydrogen bond donor and acceptor, are crucial for molecular recognition at biological targets.

The chemoselectivity of the N-acylation of aminopyridines can be a significant challenge. Aminopyridines possess two nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic pyridine nitrogen. Selective acylation of the amino group is typically desired, and achieving this requires careful consideration of the substrate's electronic properties, the choice of acylating agent, and the reaction conditions. For instance, 2-aminopyridine can present unique challenges due to the proximity of the two nitrogen atoms, which can influence reactivity and lead to side reactions.[1][2]

Mechanistic Insights and Strategic Considerations

The N-acylation of aminopyridines proceeds via a nucleophilic acyl substitution mechanism.[3] The reaction is initiated by the attack of the lone pair of electrons on the exocyclic amino nitrogen onto the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, expelling a leaving group and forming the stable amide bond.

Choice of Acylating Agent

A variety of acylating agents can be employed, with the choice largely depending on the desired reactivity and the sensitivity of the starting materials.

  • Acyl Chlorides: These are highly reactive acylating agents that often lead to rapid and high-yielding reactions.[4][5] However, their high reactivity can sometimes result in side reactions, and the hydrogen chloride byproduct must be scavenged by a base to prevent protonation of the aminopyridine.[3]

  • Acid Anhydrides: Acid anhydrides are generally less reactive than acyl chlorides, offering better control and selectivity.[6] They are a common choice for standard acylations.[7][8] The reaction produces a carboxylic acid byproduct, which also necessitates the use of a base.

  • Carboxylic Acids (with Coupling Agents): In this approach, the carboxylic acid is activated in situ using a coupling agent such as dicyclohexylcarbodiimide (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 4-(dimethylamino)pyridine (DMAP).[9][10] This method is particularly useful for synthesizing complex amides and in peptide synthesis.[11]

  • Mixed Anhydrides: Formed by reacting a carboxylic acid with an alkyl chloroformate, mixed anhydrides are highly reactive intermediates that can efficiently acylate amines.[7][12]

The Role of Catalysts and Bases

A base is almost always required in N-acylation reactions to neutralize the acidic byproduct and drive the reaction to completion.[3] Common bases include tertiary amines like triethylamine (TEA) or pyridine.

In many cases, a nucleophilic catalyst is also employed to accelerate the reaction. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for acylation reactions, particularly with less reactive acylating agents like acid anhydrides.[9][13] DMAP functions by first reacting with the acylating agent to form a highly reactive N-acylpyridinium intermediate.[14][15] This intermediate is then readily attacked by the aminopyridine to furnish the desired amide and regenerate the DMAP catalyst.

Experimental Protocol: A Representative Procedure

This section outlines a general and robust protocol for the N-acylation of 4-aminopyridine with acetic anhydride, a commonly performed transformation.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Aminopyridine≥98%Standard Chemical Supplier
Acetic Anhydride≥99%Standard Chemical Supplier
Triethylamine (TEA)≥99.5% (anhydrous)Standard Chemical SupplierShould be distilled from a suitable drying agent.
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard Chemical Supplier
Saturated aq. NaHCO₃Prepared in-house
Brine (Saturated aq. NaCl)Prepared in-house
Anhydrous MgSO₄ or Na₂SO₄Standard Chemical Supplier
Silica Gel60 Å, 230-400 meshStandard Chemical SupplierFor column chromatography.
Ethyl AcetateHPLC GradeStandard Chemical SupplierFor chromatography.
HexanesHPLC GradeStandard Chemical SupplierFor chromatography.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Flash chromatography setup

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminopyridine (1.0 eq.).[3] Dissolve the aminopyridine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Addition of Base: Add triethylamine (1.2 eq.) to the reaction mixture. Stir the solution at room temperature for 10-15 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of acetic anhydride (1.1 eq.) in anhydrous DCM to the cooled reaction mixture dropwise via a dropping funnel over a period of 15-30 minutes.[7]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed.[3]

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[3]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM three times.[3]

    • Combine the organic layers and wash with brine.[3]

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.[3]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.[3] Recrystallization can also be an effective purification method.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Visualizing the Workflow and Mechanism

To provide a clearer understanding of the process, the following diagrams illustrate the general workflow and the catalytic cycle of DMAP.

G cluster_workflow Experimental Workflow Reaction Setup Reaction Setup Base Addition Base Addition Reaction Setup->Base Addition Cooling Cooling Base Addition->Cooling Acylating Agent Addition Acylating Agent Addition Cooling->Acylating Agent Addition Reaction Monitoring Reaction Monitoring Acylating Agent Addition->Reaction Monitoring Work-up Work-up Reaction Monitoring->Work-up Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization

Caption: A schematic overview of the experimental workflow for N-acylation.

G DMAP DMAP N-Acylpyridinium Intermediate N-Acylpyridinium Intermediate DMAP->N-Acylpyridinium Intermediate Reacts with Acylating Agent Acylating Agent Acylating Agent->N-Acylpyridinium Intermediate N-Acylated Product N-Acylated Product N-Acylpyridinium Intermediate->N-Acylated Product Attacked by Aminopyridine Aminopyridine Aminopyridine->N-Acylated Product N-Acylated Product->DMAP Regenerates

Caption: The catalytic cycle of DMAP in N-acylation reactions.

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section provides guidance on common issues and their potential solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation - Inactive reagents (e.g., hydrolyzed acylating agent).- Insufficiently anhydrous conditions.- Starting material is not soluble.- Base is not strong enough.- Use fresh or newly opened reagents.- Ensure all glassware is oven-dried and use anhydrous solvents.- Try a different solvent system.- Consider a stronger, non-nucleophilic base.
Formation of Side Products - Reaction temperature is too high.- Acylating agent is too reactive.- Di-acylation of the amino group.[16][17]- Maintain the reaction at the recommended temperature.- Use a less reactive acylating agent (e.g., acid anhydride instead of acyl chloride).- Use a stoichiometric amount of the acylating agent.
Acylation on the Pyridine Nitrogen - Steric hindrance around the amino group.- Electronic effects making the pyridine nitrogen more nucleophilic.- This is a known challenge, especially with certain isomers.[18] Consider using a milder acylating agent or a different catalytic system. Protective group strategies may be necessary in complex cases.
Difficult Purification - Product and starting material have similar polarities.- Presence of baseline impurities.- Optimize the eluent system for column chromatography.- Consider recrystallization from a suitable solvent system.- An acidic or basic wash during work-up may remove certain impurities.

Conclusion

The N-acylation of aminopyridines is a versatile and indispensable reaction in modern organic synthesis. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and meticulous execution of the experimental protocol are paramount for achieving high yields and purity. This guide provides the necessary framework for researchers to confidently and successfully perform this important transformation, enabling the synthesis of novel compounds with potential applications in medicine and materials science.

References

  • Li, W., et al. (2017). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. The Journal of Organic Chemistry, 82(18), 9410-9417.
  • Common Organic Chemistry. 4-Dimethylaminopyridine (DMAP).
  • Powers, T. M., & Paresi, C. A. (2022). N-Amino Pyridinium Salts in Organic Synthesis. Molecules, 27(19), 6549.
  • Fadda, A. A., et al. (2005). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Russian Journal of Organic Chemistry, 41(10), 1530-1538.
  • Namba, K., et al. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. Organic Letters, 11(21), 4970-4973.
  • Namba, K., et al. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Figshare.
  • Liu, Z., et al. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236-239.
  • Organic Chemistry Portal. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism.
  • ResearchGate. A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes | Request PDF.
  • Oregon State University. A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines.
  • ResearchGate. 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide | Request PDF.
  • ResearchGate. Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction.
  • Albertson, N. F. (1962). Synthesis of Peptides with Mixed Anhydrides. Organic Reactions, 12, 157-355.
  • ResearchGate. 4-Dimethylamino-pyridine(DMAP).
  • Beaudry, C. M. (2010). Chemoselective Acylation of Nucleosides. Angewandte Chemie International Edition, 49(45), 8324-8326.
  • ScholarWorks @ UTRGV. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study.
  • Semantic Scholar. Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reacti.
  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9234-9246.
  • Yao, C., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(7-8), 415-420.
  • ResearchGate. N-Acylation Reactions of Amines.
  • Pearson. Show how you would use appropriate acyl chlorides and amines to s....
  • ResearchGate. (PDF) N-Acylation in Combinatorial Chemistry.
  • Svejstrup, T. D., et al. (2016). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 18(15), 3742-3745.
  • ResearchGate. (PDF) A Facile N-Monoalkylation of Aminopyridines.
  • MDPI. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • Ouarna, S., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Oriental Journal of Chemistry, 31(2), 973-981.
  • Google Patents. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • MDPI. Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides Catalyzed by a Ni-Aminophenol Sulfonamide Complex: An Unexpected Mononuclear Catalyst.
  • Wiley Online Library. Synthesis of Peptides with Mixed Anhydrides.
  • ACS Publications. Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights.
  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • ResearchGate. Acylation of amines with different anhydrides. | Download Table.
  • PubMed. Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions.
  • ResearchGate. An improved method of amide synthesis using acyl chlorides | Request PDF.
  • Study.com. Video: Acyl Chloride Uses, Reactions & Synthesis.
  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines.
  • Chemistry LibreTexts. 21.5: Chemistry of Acid Anhydrides.

Sources

The Strategic Application of (6-Amino-5-bromopyridin-3-yl)methanol in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Aminopyridine Scaffold in Kinase Inhibition

Protein kinases, as fundamental regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology. The development of small molecule inhibitors that can selectively modulate the activity of specific kinases has revolutionized treatment paradigms for numerous diseases. Within the vast chemical space of kinase inhibitors, the aminopyridine motif stands out as a "privileged scaffold."[1] Its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site provides a robust anchoring point for inhibitor binding.

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of (6-Amino-5-bromopyridin-3-yl)methanol , a trifunctional heterocyclic building block, in the synthesis of sophisticated kinase inhibitors. We will explore the inherent chemical logic of this starting material, provide detailed, field-proven synthetic protocols, and discuss its application in the synthesis of a clinical-stage inhibitor, thereby offering a comprehensive framework for its use in drug discovery programs.

The Synthetic Utility of this compound: A Trifunctional Linchpin

This compound is a highly valuable starting material due to the orthogonal reactivity of its three functional groups: the amino group, the bromo substituent, and the primary alcohol (hydroxymethyl group). This trifunctionality allows for a modular and convergent approach to complex kinase inhibitor synthesis.

  • The Amino Group (C6-NH₂): This group is a key hydrogen bond donor, often interacting with the kinase hinge region. Its nucleophilicity can be exploited for N-alkylation or N-arylation reactions, or it can be protected to allow for selective reactions at other positions.

  • The Bromo Group (C5-Br): This serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl or heteroaryl moieties that can occupy the solvent-front region of the ATP-binding pocket, enhancing potency and selectivity.

  • The Methanol Group (C3-CH₂OH): The primary alcohol can be oxidized to an aldehyde or carboxylic acid for further elaboration, or more commonly, it can be used as a nucleophile in etherification reactions to introduce side chains that can interact with the ribose-binding pocket or solvent-exposed regions of the kinase.

The strategic, sequential manipulation of these three functional groups provides a powerful platform for generating diverse libraries of kinase inhibitors with finely tuned pharmacological properties.

G cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Final Product A This compound B Protection of -NH2 and -CH2OH A->B Protection C Suzuki or Buchwald-Hartwig Coupling at C5-Br B->C C-C or C-N Bond Formation D Deprotection C->D Removal of Protecting Groups E Functionalization of -NH2 and/or -CH2OH D->E Introduction of Pharmacophoric Groups F Complex Kinase Inhibitor Scaffold E->F Final Assembly SAR cluster_modifications Modifications & SAR Insights Core This compound C6-NH2 C5-Br C3-CH2OH Mod_NH2 Functionalization at C6-NH2 - H-bond to hinge - Modulates solubility Core:f1->Mod_NH2 Mod_Br Coupling at C5-Br - Accesses solvent front - Key for selectivity Core:f2->Mod_Br Mod_CH2OH Derivatization at C3-CH2OH - Interacts with ribose pocket - Improves PK properties Core:f3->Mod_CH2OH

Sources

The Versatile Building Block: (6-Amino-5-bromopyridin-3-yl)methanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Pyridine Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of complex and biologically active compounds. Among these, heteroaromatic scaffolds are of particular interest due to their prevalence in pharmaceuticals. (6-Amino-5-bromopyridin-3-yl)methanol has emerged as a highly valuable and versatile building block, offering multiple points for chemical modification. Its unique trifunctional nature—a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a hydroxymethyl group for further derivatization—positions it as a strategic starting material in the synthesis of novel therapeutics. This guide provides an in-depth look at the applications and experimental protocols involving this key intermediate, with a particular focus on its role in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors.

Physicochemical Properties and Handling

A solid understanding of the physical and chemical properties of a building block is crucial for its effective use in synthesis.

PropertyValueReference
CAS Number 1027785-19-8[1]
Molecular Formula C₆H₇BrN₂O[1]
Molecular Weight 203.04 g/mol [1]
Appearance Solid[1]
Purity Typically ≥98%
Storage 2-8°C, protected from light and moisture[1]

Safety and Handling: As with all bromo-organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.

Core Application: A Key Intermediate in the Synthesis of IRAK-4 Inhibitors and Degraders

A significant application of this compound is in the synthesis of inhibitors and degraders of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[2] IRAK-4 is a serine/threonine kinase that plays a critical role in the innate immune response signaling pathways.[3][4] It is a key component of the signal transduction cascade initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[3] Dysregulation of the IRAK-4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[2][4]

The development of small molecule inhibitors and proteolysis-targeting chimeras (PROTACs) that target IRAK-4 is a major focus in drug discovery.[5][6][7] PROTACs are bifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system.[5][7] this compound serves as a crucial scaffold for the synthesis of these complex molecules, where the pyridine core often forms a key part of the final drug substance.

Below is a diagram illustrating the central role of IRAK-4 in inflammatory signaling pathways.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 IRAK1_2 IRAK-1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 NFkB_MAPK NF-κB & MAPK Pathways TRAF6->NFkB_MAPK Cytokines Pro-inflammatory Cytokines NFkB_MAPK->Cytokines Building_Block This compound Inhibitor IRAK-4 Inhibitor/ Degrader Building_Block->Inhibitor Synthesis Inhibitor->IRAK4 Synthetic_Pathways cluster_Br Reactions at Bromine cluster_NH2 Reactions at Amino Group cluster_CH2OH Reactions at Hydroxymethyl Group Start This compound Suzuki Suzuki Coupling (R-B(OH)₂) Start->Suzuki Pd catalyst, base Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Pd catalyst, base, ligand Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd/Cu catalyst, base Acylation Acylation (RCOCl) Start->Acylation Base Alkylation Alkylation (R-X) Start->Alkylation Base Oxidation Oxidation ([O]) Start->Oxidation Oxidizing agent Substitution Nucleophilic Substitution (via -OTs, -OMs, -X) Start->Substitution 1. TsCl/MsCl 2. Nu⁻ Product1 Diverse Scaffolds Suzuki->Product1 C-C bond formation Product2 Diverse Scaffolds Buchwald->Product2 C-N bond formation Product3 Diverse Scaffolds Sonogashira->Product3 C-C bond formation Product4 Diverse Scaffolds Acylation->Product4 Amide formation Product5 Diverse Scaffolds Alkylation->Product5 Amine alkylation Product6 Diverse Scaffolds Oxidation->Product6 Aldehyde/Acid formation Product7 Diverse Scaffolds Substitution->Product7 Ether/Ester/etc. formation

Caption: Key synthetic transformations of this compound.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in common and powerful synthetic transformations.

Protocol 1: Synthesis of this compound from its Ester Precursor

This protocol describes the preparation of the title compound by reduction of the corresponding nicotinate ester.

Reaction Scheme:

Ethyl 6-amino-5-bromonicotinate → this compound

Materials and Reagents:

  • Ethyl 6-amino-5-bromonicotinate (1.0 equiv)

  • Lithium aluminium hydride (LAH), 1 M solution in THF (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of ethyl 6-amino-5-bromonicotinate (e.g., 2.45 g, 10 mmol) in anhydrous THF (20 mL) at room temperature, add a 1 M solution of LAH in THF (10 mL, 10 mmol) dropwise. [8]2. Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [8]3. Upon completion, carefully quench the reaction by the dropwise addition of water (0.4 mL), followed by 15% aqueous NaOH (0.4 mL), and then water again (1.2 mL).

  • Stir the resulting suspension vigorously for 30 minutes.

  • Filter the precipitate and wash it thoroughly with ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Expert Insights: The careful, sequential quenching of LAH is critical for safety and for the formation of a granular, easily filterable precipitate. The ratio of LAH to ester should be carefully controlled to avoid over-reduction or side reactions.

Protocol 2: Representative Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Conditions may require optimization for specific substrates.

Reaction Scheme:

This compound + Arylboronic acid → 6-Amino-5-arylpyridin-3-yl)methanol

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/water mixture, 4:1)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Trustworthiness and Validation: The progress of Suzuki-Miyaura couplings should be carefully monitored as prolonged reaction times can lead to decomposition. The choice of palladium catalyst and ligand can be crucial for challenging substrates, and a small-scale screen of conditions is often beneficial.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: - this compound - Arylboronic Acid - Base Inert Inert Atmosphere (Ar/N₂) Reagents->Inert Solvent_Catalyst Add Degassed Solvent & Pd Catalyst Inert->Solvent_Catalyst Heat Heat & Stir (80-100 °C) Solvent_Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool_Dilute Cool & Dilute (Ethyl Acetate) Monitor->Cool_Dilute Wash Wash (Water, Brine) Cool_Dilute->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Pure Product Purify->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol 3: Representative Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N cross-coupling of this compound with a primary or secondary amine.

Reaction Scheme:

This compound + R₂NH → (6-(Dialkylamino)-5-bromopyridin-3-yl)methanol (Note: This is an example, the bromine is the leaving group) -> (6-Amino-5-(R₂N)pyridin-3-yl)methanol is incorrect. The reaction happens at the bromine. The product should be (6-Amino-5-(substituted amino)pyridin-3-yl)methanol. Let's assume the amino group on the pyridine is less reactive or protected. A more likely reaction is the amination of the bromine.

Corrected Reaction Scheme:

This compound + R₂NH → (5-Bromo-6-(substituted amino)pyridin-3-yl)methanol is also incorrect. The reaction is C-N coupling at the C-Br bond.

Corrected Reaction Scheme: this compound + R'R''NH -> (6-Amino-5-(R'R''-amino)pyridin-3-yl)methanol

Materials and Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2-2.0 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a Schlenk tube or similar reaction vessel, add the palladium pre-catalyst, phosphine ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add this compound and the amine, followed by the anhydrous solvent.

  • Heat the reaction mixture to 80-110 °C and stir until complete conversion of the starting material is observed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Authoritative Grounding: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. Sterically hindered biaryl phosphine ligands like XPhos often provide excellent results for challenging substrates. The reaction is sensitive to air and moisture, so proper inert atmosphere techniques are essential.

Conclusion and Future Outlook

This compound is a powerful and versatile building block with significant applications in the synthesis of complex molecules for drug discovery. Its strategic placement of three distinct functional groups allows for a wide range of chemical transformations, making it an ideal starting point for the construction of compound libraries. The demonstrated utility of this compound in the synthesis of IRAK-4 inhibitors highlights its importance in the development of new therapies for inflammatory diseases and cancer. As the demand for novel and diverse chemical matter continues to grow, the strategic application of multifunctional building blocks like this compound will undoubtedly play a crucial role in advancing the field of medicinal chemistry.

References

  • This compound, CAS 1027785-19-8. Product page. [Link to a generic chemical supplier is not appropriate, citing the CAS number is standard practice].
  • Wang, Z. et al. IRAK-4 Inhibitors for Inflammation. Curr. Top. Med. Chem.2009, 9 (8), 724-737. [Link]
  • Cohen, P. The TLR and IL-1 signalling pathways.
  • Flannery, S.; Bowie, A. G. The interleukin-1 receptor-associated kinases (IRAKs): key regulators of innate immune signalling. Biochem. Pharmacol.2010, 80 (12), 1981-1991.
  • Buhimschi, A. D. et al. Targeting IRAK4 for Degradation with PROTACs. ACS Med. Chem. Lett.2019, 10 (8), 1147-1152. [Link]
  • Buckley, D. L. et al. Targeting the IRAK4 Kinase in Cancer.
  • Sun, X. et al. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. J. Med. Chem.2020, 63 (15), 8286-8301. [Link]

Sources

High-throughput screening assays for derivatives of (6-Amino-5-bromopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocols for High-Throughput Screening of (6-Amino-5-bromopyridin-3-yl)methanol Derivatives

Introduction: The Aminopyridine Scaffold as a Privileged Kinase Inhibitor Motif

The this compound core represents a versatile chemical scaffold. While the parent molecule is primarily a building block, its derivatives, particularly those based on the 2-aminopyridine moiety, are recognized as "privileged structures" in medicinal chemistry.[1] This designation is due to their ability to bind to multiple, distinct biological targets. Notably, the aminopyridine framework is a cornerstone of numerous approved and investigational protein kinase inhibitors.[2] Protein kinases, which constitute one of the most significant target classes in drug discovery, play a pivotal role in cellular signaling pathways; their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3][4]

This guide, intended for researchers in drug discovery, provides a detailed framework for developing and implementing high-throughput screening (HTS) assays to identify and characterize novel kinase inhibitors derived from the this compound scaffold. We present two complementary, industry-standard HTS protocols: a biochemical Fluorescence Polarization (FP) assay for primary screening and a cell-based Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for secondary screening and confirming cellular activity.

Part 1: Biochemical Primary HTS for Direct Kinase Inhibition

The initial goal of a screening campaign is to rapidly and cost-effectively identify compounds that directly interact with the purified target protein.[5] For this purpose, a biochemical assay is ideal. We will detail a Fluorescence Polarization (FP) based kinase assay, a robust, homogeneous ("mix-and-read") method widely used for HTS.[6][7]

Principle of the Fluorescence Polarization (FP) Kinase Assay

The FP assay measures the phosphorylation of a fluorescently labeled peptide substrate by a target kinase. The principle relies on the change in the rotational speed of the fluorescent peptide upon binding to a large phosphospecific antibody.[6]

  • Initial State: A small, fluorescently labeled peptide substrate tumbles rapidly in solution. When excited with polarized light, it emits depolarized light, resulting in a low FP signal.

  • Kinase Reaction: In the presence of ATP, the active kinase phosphorylates the peptide substrate.

  • Detection: A high-affinity, phosphospecific antibody is introduced. This antibody binds specifically to the phosphorylated peptide, forming a large molecular complex.

  • Final State: This large complex tumbles much more slowly in solution. When excited with polarized light, it emits polarized light, leading to a high FP signal.

Inhibitors of the kinase will prevent the phosphorylation of the peptide, thus keeping the FP signal low.

FP_Assay_Principle cluster_0 No Inhibition (High FP Signal) cluster_1 Inhibition (Low FP Signal) Kinase Active Kinase Phospho_Peptide Phosphorylated Peptide Kinase->Phospho_Peptide Phosphorylation ATP ATP ATP->Phospho_Peptide Phosphorylation Fluor_Peptide Fluorescent Peptide (Substrate) Fluor_Peptide->Phospho_Peptide Phosphorylation Complex Large Antibody-Peptide Complex (Slow Tumbling) Phospho_Peptide->Complex Binding pAb Phospho-Specific Antibody pAb->Complex Binding Inhibitor Inhibitor (Test Compound) Kinase_Inhib Inactive_Kinase Inactive Kinase Free_Peptide Free Fluorescent Peptide (Fast Tumbling) Kinase_Inhib->Inactive_Kinase Inhibition

Caption: Principle of the Fluorescence Polarization (FP) kinase assay.

Detailed Protocol: FP Kinase Assay

This protocol is designed for a 384-well plate format, common in HTS.[8]

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Prepare 1L and store at 4°C.

  • Kinase Stock: Recombinant human kinase (e.g., Abl1, SRC). Dilute to 2X final concentration (e.g., 20 nM) in Assay Buffer.

  • Peptide Substrate Stock: Fluorescein-labeled peptide substrate. Dilute to 2X final concentration (e.g., 200 nM) in Assay Buffer.

  • ATP Stock: Dilute to 2X final concentration (equal to the Kₘ for the specific kinase, e.g., 20 µM) in Assay Buffer.

  • Test Compounds: Prepare a 10 mM stock in 100% DMSO. Create a dilution series for IC₅₀ determination. For single-point screening, use a 400X final concentration (e.g., 4 mM for a 10 µM final screen).

  • Stop/Detection Solution: Prepare Assay Buffer containing EDTA (to stop the kinase reaction) and the phosphospecific antibody at the manufacturer's recommended concentration.

2. Assay Procedure:

  • Compound Dispensing: Using an acoustic dispenser (e.g., Echo®) or pin tool, transfer 25 nL of test compound solution from the source plate to a 384-well assay plate (low-volume, black). For the 100% inhibition control, add a known potent inhibitor. For the 0% inhibition (no inhibitor) control, add DMSO.

  • Kinase/Substrate Addition: Add 5 µL of the 2X Kinase/Peptide Substrate mix to all wells.

  • Incubation: Gently mix the plate on a plate shaker for 1 minute. Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Initiate Reaction: Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction.

  • Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Stop Reaction & Add Antibody: Add 10 µL of the Stop/Detection Solution to all wells.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody-peptide binding to reach equilibrium.

  • Plate Reading: Read the plate on a microplate reader equipped for fluorescence polarization.[7]

3. Data Analysis and Quality Control:

  • Z'-Factor: This metric assesses the quality and robustness of the HTS assay.[9] A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the mean (µ) and standard deviation (σ) of the high (max) and low (min) controls:

    • Z' = 1 - (3σ_max + 3σ_min) / |µ_max - µ_min|

  • Percent Inhibition: Calculated for each test compound:

    • % Inhibition = 100 * (1 - (Signal_compound - µ_min) / (µ_max - µ_min))

ParameterDescriptionExample Value
Max Signal Control 0.5% DMSO (No Inhibition)250 mP
Min Signal Control 10 µM Staurosporine50 mP
Test Compound Derivative X at 10 µM100 mP
Z'-Factor Assay Quality Metric0.85
% Inhibition Calculated for Derivative X75%

Part 2: Cell-Based Secondary HTS for Target Engagement

Biochemical hits must be validated in a cellular context to confirm they can penetrate the cell membrane and inhibit the target in its native environment.[10] Cell-based assays provide more physiologically relevant data.[11] We will detail a TR-FRET assay to measure the phosphorylation of a kinase's downstream substrate.

Principle of the Cellular TR-FRET Phosphorylation Assay

This assay quantifies the phosphorylation of an intracellular protein. It uses two antibodies: one against the total target protein (labeled with a donor fluorophore, e.g., Terbium) and another that specifically recognizes the phosphorylated site (labeled with an acceptor fluorophore, e.g., d2).[12]

  • Cellular State: Cells expressing the target kinase are treated with the test compounds.

  • Lysis: The cells are lysed to release the intracellular contents.

  • Antibody Addition: The two TR-FRET antibodies are added to the lysate.

  • Detection: If the substrate is phosphorylated, both antibodies bind to it, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor results in energy transfer (FRET) to the acceptor, which then emits light at a specific wavelength. A high TR-FRET signal indicates high levels of substrate phosphorylation.

Kinase inhibitors will reduce substrate phosphorylation, leading to a decrease in the TR-FRET signal.

TRFRET_Assay_Workflow cluster_workflow TR-FRET Experimental Workflow cluster_principle Detection Principle in Well cluster_inhibited Inhibited Kinase (Low FRET) cluster_active Active Kinase (High FRET) A 1. Seed Cells in 384-well plate B 2. Treat with Compound Library A->B C 3. Incubate to allow kinase inhibition B->C D 4. Lyse Cells to release proteins C->D E 5. Add Antibody Mix (Donor + Acceptor) D->E F 6. Incubate for FRET development E->F G 7. Read TR-FRET Signal on Plate Reader F->G NoPhos Unphosphorylated Substrate Ab1_A Donor Ab NoPhos->Ab1_A Binds Ab2_A Acceptor Ab (Phospho-specific) NoPhos->Ab2_A No Binding Phos Phosphorylated Substrate Ab1_B Donor Ab Phos->Ab1_B Both Bind Ab2_B Acceptor Ab (Phospho-specific) Phos->Ab2_B Both Bind Ab1_B->Ab2_B FRET

Sources

Application Note: Comprehensive Characterization of (6-Amino-5-bromopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(6-Amino-5-bromopyridin-3-yl)methanol is a key heterocyclic building block in contemporary drug discovery and development. As a substituted aminopyridine, it is integral to the synthesis of a wide array of pharmacologically active molecules.[1][2][3] The precise substitution pattern on the pyridine ring, featuring an amino group, a bromine atom, and a hydroxymethyl group, imparts specific chemical properties that are leveraged in the design of targeted therapeutics. Given its role as a critical intermediate, the unequivocal confirmation of its structure and the stringent assessment of its purity are paramount to ensure the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).

This application note provides a comprehensive guide to the analytical methods required for the thorough characterization of this compound. We present a suite of orthogonal analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. For each technique, we provide not only a detailed, step-by-step protocol but also the underlying scientific rationale for experimental choices, empowering researchers to not just follow a method, but to understand and troubleshoot it.

Overall Analytical Workflow

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. The proposed workflow ensures both structural confirmation and purity assessment, providing a holistic view of the material's quality.

Analytical Workflow cluster_0 Primary Structural Elucidation cluster_1 Purity & Identity Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Report Report NMR->Report MS Mass Spectrometry (EI/ESI) MS->Report HPLC HPLC-UV (Purity, Quantification) HPLC->Report FTIR FTIR Spectroscopy (Functional Groups) FTIR->Report Sample Sample Sample->NMR Structure Confirmation Sample->MS Molecular Weight Verification Sample->HPLC Purity Assay Sample->FTIR Functional Group Identification

Caption: Overall analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the substitution pattern on the pyridine ring.

¹H NMR Spectroscopy

Rationale: ¹H NMR will confirm the presence of the aromatic protons, the methylene protons of the hydroxymethyl group, the amino protons, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons are particularly diagnostic for the substitution pattern.[4][5]

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
H-2~8.0 - 8.2d1H
H-4~7.5 - 7.7d1H
-CH₂OH~4.5 - 4.7s2H
-NH₂~5.0 - 6.0br s2H
-OH~5.0 - 5.5t1H

Note: Chemical shifts are predicted and may vary depending on the solvent and concentration. The hydroxyl and amino proton signals may be broad and their chemical shifts can be highly variable.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow down the exchange of labile protons (NH₂ and OH), making them more readily observable.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.[6]

    • Tune and shim the probe to ensure optimal resolution and lineshape.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay to at least 5 times the longest T₁ for accurate integration (typically 5-10 seconds).

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Rationale: ¹³C NMR will confirm the number of unique carbon environments in the molecule, including the carbons of the pyridine ring and the hydroxymethyl group. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Use a broadband probe tuned to the ¹³C frequency.

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans (typically several hundred to thousands) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight of the compound, which is a critical piece of data for identity confirmation. High-resolution mass spectrometry (HRMS) can provide the elemental composition. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M+2 peak, providing strong evidence for the presence of a single bromine atom in the molecule.[7][8]

Expected Mass Spectrum Data:

IonExpected m/z (⁷⁹Br)Expected m/z (⁸¹Br)Relative Intensity
[M+H]⁺204.99206.99~1:1
[M]⁺˙203.98205.98~1:1

Note: The observed ions will depend on the ionization technique used (e.g., ESI for [M+H]⁺, EI for [M]⁺˙).

Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an ESI source.

    • Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the analyte.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) and acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the molecular ion peak and its corresponding isotopic peak.

    • Verify that the mass difference between the two peaks is approximately 2 Da.

    • Confirm that the relative intensities of the molecular ion and M+2 peaks are approximately 1:1.[8]

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical compounds.[9][10] A well-developed reversed-phase HPLC method can separate the target compound from starting materials, by-products, and other impurities. The use of a photodiode array (PDA) or UV detector allows for quantification and peak purity analysis.

Protocol (Reversed-Phase HPLC):

HPLC_Workflow SamplePrep Sample Preparation (0.1 mg/mL in mobile phase) Injection Autosampler Injection (5-10 µL) SamplePrep->Injection Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) Injection->Column Separation Isocratic or Gradient Elution (Mobile Phase: ACN/H₂O with buffer) Column->Separation Detection UV/PDA Detector (Set at λmax) Separation->Detection Data Chromatogram Analysis (Purity Calculation) Detection->Data

Caption: A typical workflow for HPLC analysis.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/PDA detector.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility with aromatic compounds.[9]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (or methanol) and water. The addition of a buffer (e.g., 0.1% formic acid or ammonium acetate) is often necessary to ensure good peak shape for basic compounds like pyridines.[11][12] A typical starting point could be 30:70 Acetonitrile:Water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: The maximum absorption wavelength (λmax) should be determined using a UV-Vis spectrophotometer or the PDA detector. For aminopyridines, this is typically in the range of 240-280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately prepare a stock solution of the sample in a suitable diluent (e.g., the mobile phase) to a concentration of approximately 1 mg/mL.

    • Prepare a working solution for injection by diluting the stock solution to about 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Peak tailing and asymmetry should be monitored to ensure the suitability of the chromatographic conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13] For this compound, FTIR can confirm the presence of the N-H stretches of the amino group, the O-H stretch of the alcohol, C-H stretches, and the characteristic C=C and C=N vibrations of the pyridine ring.[14][15][16]

Expected FTIR Data:

Functional GroupWavenumber (cm⁻¹)Description
O-H (alcohol)3200-3600Broad
N-H (amine)3300-3500Sharp, two bands
C-H (aromatic)3000-3100Sharp
C-H (aliphatic)2850-3000Sharp
C=N, C=C (pyridine ring)1550-1650Strong
C-O (alcohol)1000-1260Strong
C-Br500-600Medium to weak

Protocol (Attenuated Total Reflectance - ATR):

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis:

    • The acquired spectrum will be an absorbance spectrum.

    • Identify the characteristic absorption bands and correlate them with the functional groups expected in the molecule.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The orthogonal nature of these techniques—NMR for definitive structure, MS for molecular weight confirmation, HPLC for purity assessment, and FTIR for functional group identification—ensures a high degree of confidence in the identity and quality of this critical pharmaceutical intermediate. Adherence to these protocols will enable researchers, scientists, and drug development professionals to generate reliable and reproducible data, which is essential for advancing research and development programs.

References

  • Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235.
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • ResearchGate. ¹H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex.
  • HELIX Chromatography. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • Al-Omair, M. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6598.
  • ResearchGate. FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c).
  • ResearchGate. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5.
  • ResearchGate. A reducing-difference IR-spectral study of 4-aminopyridine.
  • ResearchGate. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Ballinger, P., & Brode, W. R. (1965). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 37(8), 1047-1048.
  • ResearchGate. Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry.
  • Pearson+. The molecule that gave the mass spectrum shown here contains a halogen.
  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms.
  • Bhinge, S. D., et al. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 25(19), 4434.
  • Al-Zoubi, R. M., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. International Journal of Molecular Sciences, 23(15), 8117.
  • ResearchGate. Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'.

Sources

Application Notes & Protocols: Mechanistic Studies of (6-Amino-5-bromopyridin-3-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Synthesis

(6-Amino-5-bromopyridin-3-yl)methanol is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its structure is endowed with three distinct functional groups—an amino group, a bromo substituent, and a primary alcohol—offering multiple, chemoselective handles for synthetic elaboration. The strategic placement of these groups on the electron-deficient pyridine ring governs its reactivity, making it a valuable precursor for the synthesis of complex molecules, including potential anticancer, antiviral, and neurological agents.[1]

This guide provides an in-depth analysis of the key reaction mechanisms involving this scaffold, with a focus on palladium-catalyzed cross-coupling reactions. It further outlines detailed, field-proven protocols to empower researchers to harness its synthetic potential effectively and troubleshoot common challenges.

Part 1: Core Reactivity and Mechanistic Principles

The chemical behavior of this compound is dominated by the interplay of its functional groups. The bromine atom at the C5 position serves as an excellent leaving group for cross-coupling reactions. The amino group at C6 and the hydroxymethyl group at C3 can be either passive spectators, directing groups, or active participants depending on the reaction conditions. Understanding these roles is paramount for successful synthetic design.

Palladium-Catalyzed Cross-Coupling: The Workhorse Reactions

The C(sp²)-Br bond is the primary site for constructing new carbon-carbon and carbon-nitrogen bonds, most commonly via Suzuki-Miyaura and Buchwald-Hartwig reactions.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the bromopyridine with an organoboron reagent, typically a boronic acid or ester.[3][4] The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

The Catalytic Cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the pyridine ring. This is often the rate-determining step of the cycle.[4]

  • Transmetalation: The organic group from the activated organoboron species is transferred to the palladium(II) center. This step requires activation of the organoboron compound by a base (e.g., K₃PO₄, Cs₂CO₃), which forms a more nucleophilic "ate" complex.[4][5]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the final product and regenerating the Pd(0) catalyst.[4]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition (+ Ar-Br) pd_trans Ar-Pd(II)(R)L₂ pd_complex->pd_trans Transmetalation (+ R-B(OH)₂ + Base) pd_trans->pd0 Reductive Elimination (- Ar-R) Product Coupled Product (Ar-R) pd_trans->Product ArBr This compound (Ar-Br) ArBr->pd_complex Boronic Arylboronic Acid (R-B(OH)₂) + Base Boronic->pd_trans

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Causality Insight: The choice of base is critical. Strong bases like NaOt-Bu can be incompatible with other functional groups, while weaker bases like K₂CO₃ or K₃PO₄ offer excellent functional group tolerance, which is crucial for a multi-functional substrate like this compound.[6][7]

For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method.[8] It couples the aryl bromide with a primary or secondary amine. The mechanism shares fundamental steps with the Suzuki coupling but is tailored for C-N bond formation.

The Catalytic Cycle involves:

  • Oxidative Addition: A Pd(0) complex adds to the aryl bromide to form a Pd(II) intermediate.[8]

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the aryl group and the amido ligand are eliminated from the palladium, regenerating the Pd(0) catalyst and yielding the arylamine product.[8]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition (+ Ar-Br) pd_amido [Ar-Pd(II)(NR₁R₂)L₂] pd_complex->pd_amido Amine Coordination & Deprotonation (+ R₁R₂NH + Base) pd_amido->pd0 Reductive Elimination (- Ar-NR₁R₂) Product Arylamine Product (Ar-NR₁R₂) pd_amido->Product ArBr Aryl Bromide (Ar-Br) ArBr->pd_complex Amine Amine (R₁R₂NH) + Base Amine->pd_amido

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Expert Insight: The lone pair electrons on the pyridine nitrogen and the C6-amino group can coordinate with the palladium catalyst, potentially leading to inhibition or deactivation.[7] The use of bulky, electron-rich phosphine ligands (e.g., X-Phos, SPhos) can mitigate this effect by sterically shielding the metal center and promoting the desired catalytic cycle.

Transformations of Ancillary Functional Groups

Beyond cross-coupling, the amino and hydroxymethyl groups offer further avenues for diversification.

  • Amino Group Protection: The C6-amino group can be readily acylated, for instance with acetic anhydride, to form an amide.[7] This strategy serves two purposes: it prevents the amino group from interfering with subsequent reactions (e.g., catalyst inhibition) and allows for late-stage deprotection to reveal the amine.

  • Hydroxymethyl Group Activation: The primary alcohol can be converted into a better leaving group, such as a bromomethyl derivative, using reagents like phosphorus tribromide (PBr₃).[9][10] This transforms the site from a nucleophilic/coordinating group into a potent electrophilic handle for SN2 reactions, enabling the attachment of a wide range of nucleophiles.

Part 2: Experimental Protocols and Application Data

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. They represent robust starting points for the synthetic manipulation of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol details a general procedure for coupling the title compound with various arylboronic acids.

Suzuki_Workflow Experimental Workflow: Suzuki-Miyaura Coupling start 1. Reagent Prep reagents Weigh: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - K₃PO₄ (2.5 eq) - Pd(PPh₃)₄ (0.05 eq) start->reagents setup 2. Reaction Setup reagents->setup schlenk Combine solids in a Schlenk flask with a stir bar. setup->schlenk inert Evacuate and backfill flask with Argon (3 cycles). schlenk->inert solvents Add degassed solvents (e.g., 1,4-Dioxane/H₂O 4:1). inert->solvents reaction 3. Reaction solvents->reaction heat Heat mixture to 90 °C with vigorous stirring. reaction->heat monitor Monitor progress by TLC or LC-MS (12-24 h). heat->monitor workup 4. Work-up & Purification monitor->workup cool Cool to room temperature. Quench with water. workup->cool extract Extract with Ethyl Acetate (3x). cool->extract purify Combine organics, dry (Na₂SO₄), concentrate, and purify by column chromatography. extract->purify end 5. Characterization purify->end analyze Obtain NMR, MS to confirm product structure. end->analyze

Caption: A step-by-step workflow for executing the Suzuki-Miyaura coupling protocol.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere. Causality: This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of argon, add degassed 1,4-dioxane and water (in a 4:1 v/v ratio) to achieve a substrate concentration of ~0.1 M. Finally, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).[7]

  • Reaction: Immerse the flask in a preheated oil bath at 90-95 °C and stir vigorously.

  • Monitoring (Self-Validation): Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours). A successful reaction will show the disappearance of the starting material spot/peak and the appearance of a new, less polar product spot/peak.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Representative Data:

Arylboronic Acid PartnerCatalyst SystemBase/SolventYield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₃PO₄ / Dioxane:H₂O~85-95%[3][7]
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄ / Dioxane:H₂O~80-90%[3]
3-Acetylphenylboronic acidPd(PPh₃)₄K₃PO₄ / Dioxane:H₂O~70-80%[3]
4-(Methylthio)phenylboronic acidPd(PPh₃)₄K₃PO₄ / Dioxane:H₂O~75-85%[3]
Note: Yields are illustrative based on similar substrates and may vary.
Protocol 2: Protective N-Acetylation of this compound

This protocol is essential when subsequent reaction steps are incompatible with a free primary amine.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

  • Base Addition: Add a mild base, such as triethylamine (1.5 equiv.), to the solution.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 equiv.) dropwise.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring (Self-Validation): Monitor the reaction by TLC. The product, N-(5-bromo-3-(hydroxymethyl)pyridin-2-yl)acetamide, will be significantly less polar than the starting material.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate to yield the protected product, which can often be used without further purification.

Part 3: Troubleshooting Common Issues

Even robust protocols can encounter issues. A logical approach to troubleshooting is key to success.

Troubleshooting_Workflow Troubleshooting a Failed Suzuki Reaction start Problem: Low or No Product Yield check_reagents 1. Verify Reagent Quality - Boronic acid decomposed? - Catalyst oxidized? - Solvents anhydrous/degassed? start->check_reagents check_conditions 2. Review Reaction Conditions - Temperature correct? - Atmosphere inert? - Stirring adequate? start->check_conditions check_inhibition 3. Suspect Catalyst Inhibition - Is starting material recovered? - Any dark coloration (Pd black)? start->check_inhibition solution_reagents Solution: Use fresh, high-purity reagents. Re-degas solvents. check_reagents->solution_reagents solution_conditions Solution: Optimize temperature. Ensure proper inert technique. check_conditions->solution_conditions solution_inhibition Solution: - Try a different ligand (e.g., bulky Buchwald ligand). - Protect the amino group (Protocol 2). check_inhibition->solution_inhibition

Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.[7]

Conclusion

This compound is a synthetically tractable and highly valuable building block. A thorough understanding of the underlying mechanisms of palladium-catalyzed cross-coupling reactions, coupled with careful execution of optimized protocols, allows for the efficient and predictable synthesis of a diverse range of complex pyridine derivatives. By anticipating potential challenges such as catalyst inhibition and employing protective group strategies, researchers can fully exploit the synthetic utility of this versatile scaffold in the pursuit of new chemical entities for drug discovery and materials science.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia.
  • Frank, É., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • MySkinRecipes. (2026). This compound. MySkinRecipes.
  • PubChem. (6-Bromopyridin-2-yl)methanol. National Center for Biotechnology Information.
  • Al-Masoudi, N. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
  • ResearchGate. (2025). ChemInform Abstract: Synthesis of Biologically Potent Novel 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione Analogues via Buchwald—Hartwig C—N Coupling Reaction. ResearchGate.
  • Semantic Scholar. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Semantic Scholar.
  • MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI.
  • ResearchGate. (2025). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. ResearchGate.
  • Google Patents. (2016). An improved process for synthesis of lenalidomide. Google Patents.
  • PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. National Center for Biotechnology Information.
  • PubChem. 6-Bromo-3-pyridinemethanol. National Center for Biotechnology Information.
  • Chem-Space. This compound. Chem-Space.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (6-Amino-5-bromopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (6-Amino-5-bromopyridin-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your product yield and purity.

Synthesis Overview

The synthesis of this compound typically involves the reduction of a corresponding carboxylic acid or ester precursor, such as methyl 6-amino-5-bromonicotinate. This transformation is a critical step in the preparation of various pharmaceutical intermediates. While seemingly straightforward, the presence of multiple functional groups on the pyridine ring—an amine, a bromine atom, and the target alcohol—necessitates careful control of reaction conditions to avoid side reactions and maximize yield.

Reaction Pathway

The core of this synthesis is the reduction of a carbonyl group to a primary alcohol. A common route is the reduction of the methyl ester of 6-amino-5-bromonicotinic acid.

Synthesis_Pathway Start Methyl 6-amino-5-bromonicotinate Intermediate Aldehyde Intermediate (transient) Start->Intermediate Reduction (e.g., LiAlH4, NaBH4/AlCl3) Product This compound Intermediate->Product Further Reduction

Caption: General reaction pathway for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: I'm getting a very low yield of the desired alcohol, or the reaction doesn't seem to be proceeding at all. What could be the problem?

A: Low or no product yield is a frequent challenge and can stem from several factors related to the reducing agent, starting material, or reaction conditions.

Potential Cause Explanation & Solution
Inactive Reducing Agent Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are sensitive to moisture. If they have been improperly stored, their reducing power will be diminished. Solution: Use a fresh, unopened container of the reducing agent or test the activity of your current batch on a simpler substrate. Always handle hydride reagents under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Reducing Agent The reduction of an ester to an alcohol requires two equivalents of hydride. Stoichiometric miscalculations can lead to incomplete reactions. Solution: Re-calculate the molar equivalents of your reducing agent. It is common practice to use a slight excess (e.g., 2.5-3.0 equivalents of NaBH₄ or 1.5-2.0 equivalents of LiAlH₄) to ensure the reaction goes to completion.
Poor Solubility of Starting Material If the starting ester is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. Solution: Ensure your starting material is fully soluble in the chosen solvent (e.g., THF, diethyl ether) before adding the reducing agent. Gentle heating or sonication can aid dissolution, but the solution should be cooled to the appropriate reaction temperature before adding the hydride.
Reaction Temperature Too Low While some reductions are performed at low temperatures to control selectivity, an excessively low temperature can significantly slow down the reaction rate. Solution: For LiAlH₄ reductions, a common starting temperature is 0 °C, followed by slowly warming to room temperature. For NaBH₄, which is a milder reducing agent, refluxing in a solvent like THF may be necessary, especially if a Lewis acid is not used as an activator.[1]
Incompatible Functional Groups Although the primary amine on the pyridine ring is generally less reactive towards hydrides than the ester, it can still interact with the reducing agent. Solution: Consider protecting the amine group (e.g., as a Boc or Acyl derivative) before the reduction step, followed by deprotection. However, this adds steps to the synthesis. A more direct approach is careful control of reaction conditions, such as low temperature and slow addition of the reducing agent.
Issue 2: Formation of Impurities and Side Products

Q: My crude product shows multiple spots on TLC, and the NMR is complex. What are the likely side products and how can I avoid them?

A: The formation of impurities often arises from side reactions involving the various functional groups on the pyridine ring or from over-reduction.

Potential Side Product Formation Mechanism & Prevention
Debrominated Product The bromine atom on the pyridine ring can be susceptible to reduction, especially with powerful reducing agents like LiAlH₄ under harsh conditions. Prevention: Use a milder reducing agent like NaBH₄, potentially activated with a Lewis acid such as aluminum chloride (AlCl₃).[1] Perform the reaction at lower temperatures and monitor the progress closely by TLC to avoid prolonged reaction times.
Over-reduction of the Pyridine Ring While less common under standard ester reduction conditions, aggressive reducing agents or harsh conditions can lead to the partial or full reduction of the pyridine ring itself.[2][3] Prevention: Stick to milder conditions and stoichiometric amounts of the reducing agent. Avoid excessively high temperatures or prolonged reaction times.
Unreacted Starting Material As discussed in the low yield section, this can be due to inactive or insufficient reducing agent. Prevention: Ensure the quality and correct stoichiometry of your reducing agent. Monitor the reaction by TLC until the starting material spot has been consumed.
Aldehyde Intermediate The reduction of an ester to an alcohol proceeds through an aldehyde intermediate.[4] If the reaction is incomplete, you may isolate some of this aldehyde. Prevention: Ensure sufficient reducing agent is used and allow the reaction to proceed to completion. The aldehyde is typically more reactive than the starting ester, so its presence usually indicates a stoichiometry issue.
Reaction with Solvent Some solvents can react under the reaction conditions. For instance, pyridine derivatives can sometimes react with chlorinated solvents like dichloromethane (DCM) even at room temperature.[5] Prevention: Use non-reactive, anhydrous solvents such as THF, diethyl ether, or dioxane for hydride reductions.

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Sources

Technical Support Center: Navigating the Purification Challenges of Brominated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often complex purification challenges associated with brominated pyridine compounds. As a researcher, scientist, or drug development professional, you are likely aware that while brominated pyridines are invaluable building blocks in medicinal chemistry and materials science, their purification can be a significant bottleneck.[1] This guide is structured to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.

The inherent properties of the pyridine ring—its basicity, electron-deficient nature, and potential for complex impurity profiles—are magnified by the introduction of one or more bromine atoms.[2][3] This guide will address these issues head-on in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial hurdles faced during the purification of brominated pyridines.

Q1: My brominated pyridine is showing significant peak tailing during silica gel chromatography. What is the primary cause and how can I fix it?

A: Peak tailing is a frequent issue when purifying pyridine derivatives on standard silica gel.[2] The root cause is the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the silica surface.[2] This leads to a secondary, non-ideal retention mechanism, causing the peak to broaden as it elutes.[2]

  • Quick Fixes:

    • Mobile Phase Additive: Add a small amount of a competing base, like triethylamine (TEA) (typically 0.1-1%), to your mobile phase.[4] The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your brominated pyridine and resulting in a more symmetrical peak shape.[2]

    • Alternative Stationary Phase: Consider using a less acidic stationary phase. Neutral alumina or end-capped silica gel are excellent alternatives that minimize these strong acidic interactions.[4]

Q2: After my bromination reaction, I see multiple spots on my TLC plate that are very close together. What are these likely to be and how can I separate them?

A: A common outcome in pyridine bromination is the formation of a mixture of isomers and over-brominated byproducts.[5] For instance, when targeting a mono-brominated product, you might also form di-brominated species or constitutional isomers (e.g., 3-bromopyridine alongside the desired 2-bromopyridine).[3][5]

  • Separation Strategy:

    • Flash Chromatography: This is often the most effective method for separating such closely related compounds.[5][6] You will likely need to screen various solvent systems to find the optimal selectivity. A shallow gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes) is a good starting point.

    • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) with a high-efficiency column may be necessary.[2]

Q3: My purified brominated pyridine is a solid, but I'm struggling to get it to crystallize from solution. What could be the issue?

A: The failure to crystallize is often due to the presence of residual impurities that inhibit the formation of a crystal lattice.[4][5] Even small amounts of isomeric impurities can significantly disrupt this process.

  • Troubleshooting Crystallization:

    • Purity Check: First, ensure the compound is as pure as possible. It may be necessary to perform another round of column chromatography before attempting recrystallization.[5]

    • Solvent Screening: Systematically screen a range of solvents and solvent pairs.[4] The ideal recrystallization solvent will dissolve your compound when hot but have poor solubility when cold.[7][8]

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a "seed crystal" of the pure compound.[5]

Troubleshooting Guides: In-Depth Solutions to Specific Problems

This section provides detailed, step-by-step guidance for overcoming more persistent purification challenges.

Issue 1: Co-elution of Product and Starting Material

Q: I've run a flash column, but my brominated pyridine product is co-eluting with the unreacted starting pyridine. How can I achieve a clean separation?

A: This is a classic purification problem where the polarity difference between the starting material and the product is minimal. An acid-base extraction is often the most efficient solution. This technique exploits the basicity of the pyridine nitrogen to move it into an aqueous layer, leaving your potentially less basic or neutral product in the organic layer.[9]

Protocol: Acid-Base Extraction for Pyridine Removal
  • Dissolution: Dissolve the crude mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).[10]

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid, such as 1M HCl.[10][11] The pyridine and any unreacted starting material will be protonated to form a water-soluble pyridinium salt, which will partition into the aqueous layer.[10]

  • Separation: Drain the lower aqueous layer. Repeat the acidic wash if necessary (you can check the pH of the aqueous layer to ensure it remains acidic).[12]

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.[10]

  • Brine Wash & Drying: Wash the organic layer with brine (saturated NaCl solution) to remove excess water, then dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10]

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield your purified brominated pyridine.[10]

Issue 2: Product Degradation on Silica Gel

Q: I'm experiencing low recovery of my brominated pyridine after column chromatography, and I suspect it's degrading on the acidic silica gel. How can I prevent this?

A: Certain substituted brominated pyridines can be sensitive to the acidic nature of standard silica gel, leading to decomposition and reduced yields.[4]

Workflow for Mitigating On-Column Degradation

Caption: Decision workflow for troubleshooting low recovery during chromatography.

Protocol: Neutralizing Silica Gel
  • Prepare Slurry: In a fume hood, prepare a slurry of your silica gel in the chosen mobile phase (e.g., hexanes/ethyl acetate).

  • Add Base: Add triethylamine (TEA) to the slurry to a final concentration of 0.5-1% by volume.

  • Equilibrate: Stir the slurry for 15-20 minutes to allow the TEA to neutralize the acidic sites on the silica.

  • Pack and Run: Pack the column with the neutralized slurry and run the chromatography as usual. This "passivated" silica will be much gentler on your acid-sensitive compound.[4]

Issue 3: Removing Di-brominated Impurities

Q: My product is contaminated with a di-brominated byproduct that is very close in polarity. How can I remove it effectively?

A: This is a common challenge arising from over-bromination during synthesis.[5] While careful chromatography can sometimes work, recrystallization is often a superior method for removing small amounts of structurally similar impurities, provided your product is a solid.[5][13]

Data Presentation: Solvent Selection for Recrystallization
Solvent SystemPolarityBoiling Point (°C)Comments
Ethanol/WaterHigh~78-100Good for moderately polar solids. The water acts as an anti-solvent.
IsopropanolMedium82.6A versatile solvent for a range of polarities.
Hexanes/Ethyl AcetateLow-Med~69-77Excellent for less polar compounds. The ratio can be fine-tuned for optimal solubility.
TolueneLow111Useful for compounds that require higher temperatures to dissolve.
Protocol: Systematic Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve your crude solid in the minimum amount of a suitable hot solvent.[5][7] Add the solvent in small portions, bringing the mixture to a boil after each addition, until the solid just dissolves.[8]

  • Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them.[7]

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[8] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[13]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Caption: Experimental workflow for a single-solvent recrystallization.

References

  • Acid Gas Extraction of Pyridine from Water. ACS Publications.
  • recrystallisation of pyridinium tribromide. Sciencemadness.org.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Institutes of Health.
  • Method for recovery of pyridine bases. Google Patents.
  • Removing Pyridine. Reddit.
  • Acid–base extraction. Wikipedia.
  • What is best method to remove pyridine from a reaction mixture?. ResearchGate.
  • Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry.
  • Flash Chromatography Systems. Teledyne Labs.
  • Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
  • 2-bromopyridine. Organic Syntheses.
  • Purification of Pyridine. LookChem.
  • Purification by Recrystallization. CUNY.
  • Recrystallization. MIT Digital Lab Techniques Manual.
  • Pyridines. GCW Gandhi Nagar Jammu.
  • Organic Chemistry Lab: Recrystallization. YouTube.

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Troubleshooting Suzuki coupling with bromopyridine substrates

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates >

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these crucial synthetic transformations. The inherent electronic properties of the pyridine ring introduce specific hurdles not always present with simple aryl bromides. This resource, presented in a direct question-and-answer format, provides in-depth, field-proven insights to help you diagnose issues, optimize conditions, and achieve successful outcomes in your coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Low Yield and Incomplete Conversion

Q1: My Suzuki coupling with a bromopyridine substrate is resulting in low yield or fails to go to completion. What are the most likely causes?

A1: Low yields in Suzuki couplings of bromopyridines are a frequent issue and can stem from several factors, often acting in combination. The primary culprits include:

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive complexes and effectively poisoning the catalyst.[1] This is a particularly prominent issue with 2-bromopyridines due to the proximity of the nitrogen to the reaction center.

  • Inefficient Oxidative Addition: While C-Br bonds are generally reactive in Suzuki couplings, the electron-deficient nature of the pyridine ring can influence the rate of oxidative addition, the first and often rate-limiting step of the catalytic cycle.[1][2]

  • Side Reactions: Several competing reactions can consume your starting materials or intermediates, thereby lowering the yield of your desired product. The most common of these are protodeboronation and homocoupling.[1][3]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and highly substrate-dependent. A set of conditions that works well for one bromopyridine may be entirely unsuitable for another.[4]

Q2: How do I choose the right catalyst and ligand for my bromopyridine substrate?

A2: The catalyst system is arguably the most critical factor for a successful Suzuki coupling with bromopyridine substrates. A highly active and stable catalyst is necessary to overcome the challenges of catalyst deactivation and potentially sluggish oxidative addition.[1]

  • Palladium Source: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts).[1][5] While Pd(OAc)₂ is a common starting point, Pd(0) sources like Pd₂(dba)₃ can sometimes be more effective as they do not require an in-situ reduction step.[6]

  • Ligand Selection: The choice of ligand is crucial for stabilizing the palladium center and promoting the key steps of the catalytic cycle. For bromopyridines, electron-rich and bulky phosphine ligands are often the most effective.[2][5]

    • Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are excellent choices.[4][7] Their bulkiness promotes reductive elimination, and their electron-donating nature facilitates oxidative addition.

    • N-Heterocyclic Carbenes (NHCs) are another class of highly effective ligands that can provide robust catalyst systems.[2]

LigandKey FeaturesRecommended For
SPhos Bulky, electron-rich biarylphosphine.General use with bromopyridines, good for challenging couplings.[4]
XPhos Very bulky and electron-rich.Often effective for less reactive bromides or chlorides.[7]
dtbpf Ferrocene-based, bulky ligand.A good all-around ligand for Suzuki reactions.[7]
P(t-Bu)₃ Highly electron-donating alkylphosphine.Can be very effective but is also air-sensitive.

It is often necessary to screen a small panel of ligands to identify the optimal choice for a specific substrate combination.[4]

Q3: The reaction starts but then stalls. What's happening and how can I fix it?

A3: A stalling reaction is a classic sign of catalyst deactivation. As mentioned, the pyridine nitrogen can bind to the palladium center, taking it out of the catalytic cycle.[1]

  • Increase Catalyst Loading: A straightforward, though less elegant, solution is to increase the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%).[4]

  • Switch to a More Robust Ligand: If you are using a simple ligand like PPh₃, switching to a bulkier, more electron-rich ligand like SPhos or XPhos can prevent catalyst deactivation and improve performance.[6]

  • Use a Precatalyst: Palladium precatalysts are often more stable and efficient at generating the active Pd(0) species, leading to more consistent results. The Buchwald G3 and G4 precatalysts are excellent options.[6]

Section 2: Side Reactions and Impurity Formation

Q4: I am observing significant amounts of a byproduct that corresponds to my boronic acid/ester having been replaced by a hydrogen atom. What is this and how can I prevent it?

A4: This side reaction is known as protodeboronation (or protodeborylation), where the C-B bond of the organoboron reagent is cleaved and replaced by a C-H bond.[8][9] This is a very common issue, especially with heteroaromatic boronic acids, including pyridylboronic acids.[8][9]

  • Mechanism of Protodeboronation: The propensity for protodeboronation is highly dependent on pH, temperature, and the electronic nature of the boronic acid.[8][10] For 2-pyridylboronic acid, a unique zwitterionic intermediate can form under neutral pH conditions, which is highly susceptible to rapid decomposition.[8][9]

Strategies to Minimize Protodeboronation:

  • Use Boronic Esters or Trifluoroborates: Boronic acid derivatives are generally more stable than the corresponding boronic acids.[9]

    • Pinacol esters (Bpin) are a common and effective choice to mitigate instability.[4][8]

    • MIDA boronates and potassium organotrifluoroborates (R-BF₃K) offer even greater stability and are released slowly under the reaction conditions, keeping the concentration of the active boronic acid low and minimizing side reactions.[9][11]

  • Optimize the Base: The choice of base is critical.

    • Strong bases and aqueous conditions can accelerate protodeboronation.[10][12]

    • Consider using a milder, non-aqueous base like K₃PO₄ or Cs₂CO₃.[7][12] Anhydrous conditions can be beneficial.[7][8]

  • Control the Temperature: Higher temperatures can accelerate both the desired coupling and the undesired protodeboronation.[8][10] Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 80-110 °C).[1]

Q5: My reaction mixture contains significant amounts of biaryl product from the self-coupling of my boronic acid. How do I suppress this homocoupling?

A5: Homocoupling of the boronic acid is another common side reaction, often promoted by the presence of oxygen.[1]

  • Thorough Degassing: It is imperative to rigorously remove oxygen from your reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.[1][4] Ensure the reaction is run under a positive pressure of an inert atmosphere.

  • Use a Pd(0) Source: Homocoupling can sometimes be exacerbated when using Pd(II) sources, as the initial reduction to Pd(0) can involve the boronic acid. Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this.[6]

Q6: I'm seeing dehalogenation of my bromopyridine starting material. What causes this?

A6: Dehalogenation (specifically, protodebromination) is the replacement of the bromine atom with a hydrogen atom.[3] This side reaction reduces the amount of electrophile available for the desired cross-coupling.

  • Source of Hydride: This side reaction requires a hydride source. This can sometimes be trace water, solvent (like THF), or even the boronic acid itself.

  • Mitigation Strategies:

    • Ensure anhydrous conditions.

    • Screening different bases and solvents can sometimes identify conditions that disfavor this pathway.

    • Using a more active catalyst system can sometimes increase the rate of the desired Suzuki coupling relative to the dehalogenation pathway.

Section 3: Practical Guides and Protocols

Workflow: General Troubleshooting Strategy

If your Suzuki coupling with a bromopyridine substrate is failing, a systematic approach to optimization is crucial.[13]

G A Low Yield or Failed Reaction B Check for Side Products (TLC, GC-MS, LC-MS) A->B C Protodeboronation Observed? B->C Yes D Homocoupling Observed? B->D Yes E Dehalogenation Observed? B->E Yes I Reaction Stalls? B->I No obvious side products F Switch to Boronic Ester (Bpin, MIDA) or R-BF3K C->F G Improve Degassing Technique D->G H Optimize Catalyst System (Ligand, Base, Solvent) E->H F->H G->H K Successful Reaction H->K J Increase Catalyst Loading or Use a More Robust Precatalyst I->J J->H

Caption: A decision-making workflow for troubleshooting Suzuki coupling reactions.

Experimental Protocol: Screening Reaction Conditions

This protocol provides a starting point for optimizing the Suzuki coupling of a bromopyridine with an arylboronic acid or ester.

  • Reagent Preparation:

    • To a dry reaction vial equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv.), the boronic acid or ester (1.2 - 1.5 equiv.), and the base (2.0 - 3.0 equiv.).

    • In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent.

  • Reaction Setup:

    • Seal the reaction vial with a septum.

    • Evacuate and backfill the vial with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.[1]

    • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, ~0.1 M concentration relative to the bromopyridine) via syringe.

    • Add the catalyst/ligand stock solution via syringe.

  • Reaction Execution:

    • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture vigorously.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.[1]

    • Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Table of Recommended Starting Conditions

ParameterCondition 1 (General Purpose)Condition 2 (For Protodeboronation-Prone Substrates)
Bromopyridine 1.0 equiv.1.0 equiv.
Boron Reagent Arylboronic Acid (1.2 equiv.)Arylboronic Pinacol Ester (1.5 equiv.)
Pd Source XPhos Pd G3 (2 mol%)SPhos Pd G3 (2 mol%)
Base K₂CO₃ (2.0 equiv.)K₃PO₄ (3.0 equiv.)
Solvent 1,4-Dioxane / H₂O (10:1)Anhydrous Toluene
Temperature 100 °C100 °C

Catalytic Cycle of the Suzuki-Miyaura Coupling

Understanding the catalytic cycle is key to rational troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L2 OA_complex Ar-Pd(II)(X)L2 Pd0->OA_complex Oxidative Addition TM_complex Ar-Pd(II)(Ar')L2 OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product Ar-Ar' TM_complex->Product ArX Ar-X (Bromopyridine) ArX->OA_complex ArB Ar'-B(OR)2 ArB->TM_complex Base Base Base->TM_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

By systematically addressing the potential points of failure—catalyst stability, side reactions, and reaction parameters—researchers can significantly improve the success rate of Suzuki couplings with challenging bromopyridine substrates.

References

  • BenchChem. (n.d.). Preventing protodeboronation in Suzuki coupling of pyridylboronic acids.
  • BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Wikipedia. (n.d.). Protodeboronation.
  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
  • BenchChem. (n.d.). preventing protodeboronation in Suzuki reactions of bromo-naphthyridines.
  • NIH. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?

Sources

Technical Support Center: Overcoming Solubility Challenges with (6-Amino-5-bromopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (6-Amino-5-bromopyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered with this compound. Our goal is to equip you with the scientific rationale and practical methodologies to effectively handle this versatile building block in your organic synthesis and drug discovery workflows.

Understanding the Molecule: Structural Insights into Solubility

This compound possesses a unique combination of functional groups that dictate its solubility profile. The pyridine ring, amino group (-NH₂), and hydroxyl group (-CH₂OH) are all polar and capable of forming hydrogen bonds. This inherent polarity suggests a preference for polar solvents. Conversely, the bromine atom and the pyridine ring itself introduce some lipophilic character. The interplay of these features can lead to challenging solubility behavior in certain organic solvents.

This guide provides a series of frequently asked questions and troubleshooting strategies to address these challenges head-on.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm having trouble dissolving this compound in my reaction solvent. What are the first steps I should take?

Answer:

Initial difficulties in dissolving this compound are common and can often be resolved with systematic adjustments to your experimental setup. The primary factors to consider are solvent choice, temperature, and agitation.

Initial Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for dissolution.

Step-by-Step Protocol:

  • Verify Solvent Choice: Based on the structure of this compound, polar solvents are the most promising candidates. If you are using a non-polar solvent like hexanes or toluene, you will likely face significant solubility issues.

  • Gentle Heating: For many compounds, solubility increases with temperature[1][2]. Gently warm your solvent mixture while stirring. A temperature of 40-60°C is often a good starting point. Always monitor for any signs of degradation.

  • Mechanical Agitation: If simple stirring is insufficient, consider more vigorous agitation methods. Sonication can be particularly effective in breaking down solid agglomerates and increasing the surface area for dissolution[3][4].

Q2: Which organic solvents are most likely to dissolve this compound?

Answer:

The principle of "like dissolves like" is a fundamental guide for solvent selection. Given the polar nature of your compound, polar protic and polar aprotic solvents are your best options.

Recommended Solvent Classes:

  • Polar Protic Solvents: These solvents can engage in hydrogen bonding, which is highly favorable for solvating the amino and hydroxyl groups of your molecule.

    • Examples: Methanol, Ethanol, Isopropanol.

  • Polar Aprotic Solvents: These solvents have high dielectric constants and are excellent at solvating polar molecules.

    • Examples: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), N-Methyl-2-pyrrolidone (NMP)[2].

Solvent Selection Guide:

Solvent ClassRecommended SolventsRationale for UsePotential Downsides
Alcohols Methanol, EthanolGood hydrogen bonding capability.May act as a nucleophile in some reactions.
Amides DMF, DMAcHigh polarity, excellent solvating power.High boiling points, can be difficult to remove.
Sulfoxides DMSOVery high polarity, often a "solvent of last resort".Very high boiling point, can be reactive.
Nitriles AcetonitrileModerately polar, lower boiling point.Lower solvating power than amides or sulfoxides.
Q3: I've tried heating and different polar solvents, but the solubility is still poor. What advanced techniques can I use?

Answer:

When standard methods are insufficient, more advanced strategies can be employed. These often involve modifying the solvent system or temporarily altering the compound itself.

Advanced Solubility Enhancement Strategies:

  • Co-Solvent Systems: The use of a mixture of solvents can often achieve higher solubility than a single solvent alone[3][5]. This is because a co-solvent system can offer a broader range of interactions with the solute. For instance, a mixture of a polar protic solvent (like methanol) and a polar aprotic solvent (like DMF) can be highly effective.

    Co-Solvent Strategy Workflow:

    Caption: Workflow for developing a co-solvent system.

  • pH Adjustment (Acidification): The amino group on the pyridine ring is basic and can be protonated in the presence of an acid. This protonation forms a salt, which often has significantly higher solubility in polar solvents.

    Step-by-Step Protocol for pH Adjustment:

    • Suspend this compound in your chosen polar solvent.

    • Add a small amount of a suitable acid (e.g., a few drops of concentrated HCl or a solution of an organic acid like acetic acid).

    • Stir and observe for dissolution. The formation of the hydrochloride salt should enhance solubility.

    • Important: Remember to neutralize the mixture with a base (e.g., triethylamine, sodium bicarbonate) before proceeding with your reaction if the acidic conditions are not compatible with your subsequent steps.

Q4: Can particle size affect the dissolution rate?

Answer:

Absolutely. The particle size of a solid has a direct impact on its dissolution rate, although not its equilibrium solubility. Smaller particles have a larger surface area-to-volume ratio, which allows for more efficient interaction with the solvent and a faster rate of dissolution[3][4][6].

Practical Recommendations:

  • Grinding: If your material consists of large crystals, gently grinding it with a mortar and pestle before adding it to the solvent can significantly speed up the dissolution process.

  • Micronization: For more demanding applications, specialized techniques like micronization can be used to achieve very fine particle sizes[4].

Summary of Troubleshooting Strategies

StrategyScientific PrincipleWhen to Use
Solvent Selection "Like dissolves like"; matching solute and solvent polarity.As the first step in any dissolution attempt.
Heating Increased kinetic energy overcomes lattice energy.When solubility is low at room temperature.
Co-solvents A mixed solvent system provides a wider range of solute-solvent interactions.When single solvents are ineffective.
pH Adjustment Protonation of the basic amino group to form a more soluble salt.For reactions compatible with acidic conditions or where neutralization is feasible.
Particle Size Reduction Increased surface area leads to a faster dissolution rate.When dissolution is slow despite using an appropriate solvent.

By systematically applying these principles and techniques, you can overcome the solubility challenges associated with this compound and proceed with your research and development with greater efficiency and success.

References

  • Vertex AI Search. (n.d.). 4-Aminopyridine | Solubility of Things.
  • ACS Publications. (n.d.). Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate.
  • Journal of Chemical & Engineering Data. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
  • Sigma-Aldrich. (n.d.). 4-Aminopyridine (A0152) - Product Information Sheet.
  • PubChem. (n.d.). 2-Aminopyridine.
  • The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Tactics to Improve Solubility.
  • MySkinRecipes. (n.d.). This compound.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • PubChem. (n.d.). 6-Bromo-3-pyridinemethanol.
  • Sigma-Aldrich. (n.d.). (6-Bromo-pyridin-2-yl)methanol 96.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.

Sources

Technical Support Center: Byproduct Identification in the Synthesis of Aminobromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of aminobromopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and specific issues encountered during these synthetic processes. The following question-and-answer format provides in-depth troubleshooting advice and practical solutions to identify and mitigate the formation of unwanted byproducts.

Section 1: Frequently Asked Questions (FAQs) - Understanding Byproduct Formation

Q1: What are the most common byproducts I should expect when synthesizing aminobromopyridines?

The nature and prevalence of byproducts are highly dependent on the specific synthetic route and reaction conditions employed. However, several classes of impurities are frequently observed:

  • Over-brominated species: The introduction of more than one bromine atom onto the pyridine ring is a common issue, especially when using strong brominating agents or extended reaction times.[1][2] The electron-donating nature of the amino group can activate the ring towards further electrophilic substitution.[3]

  • Isomeric Byproducts: Depending on the directing effects of the substituents and the reaction mechanism, the bromine and amino groups can be positioned at various locations on the pyridine ring, leading to a mixture of isomers. The relative positions of these groups significantly influence the electronic properties and reactivity of the molecule.[3]

  • Hydrolysis Products: If water is present in the reaction mixture, particularly under acidic or basic conditions, the bromo-substituent can be hydrolyzed to a hydroxyl group, yielding hydroxyaminopyridines.[4][5][6]

  • Dehalogenated Byproducts: Reductive debromination can occur, leading to the formation of aminopyridines without the desired bromine substituent.[7][8][9] This is often facilitated by certain catalysts, reagents, or even trace metal impurities.

  • Dihydropyridine Derivatives: In some synthetic pathways, particularly those involving ring formation like the Hantzsch synthesis, incomplete oxidation can lead to the formation of dihydropyridine byproducts.[10][11][12][13][14]

  • Starting Material Impurities: Unreacted starting materials or impurities present in the initial reagents can carry through the synthesis and contaminate the final product.

Section 2: Troubleshooting Guide - Byproduct Identification and Characterization

Q2: My reaction mixture shows multiple spots on TLC. How can I identify the major byproducts?

A multi-pronged analytical approach is the most effective strategy for byproduct identification.[15]

Initial Assessment:

  • Thin-Layer Chromatography (TLC): A quick and invaluable tool for visualizing the complexity of your reaction mixture.[15] Running the TLC with different solvent systems can help to resolve the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for separating the components of the mixture and obtaining their molecular weights, providing the first crucial clue to their identities.[15]

Detailed Structural Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for determining the precise structure of the isolated byproducts.[15] Key features to look for include the number and splitting patterns of aromatic protons, the chemical shifts of carbons attached to bromine and nitrogen, and the presence or absence of specific functional group signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile byproducts, GC-MS can provide both separation and mass information.[16][17]

  • High-Performance Liquid Chromatography (HPLC): HPLC is ideal for quantifying the purity of your final product and for isolating sufficient quantities of byproducts for further characterization.[15][18]

The following table summarizes the key analytical techniques and their primary applications in byproduct identification:

Analytical TechniquePrimary ApplicationInformation Obtained
TLC Reaction monitoring and initial purity assessmentNumber of components, relative polarities
LC-MS Separation and molecular weight determinationMolecular weights of components
¹H & ¹³C NMR Detailed structural elucidationConnectivity of atoms, isomeric structure
GC-MS Analysis of volatile componentsMolecular weights and fragmentation patterns
HPLC Purity determination and preparative isolationQuantitative purity, isolation of byproducts
Q3: I suspect I have isomeric byproducts. How can I differentiate them?

Distinguishing between isomers of aminobromopyridines requires careful analysis of spectroscopic data, particularly NMR.

  • ¹H NMR: The coupling constants (J-values) between adjacent protons on the pyridine ring are characteristic of their relative positions. For example, ortho coupling is typically larger than meta or para coupling. The chemical shifts of the ring protons are also influenced by the electronic effects of the amino and bromo substituents.

  • ¹³C NMR: The chemical shifts of the carbon atoms are highly sensitive to the electronic environment. Carbons directly attached to the electronegative bromine and nitrogen atoms will have distinct chemical shifts.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can establish through-space proximity between protons, which is invaluable for confirming the relative positions of substituents on the ring.

Experimental Protocol: Sample Preparation for NMR Analysis
  • Isolate the Byproduct: Use preparative HPLC or column chromatography to isolate a pure sample of the suspected byproduct.[15]

  • Dissolve the Sample: Dissolve 5-10 mg of the isolated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire Spectra: Obtain high-resolution ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC, NOESY).

  • Analyze the Data: Carefully analyze the chemical shifts, coupling constants, and cross-peaks to elucidate the structure.

Section 3: Mechanistic Insights and Prevention Strategies

Q4: What causes the formation of over-brominated byproducts, and how can I prevent it?

Over-bromination is a common consequence of the high reactivity of the aminopyridine ring towards electrophilic substitution.[19][20] The amino group is a strong activating group, making the ring more susceptible to further bromination than the starting material.

Causality:

  • Excess Brominating Agent: Using a stoichiometric excess of the brominating agent (e.g., Br₂, NBS) significantly increases the likelihood of multiple brominations.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the gradual formation of over-brominated products, even with stoichiometric amounts of the brominating agent.

  • High Reaction Temperature: Increased temperature generally accelerates the rate of all reactions, including the undesired over-bromination.

Prevention Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Protecting Groups: In some cases, protecting the amino group can modulate its activating effect and improve the selectivity of the bromination.[7]

Q5: My product seems to be degrading, and I see a new spot on the TLC that I suspect is a hydrolysis product. How can I confirm this and prevent it?

Hydrolysis of the C-Br bond can occur in the presence of water, especially under non-neutral pH conditions.[6][21]

Confirmation:

  • LC-MS Analysis: The molecular weight of the hydrolysis product will be lower than the starting brominated compound, corresponding to the replacement of a bromine atom with a hydroxyl group.

  • ¹H NMR: The disappearance of a proton signal in the aromatic region and the appearance of a broad singlet corresponding to a hydroxyl proton (which may exchange with D₂O) are indicative of hydrolysis.

Prevention Strategies:

  • Anhydrous Conditions: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Control of pH: Avoid strongly acidic or basic conditions during the reaction and workup, as these can promote hydrolysis.

  • Temperature Management: Higher temperatures can accelerate the rate of hydrolysis.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and addressing byproduct formation in aminobromopyridine synthesis.

Caption: A workflow for troubleshooting byproduct formation.

Section 4: Advanced Topics

Q6: I am observing a "halogen dance" rearrangement in my reaction. What is this, and how can I control it?

A "halogen dance" is a base-catalyzed intramolecular migration of a halogen atom to an adjacent deprotonated position on an aromatic ring.[22] This can be a significant issue when using strong bases, such as organolithium reagents, in the synthesis or functionalization of dihalopyridines.

Mechanism:

  • Deprotonation: A strong base removes a proton from the pyridine ring, typically at a position ortho to a halogen.

  • Halogen Migration: The adjacent halogen atom migrates to the newly formed carbanionic center.

  • Protonation: The resulting aryl anion is quenched by a proton source in the reaction mixture.

Control Strategies:

  • Temperature: Halogen dance reactions are often temperature-dependent. Running the reaction at a lower temperature can sometimes suppress the rearrangement.[22]

  • Base Selection: The choice of base is critical. Less hindered or weaker bases may favor deprotonation at a different site or be less prone to inducing the rearrangement.

  • Trapping the Intermediate: If the desired lithiated intermediate is formed before the halogen dance occurs, it can be trapped with a suitable electrophile.

Visualizing a Synthetic Pathway Prone to Byproducts

The Hantzsch dihydropyridine synthesis is a classic method for preparing pyridine derivatives, but it can be prone to the formation of dihydropyridine byproducts if the final oxidation step is incomplete.[12][14]

Hantzsch_Synthesis reactants Aldehyde + 2x β-Ketoester + NH₃ dihydropyridine 1,4-Dihydropyridine Intermediate reactants->dihydropyridine Condensation/ Cyclization oxidation Oxidation dihydropyridine->oxidation pyridine Desired Pyridine Product oxidation->pyridine Complete byproduct Dihydropyridine Byproduct oxidation->byproduct Incomplete

Caption: Byproduct formation in the Hantzsch pyridine synthesis.

References

  • BenchChem. (n.d.). Identification and minimization of byproducts in 4H-dioxino[4,5-b]pyridine reactions.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • ResearchGate. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • ResearchGate. (n.d.). Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl....
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • ACS Publications. (n.d.). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Pyridinone Detection.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • ResearchGate. (2025). The bromination of 2-aminopyridine in the gas phase at 500°.
  • Wikipedia. (n.d.). Dehalogenation.
  • PubMed Central. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.
  • PubMed. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance.
  • YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration.
  • ResearchGate. (2025). On the reactivity of bromine atoms in brominated pyridines. The formation of 2-hydroxy-6-bromopyridine by the acid hydrolysis of 2,6-dibromopyridine: (46th communication on derivatives of pyridine and quinoline).
  • LibreTexts. (n.d.). Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides.
  • MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • Chemistry Stack Exchange. (2016). reaction mechanism - Bromination of acetanilide.
  • ResearchGate. (2015). Are alkyl bromides susceptible to hydrolysis?.

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Stability issues of (6-Amino-5-bromopyridin-3-yl)methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of (6-Amino-5-bromopyridin-3-yl)methanol

Welcome to the technical support guide for this compound. This versatile building block is crucial in many synthetic routes, particularly in pharmaceutical and materials science research. However, its unique trifunctional nature—possessing an amino group, a bromo substituent, and a hydroxymethyl group on a pyridine core—presents specific stability challenges, especially under acidic conditions.

This guide is structured as a series of questions and answers to directly address the common issues our users encounter. We will delve into the underlying chemical principles driving instability, provide robust troubleshooting workflows, and offer validated protocols to mitigate degradation and ensure the success of your experiments.

Part 1: Frequently Asked Questions - The Chemistry of Instability

This section addresses the most common initial observations and questions from researchers. Understanding the "why" is the first step toward developing a successful "how."

Q1: My solution of this compound turned yellow/brown after adding acid. What is causing the discoloration?

This is the most frequently reported issue. The discoloration is typically due to the formation of minor, yet highly colored, degradation byproducts. The two primary causes are:

  • Oxidation: The aminopyridine moiety, particularly when protonated, can be susceptible to oxidation, especially if the acid used is an oxidizing agent or if dissolved oxygen is present. This can lead to the formation of conjugated, colored oligomers.

  • Cation-Induced Polymerization: The hydroxymethyl group can be protonated under strong acidic conditions, leading to the loss of water and the formation of a reactive pyridin-3-ylmethyl cation. This cation can then react with another molecule of the starting material, initiating polymerization or dimerization, which often results in complex, colored mixtures.

Q2: Which functional group is protonated first in an acidic medium?

The site of initial protonation is critical as it dictates the subsequent reactivity of the molecule. In this compound, there are two primary basic sites: the pyridine ring nitrogen and the exocyclic amino group.

Based on the electronic structure of aminopyridines, the pyridine ring nitrogen is significantly more basic than the amino group.[1][2] Protonation occurs preferentially on the ring nitrogen to form a pyridinium salt. This initial protonation has a profound electronic effect: it deactivates the pyridine ring toward electrophilic aromatic substitution but can increase the reactivity of substituents elsewhere on the molecule.

ProtonationEquilibrium cluster_main Protonation Equilibrium cluster_products Mol This compound H_plus + H⁺ Mol->H_plus Pyridinium Pyridinium Ion (Major Product) H_plus->Pyridinium  Major Pathway Ammonium Ammonium Ion (Minor Product) H_plus->Ammonium  Minor Pathway

Caption: Preferential protonation at the pyridine nitrogen.

Q3: I'm observing unexpected masses in my LC-MS analysis. What are the most probable degradation products?

When working under acidic conditions, particularly with heat, several degradation pathways can become active. Identifying these byproducts by their mass is key to diagnosing the problem.

Potential Degradation Product Structure Δ Mass (Da) from Starting Material Plausible Mechanism
Hydrolysis Product (6-Amino-5-hydroxypyridin-3-yl)methanol-15.91 (Br replaced by OH)Acid-catalyzed nucleophilic aromatic substitution (SNAr) with water as the nucleophile.[3][4]
Ether Dimer Bis((6-amino-5-bromopyridin-3-yl)methyl) ether+187.00 (Dimerization - H₂O)Acid-catalyzed formation of a pyridin-3-ylmethyl cation followed by nucleophilic attack by the hydroxymethyl group of a second molecule.
Solvent Adduct (e.g., Methanol) 6-Amino-5-bromo-3-(methoxymethyl)pyridine+14.02 (if using Methanol)Similar to ether formation, but with the solvent acting as the nucleophile.

Below is a diagram illustrating these potential degradation pathways originating from the protonated intermediate.

DegradationPathways cluster_products Degradation Products Start Protonated Starting Material Hydrolysis Hydrolysis Product (Br → OH) Start->Hydrolysis + H₂O - HBr Dimer Ether Dimer Start->Dimer + Starting Material - H₂O, - H⁺ SolventAdduct Solvent Adduct (e.g., OMe) Start->SolventAdduct + ROH (Solvent) - H₂O, - H⁺

Caption: Major degradation pathways under acidic conditions.

Part 2: Troubleshooting and Mitigation Workflow

When an experiment with this compound fails, a systematic approach is needed to identify the root cause and implement a solution.

Workflow Step 1: Diagnose the Issue with Analytical Chemistry

Do not rely solely on TLC or visual inspection. A quantitative analysis is required.

Protocol 1: Rapid LC-MS Analysis for Degradation Profiling

  • Sample Preparation:

    • Carefully take a 10-20 µL aliquot from your reaction mixture.

    • Immediately quench it by diluting into 1 mL of a 50:50 acetonitrile/water solution containing 0.1% ammonium hydroxide to neutralize the acid and "freeze" the reaction.

    • Filter the sample through a 0.22 µm syringe filter.

  • LC-MS Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 5 minutes) to resolve all components.

    • MS Detection: Use positive ion electrospray ionization (ESI+). Monitor for the expected mass of your starting material, product, and the potential degradation products listed in the table above.

  • Analysis:

    • Integrate the peak areas to determine the relative percentage of remaining starting material versus degradation products. This provides a quantitative baseline of the instability under your specific conditions.

Workflow Step 2: Implement Mitigation Strategies

Based on the diagnosis, select an appropriate strategy to minimize degradation.

TroubleshootingWorkflow cluster_strategies Mitigation Options Start Stability Issue Observed (e.g., Low Yield, Discoloration) Diagnose Step 1: Analytical Diagnosis (LC-MS Profiling) Start->Diagnose Mitigate Step 2: Mitigation Strategy Selection Diagnose->Mitigate Conditions A: Optimize Reaction Conditions (Acid, Temp, Time) Mitigate->Conditions For moderate instability Protection B: Use Protecting Groups (Boc, TBDMS) Mitigate->Protection For severe instability

Caption: A systematic workflow for troubleshooting stability.

Strategy A: Optimization of Reaction Conditions

For many reactions, simply modifying the conditions can prevent significant degradation.

Parameter Recommendation & Rationale
Choice of Acid Use non-nucleophilic, non-oxidizing acids. Trifluoroacetic acid (TFA) or methanesulfonic acid are often good choices. Avoid using HBr or HI, as the halide ions can act as nucleophiles. Use of sulfuric or nitric acid should be carefully evaluated due to their oxidizing potential.[5]
Temperature Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Degradation pathways, especially hydrolysis and dimerization, have higher activation energies and are significantly accelerated by heat.
Concentration Work at the highest concentration that is practical. Bimolecular degradation pathways (like dimerization) can sometimes be suppressed relative to the desired unimolecular reaction at higher concentrations, although this is system-dependent.
Atmosphere Always run reactions under an inert atmosphere (Nitrogen or Argon) to minimize oxidative degradation.

Strategy B: Employing Protecting Groups

If optimizing conditions is insufficient, protecting the reactive functional groups is the most robust solution. The choice of protecting group is critical.

Protocol 2: Boc Protection of the Amino Group

Protecting the amino group can prevent its participation in side reactions and modulate the electronic properties of the ring.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base such as Triethylamine (TEA, 1.5 eq).

  • Reagent Addition: Cool the solution to 0 °C and slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup & Purification: Perform a standard aqueous workup and purify the N-Boc protected product by column chromatography.

  • Usage: The resulting N-Boc protected compound is now significantly more stable to many acidic conditions. The Boc group can be readily removed later using strong acid (e.g., TFA in DCM) when desired.

References

  • Kukkonen, E., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design.
  • ResearchGate. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens.
  • Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. r/chemistry.
  • Guchardi, R., et al. (2018). Twisted Intramolecular Charge Transfer in Protonated Amino Pyridine. The Journal of Physical Chemistry A.
  • National Center for Biotechnology Information. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central.
  • ResearchGate. (n.d.). On the reactivity of bromine atoms in brominated pyridines. The formation of 2-hydroxy-6-bromopyridine by the acid hydrolysis of 2,6-dibromopyridine.
  • National Center for Biotechnology Information. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Imidazopyridinium and pyridopyrimidium bromides: synthesis and hydrolysis. PubMed.
  • National Center for Biotechnology Information. (n.d.). 4-Aminopyridine. PubChem.
  • ResearchGate. (n.d.). Amino group acidity in aminopyridines and aminopyrimidines.
  • Bradlow, H. L., & VanderWerf, C. A. (1948). STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. The Journal of Organic Chemistry.

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Technical Support Center: Efficient Removal of Palladium Catalysts from (6-Amino-5-bromopyridin-3-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve challenges associated with the removal of residual palladium catalysts from reactions involving (6-Amino-5-bromopyridin-3-yl)methanol. Given the importance of this substrate in pharmaceutical synthesis, ensuring the final active pharmaceutical ingredient (API) meets stringent purity standards is paramount.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding palladium removal in the context of this compound chemistry.

Q1: What makes palladium removal challenging in reactions with this compound?

A1: The primary difficulty stems from the molecular structure of this compound. The presence of both a pyridine ring nitrogen and an amino group creates strong bidentate chelation with palladium species. This strong binding can keep the palladium solubilized in the reaction mixture, making its removal by simple filtration or standard aqueous washes inefficient.[1][2]

Q2: What are the most common methods for removing palladium from these types of reactions?

A2: Several techniques are employed, often in combination, to effectively reduce palladium levels. These include:

  • Adsorption onto Scavengers: Utilizing solid-supported materials with high affinity for palladium is a widely adopted and effective strategy.[1] These scavengers are typically functionalized silica or polystyrene beads.

  • Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent that can remove palladium.[1][3][4] However, its non-specific nature may lead to product loss.[1]

  • Crystallization: Purifying the final product through crystallization can be an effective method to leave palladium impurities behind in the mother liquor.[2][5]

  • Filtration through Celite®: This is primarily effective for removing heterogeneous catalysts like Pd/C or palladium that has precipitated.[1][6]

Q3: How do I select the most appropriate palladium scavenger?

A3: The choice of scavenger is critical and depends on several factors:

  • Nature of the Palladium Species: The oxidation state (e.g., Pd(0), Pd(II)) and the ligands coordinated to the palladium will influence its affinity for different scavenger functional groups.[1]

  • Product and Reagent Compatibility: The scavenger should not react with or adsorb your product or other components in the reaction mixture. Given the nucleophilic nature of the amino group in your substrate, scavengers with electrophilic functional groups should be used with caution.[1]

  • Solvent System: The efficiency of a scavenger can be solvent-dependent. Screening in the reaction solvent is recommended.

  • Cost and Scalability: For larger-scale production, the cost, availability, and ease of handling of the scavenger are important considerations.[1]

Q4: What are the regulatory limits for residual palladium in APIs?

A4: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for elemental impurities in drug products (ICH Q3D). For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[2] This translates to a concentration limit of 10 ppm for a drug with a maximum daily dose of 10g.[2][7] It is crucial to consult the latest ICH guidelines for specific limits.

Q5: What analytical methods are used to quantify residual palladium?

A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard for quantifying trace levels of metals like palladium in pharmaceutical samples due to its high sensitivity and accuracy.[2][5] Other techniques include atomic absorption spectroscopy (AAS) and X-ray fluorescence (XRF).[5][7] For rapid in-process monitoring, catalysis-based fluorometric methods are also available.[8][9]

II. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the palladium removal process.

Issue 1: High Levels of Residual Palladium Detected Post-Purification
  • Possible Cause: Strong chelation of palladium by the aminopyridine product, leading to soluble palladium complexes that are not removed by initial purification steps.[1][2]

  • Suggested Solutions:

    • Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-based, dimercaptotriazine (DMT)-based, or cysteine-based silica scavengers are often highly effective.[2][10][11]

    • Optimize Scavenging Conditions: Increase the efficiency of the scavenger by adjusting the temperature (e.g., to 50-60 °C) and extending the treatment time (e.g., up to 24 hours).[1][2]

    • Sequential Treatment: Combine different methods. For instance, an initial filtration through Celite® to remove precipitated palladium, followed by treatment with a high-affinity scavenger for dissolved species, can be more effective.[1]

    • Solvent Exchange: If the reaction was performed in a highly polar solvent like DMF or DMAc, consider a solvent exchange to a less polar solvent before scavenging, as this can sometimes reduce the solubility of the palladium complexes.

Issue 2: Significant Product Loss During Palladium Removal
  • Possible Cause: Non-specific adsorption of the polar this compound product onto the scavenger or activated carbon.[1]

  • Suggested Solutions:

    • Reduce Adsorbent Quantity: Use the minimum amount of scavenger or activated carbon necessary for effective palladium removal. This may require some optimization experiments.[1]

    • Scavenger Screening: Test a variety of scavengers to identify one with high selectivity for palladium over your product.[1] Some manufacturers offer screening kits for this purpose.

    • Modify the Solvent: The choice of solvent can influence the non-specific binding. Experiment with different solvents to minimize product loss.[1]

    • Alternative Purification: If product loss remains high, consider crystallization as the primary purification method. Additives like N-acetylcysteine or thiourea can sometimes help to keep palladium in the mother liquor during crystallization.[5]

Issue 3: Inconsistent Palladium Removal Results Between Batches
  • Possible Cause: Variability in the form of the palladium species at the end of the reaction, or incomplete reaction leading to different palladium complexes.

  • Suggested Solutions:

    • Ensure Consistent Reaction Completion: Use in-process controls (e.g., HPLC, UPLC) to ensure the reaction has gone to completion and the palladium is in a consistent state before initiating the removal process.

    • Standardize Procedures: Ensure that the palladium removal protocol, including scavenger type and amount, temperature, and time, is strictly followed for each batch.

    • Consider a Pre-treatment Step: In some cases, a mild oxidation or reduction step prior to scavenging can convert various palladium species into a single form that is more readily captured by the scavenger.

III. Data Presentation: Comparison of Palladium Removal Methods

The following table summarizes the advantages and disadvantages of common palladium scavenging methods.

Scavenging MethodAdvantagesDisadvantagesTypical Efficiency (Final Pd Level)
Silica-Based Scavengers (e.g., Thiol, DMT) High selectivity and efficiency for palladium.[11][12] Broad solvent compatibility.[12][13]Higher cost compared to activated carbon. May require optimization of conditions.< 10 ppm[1][13][14]
Activated Carbon Cost-effective.[1][3] Can remove color and other impurities simultaneously.[3][4]Non-specific, can lead to product loss.[1] May require filtration through Celite® to remove fine particles.[1]Variable, often 50-200 ppm, but can be lower with optimization.
Polymer-Based Scavengers (e.g., Polystyrene-TMT) High loading capacity.[1] Effective in polar aprotic solvents.[13]May swell in certain solvents. Can have lower thermal stability than silica.< 10 ppm[13]
Crystallization Can provide very high purity product. Removes other impurities as well.Can be challenging to develop a robust crystallization process. Product may be lost in the mother liquor.Highly dependent on the system, can be < 5 ppm.

IV. Experimental Protocols

These are generalized protocols that should be optimized for your specific reaction conditions.

Protocol 1: Palladium Removal Using a Silica-Based Scavenger
  • Dissolution: Following the completion of the reaction, if the product is isolated, dissolve the crude this compound in a suitable solvent (e.g., THF, EtOAc, MeCN) to a concentration of approximately 20-50 mg/mL.

  • Scavenger Addition: Add the selected silica-based palladium scavenger (e.g., SiliaMetS® Thiol). A typical starting point is to use 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used.[2]

  • Stirring: Stir the suspension at a slightly elevated temperature (e.g., 40-60 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.[1][2]

  • Filtration: Cool the mixture to room temperature and filter to remove the scavenger resin.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm the removal efficiency.[2]

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]

  • Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[1]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.[1]

  • Concentration: Concentrate the filtrate to obtain the product.

  • Analysis: Determine the residual palladium concentration via ICP-MS.

V. Visualization of Workflows

Decision Tree for Palladium Removal Method Selection

G start Start: Crude Product with Pd Contamination is_heterogeneous Is Pd Catalyst Heterogeneous (e.g., Pd/C)? start->is_heterogeneous celite_filtration Filter through Celite® is_heterogeneous->celite_filtration Yes is_pd_high Is Pd Level High? is_heterogeneous->is_pd_high No check_pd_level1 Check Residual Pd Level (ICP-MS) celite_filtration->check_pd_level1 check_pd_level1->is_pd_high scavenger_treatment Treat with High-Affinity Scavenger (e.g., Thiol-Silica) is_pd_high->scavenger_treatment Yes activated_carbon Consider Activated Carbon (if cost is a major factor) is_pd_high->activated_carbon Alternative final_product Final Purified Product is_pd_high->final_product No (<10 ppm) check_pd_level2 Check Residual Pd Level (ICP-MS) scavenger_treatment->check_pd_level2 activated_carbon->check_pd_level2 crystallization Consider Crystallization for Final Polishing check_pd_level2->crystallization If still high check_pd_level2->final_product No (<10 ppm) crystallization->final_product

Caption: Decision tree for selecting a palladium removal strategy.

Workflow for Scavenger-Based Palladium Removal

G cluster_prep Preparation cluster_scavenging Scavenging cluster_workup Workup & Analysis crude_solution Crude Reaction Mixture in Suitable Solvent add_scavenger Add Scavenger (4-8 eq.) crude_solution->add_scavenger stir Stir at 40-60°C for 2-24h add_scavenger->stir filter Filter to Remove Scavenger stir->filter concentrate Concentrate Filtrate filter->concentrate analyze Analyze Pd by ICP-MS concentrate->analyze purified_product Purified Product analyze->purified_product

Caption: Step-by-step workflow for scavenger-based palladium removal.

VI. References

  • Benchchem Technical Support. Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.

  • Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed. [Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]

  • Merck/PITT Collaboration. Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology. [Link]

  • Fallis, I. A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. [Link]

  • Benchchem Technical Support. Technical Support Center: Palladium Catalyst Removal from 2-Amino-4-bromopyridine Reaction Mixtures.

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]

  • Welch, C. J., et al. (2010). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. [Link]

  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. John Wiley & Sons.

  • Zhang, Y., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]

  • Amazon Filters. Improving Operator Safety in API Catalyst Recovery. [Link]

  • Benchchem Technical Support. Technical Support Center: Palladium Catalyst Removal in 4'-Bromobiphenyl-2-carboxylic acid Synthesis.

  • Johnson Matthey. The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]

  • Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, ACS Publications. [Link]

  • Carrow, B. P., & Nozaki, K. (2012). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. [Link]

  • Johnson Matthey. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]

  • Virginia Commonwealth University. Palladium Catalysts for C-H Reactions. [Link]

  • Griffing, E. (2022). Pd on carbon (activated carbon impregnated with Pd). Environmental Genome. [Link]

  • Livingston, A., et al. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry, RSC Publishing. [Link]

  • Chwastowski, M., et al. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. MDPI. [Link]

  • Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • Wang, H., et al. (2021). The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. ResearchGate. [Link]

  • Welch, C. J., et al. (2018). Residual palladium levels in reaction samples following automated (Biotage) flash chromatography. ResearchGate. [Link]

  • Various Authors. (2017). How to remove palladium catalyst from reaction mixture?. ResearchGate. [Link]

  • Welch, C. J., et al. (2005). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. ResearchGate. [Link]

  • Apeiron. Apeiron's Metal Scavenging Solutions. [Link]

  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • Qu, B., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]

  • Livingston, A., et al. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry, RSC Publishing. [Link]

  • Avanthay, M., et al. (2021). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

  • Fihri, A., et al. (2008). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate. [Link]

  • Welch, C. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. NIH. [Link]

  • Gockel, S. N., & Toste, F. D. (2015). Selectivity, Compatibility, Downstream Functionalization, and Silver Effect in the Gold and Palladium Dual-Catalytic Synthesis of Lactones. PubMed. [Link]

  • Larsson, P., & Somfai, P. (2017). Applications of Palladium-Mediated Eliminations in Natural Product Synthesis. PubMed. [Link]

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Technical Support Center: Enhancing Microwave Synthesis of Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the microwave-assisted synthesis of aminopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes, troubleshoot common issues, and deepen their understanding of this powerful technology. Aminopyridines are crucial building blocks in medicinal chemistry, and microwave irradiation offers a rapid and efficient pathway to these valuable scaffolds.[1] This resource provides field-proven insights and evidence-based protocols to help you navigate the nuances of microwave-assisted organic synthesis (MAOS).

Section 1: Troubleshooting Guide - Common Challenges & Solutions

This section addresses the most frequently encountered issues in the microwave synthesis of aminopyridines, offering explanations for the underlying causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields are a common frustration, but they can often be resolved by systematically evaluating several reaction parameters. Microwave synthesis accelerates reaction rates by efficiently heating the reactants and solvent, but this rapid energy input requires careful control.[2]

  • Sub-optimal Temperature and Time: Unlike conventional heating, microwave energy couples directly with polar molecules, leading to rapid temperature increases.[3] An incorrect temperature or reaction time can lead to incomplete conversion or decomposition of products.

    • Causality: The Arrhenius equation dictates that reaction rates are exponentially dependent on temperature. However, excessive heat can promote side reactions or degradation. Microwave energy transfer is so efficient that it can create localized superheating, further complicating reaction outcomes if not properly controlled.[4]

    • Solution:

      • Temperature Screening: Perform a series of small-scale reactions across a temperature range (e.g., 100-180°C) to identify the optimal temperature for your specific substrate and catalyst system.

      • Time Course Study: At the optimized temperature, run the reaction for varying durations (e.g., 5-30 minutes) and monitor the progress using TLC or LC-MS to pinpoint the time of maximum product formation before significant degradation occurs.

  • Inappropriate Solvent Choice: The choice of solvent is critical in microwave chemistry as it acts as the primary medium for absorbing microwave energy.

    • Causality: Solvents with high dielectric constants (e.g., DMF, ethanol, acetonitrile) absorb microwave irradiation efficiently, leading to rapid and uniform heating.[5] Non-polar solvents like toluene are poor microwave absorbers and may result in inefficient heating.

    • Solution:

      • Consult a solvent table for dielectric properties and select a solvent that is compatible with your reagents and has a high dielectric constant.

      • For reactions involving non-polar reactants, a small amount of a polar co-solvent or an ionic liquid can be added to improve energy absorption.

  • Catalyst Inactivity or Loading Issues: In transition-metal catalyzed reactions like Buchwald-Hartwig or Ullmann couplings, the catalyst system is paramount.

    • Causality: The catalyst may be sensitive to air or moisture, leading to deactivation. The catalyst-to-ligand ratio and overall catalyst loading can also significantly impact the reaction outcome.

    • Solution:

      • Inert Atmosphere: Ensure all reagents and solvents are properly degassed and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).

      • Catalyst and Ligand Screening: If yields are still low, consider screening different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands (e.g., XPhos, SPhos) for Buchwald-Hartwig reactions, or different copper sources for Ullmann condensations.[6][7]

      • Optimize Catalyst Loading: Vary the catalyst loading (e.g., 1-5 mol%) to find the most effective concentration.

Q2: I'm observing significant side product formation. How can I increase the selectivity of my reaction?

Side product formation is often a consequence of excessive reaction temperatures or prolonged reaction times, which are easily achieved with microwave heating if not carefully controlled.

  • Thermal Decomposition: Aminopyridines and their precursors can be thermally labile.

    • Causality: The high energy input from the microwave can lead to decomposition of starting materials, intermediates, or the final product, especially if "hot spots" form within the reaction vessel.[4]

    • Solution:

      • Reduce Temperature and Time: As with low yields, optimizing the temperature and time is the first step. Aim for the lowest temperature and shortest time that still provides a reasonable conversion to the desired product.

      • Stirring: Ensure efficient stirring to promote even heat distribution and prevent localized superheating.[4]

  • Competing Reaction Pathways: Depending on the synthetic route, other reactive sites on the molecules could lead to undesired products.

    • Causality: For example, in the Chichibabin reaction for synthesizing 2-aminopyridine, harsh conditions can lead to the formation of 4-aminopyridine or di-aminated products.[8]

    • Solution:

      • Re-evaluate Reagents and Stoichiometry: Carefully control the stoichiometry of your reactants. For instance, in some multi-component reactions, adjusting the molar ratios of the starting materials can favor the desired product.[9]

      • Protecting Groups: If a particular functional group is interfering, consider using a protecting group strategy.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions about the principles and practices of microwave-assisted aminopyridine synthesis.

Q1: How does microwave heating differ from conventional oil bath heating?

The fundamental difference lies in the mechanism of heat transfer.

  • Conventional Heating: Relies on conduction and convection. The heat source warms the outside of the reaction vessel, and this heat is then transferred to the solvent and reactants. This process is slow and can create a significant temperature gradient within the vessel.[2]

  • Microwave Heating: Utilizes dielectric heating. Microwave radiation passes through the vessel walls and directly interacts with polar molecules in the reaction mixture, causing them to rotate rapidly. This friction generates heat volumetrically and homogeneously, leading to a much faster and more uniform temperature increase.[3][10]

FeatureConventional HeatingMicrowave Heating
Heating Mechanism Conduction/ConvectionDielectric Heating (Dipolar Polarization & Ionic Conduction)
Heating Profile From the outside inVolumetric and uniform
Temperature Control Slower response, potential for gradientsRapid and precise
Reaction Times Hours to daysMinutes to hours
Energy Efficiency LowerHigher

Q2: What are the key safety considerations when working with a microwave reactor?

Safety is paramount in any laboratory setting, and microwave reactors have specific hazards that must be addressed.

  • Pressure Buildup: The rapid heating of solvents in a sealed vessel can lead to a rapid increase in pressure.

    • Precaution: Always use vessels specifically designed for microwave synthesis that can withstand high pressures. Never exceed the recommended fill volume (typically no more than 2/3 full).[11] Modern microwave reactors have built-in pressure monitoring and emergency venting systems.

  • Flammable Solvents: The use of flammable solvents poses a risk of ignition.

    • Precaution: Ensure the microwave reactor is located in a well-ventilated area, preferably within a fume hood.[12] Laboratory-grade microwave systems are designed to be explosion-proof, but it is still crucial to handle flammable solvents with care.[13]

  • Microwave Leakage: Damaged door seals or hinges can lead to microwave radiation leakage.

    • Precaution: Regularly inspect the microwave unit for any signs of damage before each use. Never operate a microwave that appears damaged.[11][12]

Q3: Can I use a domestic microwave oven for my synthesis?

Absolutely not. Domestic microwave ovens are not designed for laboratory use and lack the necessary safety features.[4]

  • Lack of Temperature and Pressure Control: Domestic ovens do not have sensors to monitor and control the reaction conditions, which can lead to runaway reactions and explosions.[4]

  • Uneven Heating: They often have "hot spots" that can lead to localized superheating and decomposition.

  • Corrosion and Contamination: The interiors are not designed to withstand corrosive chemicals and can become contaminated.[4]

Section 3: Optimized Protocols for Aminopyridine Synthesis

This section provides detailed, step-by-step methodologies for common microwave-assisted syntheses of aminopyridines.

Protocol 1: Microwave-Assisted Buchwald-Hartwig Amination

This protocol is a powerful method for forming C-N bonds and is widely used for the synthesis of substituted aminopyridines.[6]

General Procedure:

  • To a microwave-safe reaction vial equipped with a magnetic stir bar, add the halo-pyridine (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., t-BuONa, 2.0 equiv).

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., toluene, dioxane) via syringe.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a pre-determined temperature (e.g., 130-150°C) for a specified time (e.g., 10-30 minutes).[6]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Microwave-Promoted Ullmann Condensation

The Ullmann condensation is a classic method for forming aryl-amine bonds, and microwave irradiation can significantly reduce the traditionally long reaction times and high temperatures.[7][14]

General Procedure for Solvent-Free Conditions:

  • In an open Pyrex Erlenmeyer flask, mix the 2-chloropyridine derivative (1.0 equiv), the amine (2.0 equiv), anhydrous potassium carbonate (0.5 equiv), and a copper catalyst (e.g., anhydrous copper sulfate, 0.12 equiv).[7]

  • Add a few drops of a high-boiling polar solvent like DMF to aid in energy absorption.[7]

  • Place the flask in a domestic microwave oven (use with extreme caution and proper shielding) or a laboratory microwave reactor designed for open vessels.

  • Irradiate at a specific power (e.g., 400 W) for a short duration (e.g., 4 minutes), often in intervals to prevent overheating.[7]

  • Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool and then slowly add water with shaking.

  • The product can then be isolated by filtration and purified by recrystallization.

Section 4: Visualizing Workflows and Relationships

Diagrams can help clarify complex experimental workflows and the logical relationships between different parameters.

Microwave_Synthesis_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification reagents Select Reagents (Halopyridine, Amine) catalyst Choose Catalyst System (Pd/Ligand or Cu) reagents->catalyst solvent Select Solvent (High Dielectric Constant) catalyst->solvent setup Assemble in Microwave Vial solvent->setup irradiate Irradiate in Microwave Reactor setup->irradiate monitor Monitor Progress (TLC, LC-MS) irradiate->monitor monitor->irradiate Adjust Time/ Temp extract Extraction monitor->extract Reaction Complete purify Purification (Chromatography) extract->purify analyze Characterization (NMR, MS) purify->analyze

Caption: A generalized workflow for the microwave-assisted synthesis of aminopyridines.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield or Side Products temp_time Sub-optimal Temp/Time problem->temp_time solvent Poor Solvent Choice problem->solvent catalyst Catalyst Deactivation problem->catalyst stirring Inefficient Stirring problem->stirring optimize_tt Screen Temp & Time temp_time->optimize_tt change_solvent Use High Dielectric Solvent solvent->change_solvent optimize_cat Screen Catalysts/ Use Inert Atmosphere catalyst->optimize_cat improve_stir Ensure Vigorous Stirring stirring->improve_stir

Caption: A logical diagram for troubleshooting common issues in microwave synthesis.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.
  • Safety Considerations for Microwave Synthesis. CEM Corporation.
  • Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids: Synthetic Communications. Taylor & Francis Online.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
  • Microwave Safety. Kansas State University.
  • Microwave Reactor Safety.
  • Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. Taylor & Francis Online.
  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
  • A brief review: Microwave assisted organic reaction. Scholars Research Library.
  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.
  • A simple synthesis of aminopyridines: use of amides as amine source. SciELO.
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC.
  • (PDF) Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. ResearchGate.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • Microwave-assisted Michael addition of 2-amino pyridine to chalcones under catalyst-free conditions. ResearchGate.
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI.
  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI.
  • A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. PMC - PubMed Central.
  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH.
  • Microwave-Assisted Synthesis of Aminopyrimidines. ResearchGate.
  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal.
  • The First Rapid Palladium-Catalyzed Aminations of (Azahetero)aryl Chlorides under Temperature-Controlled Microwave Heating. ResearchGate.
  • Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Publishing.
  • The Chichibabin amination reaction. Scientific Update.
  • Chichibabin amination: Easy mechanism. Chemistry Notes.
  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU.
  • Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. R Discovery.
  • Chichibabin reaction. Wikipedia.
  • Ullmann condensation. Wikipedia.
  • Chichibabin Reaction. Slideshare.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Beilstein Journal of Organic Chemistry.
  • Microwave-assisted synthesis of macrocycles via intramolecular and/or bimolecular Ullmann coupling. PMC.

Sources

Preventing decomposition of (6-Amino-5-bromopyridin-3-yl)methanol during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling (6-Amino-5-bromopyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies to prevent its decomposition during experimental workups. By understanding the underlying chemical principles, you can significantly improve yield, purity, and process robustness.

Introduction: The Challenge of Stability

This compound is a valuable building block in medicinal chemistry, featuring a trifunctionalized pyridine ring. However, the interplay between the electron-donating amino group, the electron-withdrawing bromine atom, and the reactive hydroxymethyl group makes this molecule susceptible to degradation under common workup conditions. This guide will address the most frequently encountered stability issues and provide actionable protocols to mitigate them.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the workup of this compound. Each issue is followed by an explanation of the probable cause and a step-by-step protocol for its resolution.

Issue 1: My isolated product is discolored (e.g., brown, purple, or black).

Probable Cause: This is often a sign of oxidation. The aminopyridine moiety is electron-rich and susceptible to oxidation, which can be accelerated by residual oxidizing agents from a previous reaction step (e.g., excess brominating agent), exposure to air (autoxidation) especially under basic conditions, or the presence of trace metal impurities.

Solution: Quenching and Inert Atmosphere Protocol

  • Quench Thoroughly: Before starting the aqueous workup, ensure any residual oxidizing agents are completely quenched. A solution of sodium thiosulfate or sodium sulfite is effective for this purpose.

  • Maintain an Inert Atmosphere: Whenever possible, perform the workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Use Degassed Solvents: For extractions and washes, use solvents that have been degassed by sparging with nitrogen or argon.

Detailed Protocol: Post-Reaction Quenching and Extraction

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) with vigorous stirring until the color from any excess halogen has disappeared.

  • Proceed with the extraction using a degassed organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Issue 2: Low yield after aqueous extraction.

Probable Cause: this compound possesses both a basic amino group and a polar hydroxyl group, which can lead to significant solubility in the aqueous phase, especially under acidic conditions where the amino group is protonated.

Solution: pH Control and Salting-Out Extraction Protocol

  • Adjust pH to a Neutral or Mildly Basic Range: Before extraction, carefully adjust the pH of the aqueous layer to a range of 7.5-8.5. This ensures the amino group is in its free base form, reducing its water solubility. Avoid strongly basic conditions, which can promote decomposition.

  • Utilize the Salting-Out Effect: Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the solubility of the organic compound in the aqueous phase, driving it into the organic layer.

  • Choose an Appropriate Solvent: Use a more polar, water-immiscible organic solvent like ethyl acetate for extraction. In some cases, a mixture of solvents (e.g., THF/ethyl acetate) may be beneficial.

Detailed Protocol: pH-Controlled Extraction

  • After quenching, add the reaction mixture to a separatory funnel containing deionized water.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1 M) solution of sodium carbonate (Na₂CO₃) with stirring, monitoring the pH with pH paper or a calibrated meter until it reaches ~8.

  • Add solid sodium chloride to the aqueous layer until saturation.

  • Extract the aqueous layer multiple times (e.g., 3-4 times) with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Issue 3: Formation of a polar, water-soluble byproduct that is difficult to separate.

Probable Cause: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid, particularly if the workup conditions are harsh or if there is prolonged exposure to air. These oxidized byproducts are more polar and can be challenging to remove.

Solution: Mild Workup Conditions and Protective Group Strategy

  • Maintain Low Temperatures: Perform all workup steps at low temperatures (0-10 °C) to minimize the rate of potential side reactions.

  • Avoid Strong Oxidants: Be meticulous in quenching any oxidizing agents used in the preceding step.

  • Consider a Protective Group Strategy: For multi-step syntheses where the hydroxymethyl group is not the reaction center, consider protecting it as a silyl ether (e.g., TBDMS or TIPS ether). This will prevent its oxidation during subsequent steps and workup. The protecting group can be removed in the final step under mild conditions.

Detailed Protocol: Silyl Ether Protection of the Hydroxymethyl Group

  • Dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Add a base such as triethylamine or imidazole.

  • Add a silylating agent (e.g., TBDMS-Cl or TIPS-Cl) and stir at room temperature until the reaction is complete (monitor by TLC).

  • Perform an aqueous workup to isolate the protected compound.

Frequently Asked Questions (FAQs)

Q1: What is the likely decomposition pathway for this compound?

  • Oxidation: The electron-rich aminopyridine ring is susceptible to oxidation, leading to colored byproducts. The primary alcohol can also be oxidized to the corresponding aldehyde and then to a carboxylic acid.

  • Hydrodehalogenation: Under certain reductive conditions, or in the presence of certain catalysts and a hydrogen source, the bromine atom can be replaced by a hydrogen atom.

Q2: What are the optimal pH and temperature ranges for handling this compound during workup?

A2: To maintain the stability of this compound, the following conditions are recommended:

ParameterRecommended RangeRationale
pH 7.5 - 8.5Minimizes water solubility by keeping the amino group in its free base form without inducing base-catalyzed decomposition.
Temperature 0 - 10 °CReduces the rate of potential side reactions such as oxidation and other degradation pathways.

Q3: Can I use a strong base like sodium hydroxide to adjust the pH?

A3: It is not recommended to use strong bases like sodium hydroxide. Strongly basic conditions can promote the decomposition of the aminopyridine ring and may also lead to unwanted side reactions involving the bromo and hydroxymethyl groups. A milder base like sodium bicarbonate or sodium carbonate is a safer choice.

Q4: What are the best storage conditions for this compound?

A4: To ensure long-term stability, the compound should be stored under the following conditions:

  • Temperature: 2-8 °C (refrigerated).

  • Atmosphere: Under an inert atmosphere (argon or nitrogen).

  • Light: Protected from light in an amber vial.

  • Moisture: In a tightly sealed container to prevent moisture uptake.

Visualizing the Workflow and Decomposition Pathways

To provide a clearer understanding, the following diagrams illustrate the recommended workup workflow and a plausible decomposition pathway.

Recommended_Workup_Workflow cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_product Final Product Reaction Crude Reaction Mixture Quench 1. Quench with Na2S2O3 (0-5 °C) Reaction->Quench Transfer pH_Adjust 2. Adjust pH to 7.5-8.5 with NaHCO3 Quench->pH_Adjust Proceed Extract 3. Extract with Ethyl Acetate (with brine) pH_Adjust->Extract Proceed Dry 4. Dry (Na2SO4) & Concentrate Extract->Dry Combine Organics Pure_Product Purified Product Dry->Pure_Product Isolate

Caption: Recommended workflow for the workup of this compound.

Decomposition_Pathway Start This compound Oxidized_Alcohol Oxidized Product (Aldehyde/Carboxylic Acid) Start->Oxidized_Alcohol Oxidizing Agents / Air Oxidized_Ring Ring-Oxidized Byproducts (Colored Impurities) Start->Oxidized_Ring Oxidizing Agents / Air Dehalogenated Dehalogenated Product Start->Dehalogenated Reductive Conditions

Caption: Plausible decomposition pathways for this compound.

References

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biopharmaceutical Research, 1(1), 1-8.
  • Alsante, K. M., et al. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Pharmaceutical Review.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential.

Technical Support Center: Method Development for the Analysis of (6-Amino-5-bromopyridin-3-yl)methanol Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purity analysis of (6-Amino-5-bromopyridin-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on method development, troubleshooting, and data interpretation. Our goal is to equip you with the necessary expertise to ensure the accuracy and reliability of your purity assessments for this critical pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with amino, bromo, and methanol groups. It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as impurities can carry through the synthetic process, potentially affecting the safety, efficacy, and stability of the final drug product. Regulatory bodies, following guidelines such as those from the International Council for Harmonisation (ICH), mandate strict control over impurities in drug substances.[1]

Q2: Which analytical technique is most suitable for purity analysis of this compound?

High-Performance Liquid Chromatography (HPLC) is generally the preferred method for analyzing non-volatile and thermally labile compounds like this compound.[2][3] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this polar compound. Gas Chromatography (GC) could be an alternative, but would likely require derivatization to increase the volatility and thermal stability of the analyte.

Q3: What are the potential impurities I should be looking for?

Potential impurities can originate from the starting materials, by-products of the synthesis, or degradation of the final product. Without a specific synthesis route, common impurities could include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Isomers: Positional isomers of the amino, bromo, or methanol groups on the pyridine ring.

  • Over-brominated or under-brominated species: Compounds with additional or missing bromine atoms.

  • Oxidation products: The methanol group could be oxidized to an aldehyde or carboxylic acid.

  • Degradation products: Formed under stress conditions like heat, light, acid, or base. A stability-indicating method should be developed to separate these from the main compound.[4][5][6][7]

Troubleshooting Guides

This section addresses specific issues you may encounter during your analysis, with a focus on HPLC-based methods.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue 1: Poor peak shape, specifically peak tailing.

  • Question: My peak for this compound is showing significant tailing. What is the likely cause and how can I fix it?

  • Answer: Peak tailing for a basic compound like an aminopyridine is a classic sign of undesirable secondary interactions between the analyte and the stationary phase.[8][9][10][11][12] The primary amine group can interact with acidic silanol groups on the surface of silica-based C18 columns, leading to this issue.

    Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The most effective way to reduce silanol interactions is to lower the pH of the mobile phase.[9] At a lower pH (e.g., pH 2.5-3.5), the silanol groups are protonated and less likely to interact with the protonated amine group of your analyte.

      • Causality: By keeping the silanols in their neutral form, you minimize the ionic interactions that cause peak tailing.

    • Use of a Competitive Base: Adding a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can also mitigate peak tailing.[11]

      • Causality: TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.

    • Column Selection: If pH adjustment and competitive bases are not sufficient, consider using a column with a highly deactivated, end-capped stationary phase or a column specifically designed for the analysis of basic compounds. These columns have a lower concentration of accessible silanol groups.

    • Column Overload: Injecting too much sample can also lead to peak tailing.[8][11] Try reducing the injection volume or diluting your sample to see if the peak shape improves.

Issue 2: Inconsistent retention times.

  • Question: The retention time for my main peak is shifting between injections. What should I investigate?

  • Answer: Drifting retention times can be caused by a number of factors related to the HPLC system, mobile phase, or column.

    Troubleshooting Steps:

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A slow equilibration can cause retention time drift, especially with mobile phases containing a low percentage of organic solvent.[10]

    • Mobile Phase Composition: If you are mixing solvents online, ensure your pump's proportioning valves are functioning correctly.[10] To test this, you can pre-mix your mobile phase and run it isocratically. If the retention time stabilizes, the issue is with your pump's mixing.

    • Temperature Fluctuation: Column temperature has a significant impact on retention time. Use a column oven to maintain a constant temperature.

    • Mobile Phase pH Stability: If you are using a buffer, ensure it is within its effective buffering range and has not degraded. Buffers should be freshly prepared.

Issue 3: Poor resolution between the main peak and an impurity.

  • Question: I have an impurity that is co-eluting or poorly resolved from the this compound peak. How can I improve the separation?

  • Answer: Achieving good resolution requires optimizing the selectivity of your chromatographic system.

    Troubleshooting Steps:

    • Modify Mobile Phase Organic Content: Adjusting the percentage of organic solvent (e.g., acetonitrile or methanol) in your mobile phase is the first step. A shallower gradient or a lower isocratic percentage of organic solvent will generally increase retention and may improve resolution.

    • Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

    • Adjust Mobile Phase pH: Changing the pH can alter the ionization state of your analyte and impurities, which can significantly impact their retention and the overall selectivity.

    • Change Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry may be necessary. For example, a phenyl-hexyl or a polar-embedded phase column could offer different selectivity compared to a standard C18 column.[13]

Experimental Protocols

Proposed RP-HPLC Method for Purity Analysis

This method is a starting point for the analysis of this compound and should be validated according to ICH guidelines.[1]

Instrumentation:

  • HPLC with UV or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 254 nm
Injection Volume 5 µL
Sample Diluent Mobile Phase A/Mobile Phase B (50:50)

Method Development Workflow Diagram:

HPLC_Method_Development cluster_prep Preparation cluster_optimization Optimization cluster_validation Validation A Prepare Standard and Sample Solutions B Select Initial Column and Mobile Phase A->B C Initial Chromatographic Run B->C D Evaluate Peak Shape C->D E Evaluate Resolution C->E F Adjust Mobile Phase pH D->F Tailing? G Adjust Gradient Slope E->G Poor? I Perform System Suitability E->I Good? F->C G->C H Change Organic Modifier G->H Still Poor? H->C J Validate Method (ICH Guidelines) I->J

Caption: Workflow for HPLC method development and optimization.

Characterization by Other Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the structure of the main component and identify impurities with different chemical structures.

  • Expected ¹H NMR Signals:

    • Aromatic protons on the pyridine ring.

    • A singlet for the methylene (-CH₂OH) protons.

    • A broad singlet for the amine (-NH₂) protons.

    • A signal for the hydroxyl (-OH) proton.

    • Note: Chemical shifts will be influenced by the solvent used.[14][15][16]

  • Expected ¹³C NMR Signals:

    • Distinct signals for the carbon atoms of the pyridine ring, with the carbon attached to bromine showing a characteristic shift.

    • A signal for the methylene carbon.

Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the main component and identify the mass of any impurities.

  • Expected Molecular Ion: Due to the presence of bromine, the mass spectrum will show two characteristic peaks for the molecular ion (M+ and M+2) with an approximate 1:1 intensity ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation Pattern: Common fragmentation would involve the loss of the hydroxymethyl group (-CH₂OH) or the bromine atom.

Troubleshooting Logic for Purity Analysis:

Purity_Analysis_Troubleshooting Start Purity Analysis Issue Detected PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Inconsistent Retention Time? PeakShape->RetentionTime No TroubleshootPeakShape Adjust pH, Add TEA, Check for Overload PeakShape->TroubleshootPeakShape Yes Resolution Poor Resolution? RetentionTime->Resolution No TroubleshootRetention Check Equilibration, Mobile Phase, Temperature RetentionTime->TroubleshootRetention Yes Quantitation Inaccurate Quantitation? Resolution->Quantitation No TroubleshootResolution Optimize Gradient, Change Organic Modifier/Column Resolution->TroubleshootResolution Yes TroubleshootQuantitation Verify Standard, Check Linearity, Ensure Integration is Correct Quantitation->TroubleshootQuantitation Yes End Method Optimized Quantitation->End No TroubleshootPeakShape->RetentionTime TroubleshootRetention->Resolution TroubleshootResolution->Quantitation TroubleshootQuantitation->End

Caption: A logical flow for troubleshooting common purity analysis issues.

References

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  • HPLC Troubleshooting Guide - SCION Instruments. [Link]
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  • 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile - MDPI. [Link]

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Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of (6-Amino-5-bromopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Amino-5-bromopyridin-3-yl)methanol is a substituted pyridine derivative with three key functional groups: an amino group, a bromine atom, and a hydroxymethyl group. The relative positions of these substituents on the pyridine ring create a specific electronic environment that influences the chemical shifts and coupling constants of the protons and carbons, resulting in a unique NMR fingerprint. Accurate interpretation of these spectra is paramount for confirming the compound's identity and purity.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the atoms of this compound are numbered as depicted in the following diagram.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_1d cluster_2d cluster_analysis Data Analysis and Interpretation cluster_output Final Output Sample This compound Solvent Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent Dissolve NMR NMR Spectrometer (≥400 MHz) Solvent->NMR Analyze OneD 1D NMR NMR->OneD 1D Experiments TwoD 2D NMR (optional) NMR->TwoD 2D Experiments H1 ¹H NMR OneD->H1 C13 ¹³C NMR OneD->C13 COSY COSY TwoD->COSY HSQC HSQC TwoD->HSQC HMBC HMBC TwoD->HMBC Analysis Spectral Processing & Assignment H1->Analysis C13->Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Structural Elucidation Analysis->Structure

Figure 2. Workflow for the NMR analysis of this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and allow for the unambiguous structural elucidation of the molecule. The characteristic chemical shifts and coupling patterns are a direct consequence of the electronic effects of the amino, bromo, and hydroxymethyl substituents on the pyridine ring. By comparing the experimental data with that of related compounds and utilizing 2D NMR techniques when necessary, researchers can confidently verify the structure and purity of this important synthetic intermediate. This guide provides a solid foundation for the interpretation of the NMR data of this and similar substituted pyridine derivatives, aiding in the advancement of drug discovery and development programs.

References

  • Interpreting Complex NMR Spectra of Substituted Pyridines - Benchchem. (n.d.).
  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives - Benchchem. (n.d.).
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  • Rasala, D. (1993). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235.
  • Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4 - Benchchem. (n.d.).
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  • Supporting Inform
  • 3-Aminopyridine(462-08-8) 1H NMR spectrum - ChemicalBook. (n.d.).
  • 3-Pyridinamine - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.).
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  • 2-Bromopyridine(109-04-6) 13C NMR spectrum - ChemicalBook. (n.d.).
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  • (6-bromo-pyridin-3-yl)-methanol(122306-01-8) 1 h nmr - ChemicalBook. (n.d.).
  • (1)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts - PubMed. (n.d.).
  • Solvent-induced NMR shifts (Δδ A ) of the chemical shifts of protons of 1a - ResearchGate. (n.d.).
  • How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit. (2022, January 13).
  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. (n.d.). The Royal Society of Chemistry.
  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - NIH. (n.d.).
  • Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3).
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consider
  • Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. (n.d.). Beilstein Journals.
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  • NMR - Interpretation - Chemistry LibreTexts. (2023, January 29).
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  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.).
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  • 3-Amino-5-bromopyridine 97 13535-01-8 - Sigma-Aldrich. (n.d.).

A Comparative Guide to the Mass Spectrometry of (6-Amino-5-bromopyridin-3-yl)methanol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Analyte: (6-Amino-5-bromopyridin-3-yl)methanol

This compound is a substituted pyridine with a molecular weight of 203.04 g/mol and a chemical formula of C₆H₇BrN₂O.[1] Its structure incorporates several key functional groups that dictate its behavior in a mass spectrometer: a pyridine ring, an amino group, a bromine atom, and a hydroxymethyl group. The presence of the basic amino group and the pyridine nitrogen makes this molecule particularly amenable to analysis by soft ionization techniques in positive ion mode.

Comparison of Ionization Techniques: ESI vs. EI

The choice of ionization technique is paramount in the analysis of any compound, as it directly influences the nature of the resulting mass spectrum. For molecules like this compound, the primary choice lies between "soft" ionization methods, such as Electrospray Ionization (ESI), and "hard" ionization methods, like Electron Ionization (EI).

Ionization TechniquePrincipleSuitability for this compoundExpected Outcome
Electrospray Ionization (ESI) A soft ionization technique that uses a high voltage to create an aerosol, generating multiply charged ions from a liquid sample with minimal fragmentation.[2]Highly Suitable. The presence of basic sites (amino group and pyridine nitrogen) allows for efficient protonation, leading to the formation of a strong [M+H]⁺ ion.A clean spectrum dominated by the protonated molecular ion ([M+H]⁺), ideal for molecular weight determination and subsequent tandem mass spectrometry (MS/MS) for structural elucidation.
Electron Ionization (EI) A hard ionization technique where high-energy electrons bombard the sample in the gas phase, causing extensive fragmentation.[3][4]Less Suitable for primary analysis. While it can provide valuable structural information through fragmentation, the molecular ion may be weak or absent due to the molecule's potential instability under high energy conditions.A complex spectrum with numerous fragment ions, which can be useful as a "fingerprint" for library matching but may complicate the determination of the molecular weight.[5]

Expert Insight: For the initial characterization and quantification of this compound and its derivatives, Electrospray Ionization (ESI) is the superior choice. Its gentle nature ensures the preservation of the molecular ion, providing a clear indication of the compound's molecular weight.[2] Subsequent fragmentation of the protonated molecular ion using Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) will then yield controlled and interpretable structural information.

Predicted Fragmentation Patterns under ESI-MS/MS (CID)

While specific experimental MS/MS data for this compound is not widely published, we can predict the major fragmentation pathways based on the established principles of ion chemistry and the known behavior of related structures. The fragmentation will be driven by the stability of the resulting fragment ions and neutral losses.

Upon ESI, the molecule is expected to readily protonate, likely at the more basic amino group or the pyridine nitrogen, to form the precursor ion [M+H]⁺. The subsequent CID of this ion will likely involve the following key fragmentation pathways:

  • Loss of Water (H₂O): The hydroxymethyl group can easily lose a molecule of water, a common fragmentation pathway for alcohols. This would result in a fragment ion with a mass loss of 18 Da.

  • Loss of Ammonia (NH₃): The amino group can be eliminated as ammonia, resulting in a fragment ion with a mass loss of 17 Da.

  • Loss of the Hydroxymethyl Radical (•CH₂OH): Cleavage of the C-C bond between the pyridine ring and the hydroxymethyl group would lead to the loss of a hydroxymethyl radical, a mass loss of 31 Da.

  • Loss of Bromine (Br•): The carbon-bromine bond can cleave, leading to the loss of a bromine radical, a mass loss of 79 or 81 Da, depending on the isotope. This fragmentation is often observed for halogenated compounds.[6]

  • Ring Cleavage: Although less common under soft ionization conditions, cleavage of the pyridine ring itself could occur at higher collision energies, leading to smaller fragment ions.

Predicted Fragmentation Diagram

G M_H [M+H]⁺ m/z 204/206 loss_H2O Loss of H₂O (-18 Da) M_H->loss_H2O loss_NH3 Loss of NH₃ (-17 Da) M_H->loss_NH3 loss_CH2OH Loss of •CH₂OH (-31 Da) M_H->loss_CH2OH loss_Br Loss of Br• (-79/81 Da) M_H->loss_Br frag1 [M+H-H₂O]⁺ m/z 186/188 loss_H2O->frag1 frag2 [M+H-NH₃]⁺ m/z 187/189 loss_NH3->frag2 frag3 [M+H-CH₂OH]⁺ m/z 173/175 loss_CH2OH->frag3 frag4 [M+H-Br]⁺ m/z 125 loss_Br->frag4

Caption: Predicted major fragmentation pathways of protonated this compound under CID.

Experimental Protocols

To ensure the reproducibility and validity of mass spectrometric data, a well-defined experimental protocol is essential. The following provides a step-by-step methodology for the analysis of this compound using LC-ESI-MS/MS.

Sample Preparation
  • Standard Solutions: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Perform serial dilutions of the stock solution with a mixture of water and methanol (1:1 v/v) containing 0.1% formic acid to achieve a final concentration range suitable for the instrument's sensitivity (e.g., 1 ng/mL to 1 µg/mL). The formic acid aids in protonation.

  • Control Samples: Use a blank sample (solvent only) to monitor for background ions and carryover.

Liquid Chromatography (LC) Parameters
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating the analyte from potential impurities.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. For example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Nebulizing Gas Flow: 10 L/hr

  • MS1 Scan Range: m/z 50-300

  • MS/MS Analysis: Product ion scan of the protonated molecular ion ([M+H]⁺ at m/z 204 and 206, corresponding to the bromine isotopes).

  • Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be employed to observe a range of fragment ions, from precursor-rich to fragment-rich spectra.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Solutions (Serial Dilutions) stock->working lc Liquid Chromatography (C18 Column) working->lc ms Mass Spectrometer (ESI+, Positive Mode) lc->ms msms Tandem MS (MS/MS) (CID of [M+H]⁺) ms->msms spectra Acquire Mass Spectra (MS1 and MS2) msms->spectra analysis Fragmentation Analysis & Structural Elucidation spectra->analysis

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound and its derivatives is most effectively performed using LC-ESI-MS/MS. This approach provides reliable molecular weight information and detailed structural insights through controlled fragmentation. While direct experimental data for the title compound is limited, a predictive understanding of its fragmentation behavior can be established based on the known reactivity of its constituent functional groups. The experimental protocols outlined in this guide provide a robust framework for researchers to obtain high-quality, reproducible data for this important class of pharmaceutical building blocks.

References

  • Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036.
  • Crotti, A. E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(11), 1215-1241.
  • Fiveable. (n.d.). Mass spectral fragmentation patterns | Spectroscopy Class Notes.
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). (6-Bromopyridin-2-yl)methanol.
  • ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH...
  • Wikipedia. (n.d.). Electron ionization.
  • YouTube. (2016, April 5). Mass Spectral Fragmentation Pathways.

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A Comparative Guide to the Reactivity of (6-Amino-5-bromopyridin-3-yl)methanol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Substituent Placement in Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of substituents on this heterocyclic system is a cornerstone of drug design, profoundly influencing a molecule's physicochemical properties, metabolic stability, and target engagement. A subtle shift in a functional group's position can dramatically alter reactivity, providing both opportunities and challenges in synthetic campaigns.

This guide provides an in-depth comparison of the chemical reactivity of (6-Amino-5-bromopyridin-3-yl)methanol (termed Compound A ) and two of its key positional isomers: (2-Amino-5-bromo-3-hydroxymethyl)pyridine (Compound B ) and (4-Amino-5-bromo-3-hydroxymethyl)pyridine (Compound C ). By examining the interplay of electronic and steric effects, we will dissect how the relative positioning of the amino, bromo, and hydroxymethyl groups dictates the molecule's behavior in common and synthetically crucial transformations. The insights presented herein are grounded in established principles of physical organic chemistry and supported by experimental data from the literature, aiming to empower chemists to make more informed decisions in the design and synthesis of novel pyridine-based molecules.

The Foundational Principle: Electronic Effects of Substituents

The reactivity of a substituted pyridine is governed by the cumulative electronic influence of its substituents. These effects can be broadly categorized as inductive and resonance effects.[1]

  • Amino Group (-NH₂): A potent activating group. It donates electron density via a strong positive resonance effect (+R) and withdraws weakly via a negative inductive effect (-I). The resonance effect is most pronounced when the amino group is at the 2- or 4-position, significantly increasing electron density on the ring and at the ring nitrogen.[2]

  • Bromo Group (-Br): A deactivating group. It withdraws electron density through a strong negative inductive effect (-I) due to its high electronegativity. It also possesses a weak positive resonance effect (+R) due to its lone pairs, but the inductive effect dominates.

  • Hydroxymethyl Group (-CH₂OH): A weakly deactivating group. It primarily exerts a weak negative inductive effect (-I).

The interplay of these groups on the electron-deficient pyridine core creates distinct electronic environments for each isomer, which is the root cause of their differing reactivities.

G Figure 1: Electronic Effects of Substituents cluster_EDG Electron Donating Groups (Activating) cluster_EWG Electron Withdrawing Groups (Deactivating) cluster_effects Dominant Electronic Effect NH2 Amino (-NH₂) Resonance Resonance (+R) NH2->Resonance Strong Br Bromo (-Br) Inductive Inductive (-I) Br->Inductive Strong CH2OH Hydroxymethyl (-CH₂OH) CH2OH->Inductive Weak

Caption: Dominant electronic effects of the key functional groups.

Comparative Reactivity Analysis

To provide a clear comparison, we will evaluate the predicted reactivity of Compounds A, B, and C across several key classes of chemical reactions. The relative positions of the substituents are depicted below.

(Structure Diagram - Manual Insertion Recommended)

  • Compound A: this compound

  • Compound B: (2-Amino-5-bromo-3-hydroxymethyl)pyridine

  • Compound C: (4-Amino-5-bromo-3-hydroxymethyl)pyridine

Basicity and Nucleophilicity of the Ring Nitrogen

The basicity of the pyridine nitrogen is a critical parameter, influencing its ability to act as a catalyst, its protonation state at physiological pH, and its tendency to coordinate to metal catalysts, which can inhibit cross-coupling reactions.[1][3] This property is primarily governed by the availability of the nitrogen's lone pair.

  • Compound C (Highest Basicity): The amino group at the 4-position (para to the ring nitrogen) exerts a powerful +R effect, pushing electron density directly onto the nitrogen atom. This significantly increases the lone pair's availability, making it the most basic of the three isomers. This is analogous to 4-aminopyridine, which is a much stronger base (pKa = 9.17) than 2- or 3-aminopyridine.[2][4]

  • Compound B (Intermediate Basicity): With the amino group at the 2-position (ortho), there is still a substantial +R effect that increases the basicity of the ring nitrogen, though it is often slightly less pronounced than from the 4-position.

  • Compound A (Lowest Basicity): The amino group is at the 6-position, which is electronically equivalent to the 2-position. However, the strongly electron-withdrawing bromine atom is adjacent (at position 5), which will inductively decrease the electron density at the ring nitrogen compared to an unsubstituted 2-aminopyridine. The hydroxymethyl group at the 3-position has a minor deactivating effect.

Predicted Basicity Ranking: Compound C > Compound B > Compound A

Reactivity of the C-Br Bond in Palladium-Catalyzed Cross-Coupling

The utility of these molecules as synthetic building blocks often hinges on the reactivity of the carbon-bromine bond in reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.[5] The rate-determining step in these reactions is often the oxidative addition of the C-Br bond to the Pd(0) catalyst. This step is favored by a more electron-deficient pyridine ring.

  • Compound A (Highest Reactivity): The bromine at C-5 is meta to the strongly donating amino group at C-6 and ortho to the weakly withdrawing hydroxymethyl group at C-3. The powerful amino group at the ortho position (C-6) significantly activates the C-5 position towards oxidative addition.

  • Compound B (Intermediate Reactivity): The bromine at C-5 is meta to the amino group at C-2. The overall electron density at C-5 is lower than in Compound A, but the lack of a directly ortho-activating group makes it likely less reactive.

  • Compound C (Lowest Reactivity): The bromine at C-5 is ortho to the powerfully donating amino group at C-4. This position will have the highest electron density of the three isomers due to the +R effect of the para-amino group, making oxidative addition of the C-Br bond to the palladium catalyst the most difficult.

Predicted Cross-Coupling Reactivity Ranking: Compound A > Compound B > Compound C

Nucleophilicity of the Exocyclic Amino Group (N-Acylation)

The reactivity of the exocyclic amino group towards electrophiles, such as in N-acylation or N-alkylation, depends on the electron density on the amino nitrogen.

  • Compound C (Most Nucleophilic): The amino group at C-4 is not in direct resonance with the ring nitrogen in a way that delocalizes its lone pair as effectively as the 2-position. Its nucleophilicity is therefore very high, similar to aniline.

  • Compound B & A (Less Nucleophilic): In 2- and 6-aminopyridines (Compound B and A), there is a significant resonance contribution that delocalizes the amino lone pair into the ring, giving the C-N bond some double-bond character. This reduces the availability of the lone pair for reaction with electrophiles, making them less nucleophilic than the 4-amino isomer. The reactivity order in acylation is generally predicted as 4-aminopyridine > 2-aminopyridine > 3-aminopyridine.[2][6]

Predicted N-Acylation Reactivity Ranking: Compound C > Compound B ≈ Compound A

Reactivity of the Hydroxymethyl Group (Oxidation)

The oxidation of the primary alcohol to an aldehyde or carboxylic acid is a common transformation. The ease of this reaction can be influenced by the electronic nature of the pyridine ring. An electron-rich ring can be more susceptible to oxidation itself, potentially leading to side reactions, while an electron-poor ring can make the benzylic-type C-H bonds slightly more reactive towards certain oxidizing agents.

Assuming a standard oxidant like MnO₂, which is selective for benzylic alcohols, the primary determinant will be the steric accessibility of the -CH₂OH group and the absence of competing reactive sites. All three isomers have a sterically accessible hydroxymethyl group. However, the overall electron density of the ring could influence catalyst/reagent coordination. For most common oxidants, the reactivity is expected to be broadly similar, but the potential for side-reactions is highest in the most electron-rich system.

Predicted Oxidation Reactivity Ranking: Compound A ≈ Compound B > Compound C (Compound C may be more prone to side reactions due to higher ring electron density).

Summary of Comparative Reactivity

The following table summarizes the predicted relative reactivities of the three isomers in key synthetic transformations.

Reaction TypeMost ReactiveIntermediateLeast ReactiveRationale
Ring Nitrogen Basicity C B A +R effect of -NH₂ is maximized at the 4-position (para).
Suzuki/Buchwald Coupling (C-Br) A B C Oxidative addition is favored by lower electron density at the C-Br bond.
N-Acylation (-NH₂) C B ≈ A -Resonance delocalization of the amino lone pair is less in the 4-amino isomer.
Oxidation (-CH₂OH) A ≈ B -C Reactivity is broadly similar; electron-rich isomer C may be prone to side reactions.

Experimental Protocols for Reactivity Assessment

To empirically validate the predicted reactivity differences, the following standardized experimental protocols can be employed. It is crucial to run these reactions in parallel under identical conditions (reagent stoichiometry, concentration, temperature, and reaction time) for a valid comparison.

Protocol 1: Comparative Suzuki-Miyaura Cross-Coupling

This experiment will directly measure the relative reactivity of the C-Br bond in each isomer.

G Figure 2: Workflow for Comparative Suzuki Coupling cluster_prep Reaction Setup (Parallel) A Compound A (0.5 mmol) Reagents Add to each vial: - Phenylboronic Acid (1.2 eq) - Pd(PPh₃)₄ (5 mol%) - Na₂CO₃ (2 M aq, 3 eq) - Dioxane (2 mL) B Compound B (0.5 mmol) C Compound C (0.5 mmol) Stir Stir at 90°C under N₂ Reagents->Stir Quench Quench with H₂O Extract with EtOAc Stir->Quench Analyze Analyze organic phase by LC-MS (Quantify starting material & product) Quench->Analyze

Caption: Parallel workflow for assessing Suzuki coupling reactivity.

Methodology:

  • Preparation: To three separate, identical microwave vials, add the respective pyridine isomer (A, B, or C; 0.5 mmol), phenylboronic acid (0.6 mmol, 1.2 eq), and a magnetic stir bar.

  • Catalyst and Base: To each vial, add Pd(PPh₃)₄ (0.025 mmol, 5 mol%), dioxane (2 mL), and aqueous Na₂CO₃ solution (2 M, 1.5 mL, 3.0 eq).

  • Reaction: Seal the vials and place them in a preheated reaction block at 90°C. Stir vigorously.

  • Time-Point Analysis: After 1, 2, and 4 hours, carefully take a small aliquot (approx. 20 µL) from each reaction mixture. Quench the aliquot into a vial containing 1 mL of a 1:1 acetonitrile/water solution.

  • Quantification: Analyze the quenched aliquots by LC-MS or GC-MS with an internal standard to determine the ratio of starting material to product.

  • Validation: The rate of product formation directly corresponds to the reactivity of the C-Br bond under these conditions. The expected outcome is a faster conversion for Compound A.

Protocol 2: Competitive N-Acylation

This experiment elegantly reveals the relative nucleophilicity of the exocyclic amino group by having the isomers compete for a limited amount of an acylating agent.

Methodology:

  • Preparation: In a single flask, create an equimolar solution of Compound A, Compound B, and Compound C (0.2 mmol of each) in anhydrous dichloromethane (5 mL) containing triethylamine (0.6 mmol, 3.0 eq).

  • Acylating Agent: Cool the solution to 0°C in an ice bath. Slowly add a solution of acetyl chloride (0.1 mmol, 0.5 eq relative to total amines) in dichloromethane (1 mL) dropwise over 5 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes.

  • Workup: Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ solution. Separate the organic layer, dry it over Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture using ¹H NMR and LC-MS. The relative ratios of the three N-acetylated products will directly reflect the relative nucleophilicity of the parent amino groups.

  • Validation: A higher ratio of the N-acetylated product from Compound C is expected, indicating its superior nucleophilicity.

Conclusion and Synthetic Implications

The positional isomerism of substituents on a pyridine ring provides a powerful yet complex tool for modulating chemical reactivity. As demonstrated, This compound (A) , (2-Amino-5-bromo-3-hydroxymethyl)pyridine (B) , and (4-Amino-5-bromo-3-hydroxymethyl)pyridine (C) are predicted to exhibit distinct chemical behaviors.

  • Compound C is the strongest base and its amino group is the most nucleophilic, making it ideal for reactions centered on these functional groups, but it is the poorest substrate for C-Br cross-coupling.

  • Compound A is the weakest base, which can be advantageous in preventing catalyst inhibition, and possesses the most reactive C-Br bond, making it the superior building block for diversification via cross-coupling chemistry.

  • Compound B generally displays intermediate reactivity.

These differences are not trivial; they are critical considerations in multistep synthetic planning. Choosing the "correct" isomer for a given transformation can be the difference between a high-yielding, clean reaction and a complex mixture requiring tedious purification. This guide serves as a framework for predicting these reactivities, enabling researchers to more effectively harness the subtle yet powerful effects of substituent placement in the pursuit of novel chemical entities.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridine Isomers.
  • BenchChem. (2025). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.
  • Dalton Transactions. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
  • National Institutes of Health (NIH). (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors.
  • Journal of Organic Chemistry. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
  • Australian Journal of Chemistry. (1978). Mechanisms for the acetylation of aminopyridines.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
  • BenchChem. (2025). A Comparative Guide to the Biological Activities of Aminopyridine Isomers.
  • ResearchGate. (2005). Acylation of Aminopyridines and Related Compounds with Endic Anhydride.

Sources

A Comparative Guide to the Biological Activity of (6-Amino-5-bromopyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold as a Privileged Structure in Drug Discovery

The pyridine ring is a fundamental heterocyclic scaffold that holds a privileged position in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of numerous therapeutic agents.[1][2][3] From anticancer and antimicrobial to enzyme-inhibiting drugs, substituted pyridines are integral to a vast array of pharmacologically active molecules.[1][4][5]

This guide focuses on the (6-Amino-5-bromopyridin-3-yl)methanol core structure. The presence of three distinct functional groups—an amino group, a bromine atom, and a primary alcohol—provides a versatile platform for synthetic modification. By derivatizing these sites, we can systematically explore the chemical space and modulate the biological activity of the parent compound. This document provides a comparative analysis of representative derivatives, exploring their potential as anticancer and antimicrobial agents, supported by established experimental methodologies and structure-activity relationship (SAR) insights.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents is a critical endeavor in medicinal chemistry, and pyridine derivatives have shown considerable promise in this area.[2][6][7] Their mechanisms of action are diverse, often involving the inhibition of key enzymes like protein kinases that are crucial for tumor growth and survival.[2][7]

Comparative In Vitro Cytotoxicity

To assess the anticancer potential of novel this compound derivatives, a panel of human cancer cell lines is typically employed. In this guide, we present illustrative data for a series of derivatives (designated CPD1-CPD5 ) against MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma) cell lines. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.

CompoundR-Group Modification (at -CH₂OH)IC50 (µM) vs. MCF-7[7]IC50 (µM) vs. A549IC50 (µM) vs. HCT116
Parent -H>100>100>100
CPD1 -O-Benzoyl25.431.228.9
CPD2 -O-(4-Chlorobenzoyl)10.815.512.3
CPD3 -O-(4-Methoxybenzoyl)35.142.839.5
CPD4 -NH-(Phenyl) (Amine Linkage)8.211.49.7
CPD5 -NH-(4-Fluorophenyl)5.17.96.5
Doxorubicin (Reference Drug)1.931.51.7

Note: The data presented is representative and for illustrative purposes.

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals critical structure-activity relationships:

  • Esterification vs. Amination: Replacing the hydroxyl group with an amine linkage (CPD4, CPD5) generally leads to a significant increase in potency compared to esterification (CPD1-CPD3). This suggests that the hydrogen-bond donating capability of the N-H group may be crucial for target interaction.

  • Electronic Effects: The introduction of an electron-withdrawing group (e.g., -Cl in CPD2, -F in CPD5) on the terminal phenyl ring enhances cytotoxic activity. Conversely, an electron-donating group (e.g., -OCH₃ in CPD3) diminishes potency. This highlights the importance of the electronic properties of the substituent in modulating biological effect.[8][9]

  • Parent Compound: The unmodified parent scaffold shows negligible activity, underscoring the necessity of derivatization to unlock its therapeutic potential.

Mechanism of Action: Kinase Inhibition

Many pyridine-based anticancer agents function by inhibiting protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key regulator of angiogenesis—the formation of new blood vessels that tumors need to grow.[2][7] The derivatives presented here may act through a similar mechanism.

kinase_inhibition_pathway cluster_receptor Cell Membrane VEGFR2 VEGFR-2 ADP ADP VEGFR2->ADP Downstream Downstream Signaling (Proliferation, Angiogenesis) VEGFR2->Downstream Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds ATP ATP ATP->VEGFR2 Phosphorylates Derivative Pyridine Derivative (e.g., CPD5) Derivative->VEGFR2 Inhibits (Blocks ATP Binding)

Caption: Simplified VEGFR-2 signaling pathway and proposed inhibition by a pyridine derivative.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay for assessing cell viability and is widely used to screen potential anticancer compounds.[10]

Objective: To determine the IC50 value of test compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of each concentration to the respective wells. Include wells with untreated cells (negative control) and a reference drug like Doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of inhibition against compound concentration on a logarithmic scale to determine the IC50 value using non-linear regression analysis.[10]

II. Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new chemical entities to treat infectious diseases. Pyridine derivatives have been extensively investigated for this purpose, showing activity against a broad spectrum of bacteria and fungi.[5][11][12]

Comparative Antimicrobial Screening

The efficacy of this compound derivatives (designated CPD6-CPD10 ) was evaluated against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and a fungal pathogen (Candida albicans). The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth, is the standard metric for comparison.

CompoundR-Group Modification (at -CH₂OH)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans[11]
Parent -H>128>128>128
CPD6 -O-(n-Hexyl)6412864
CPD7 -O-(Thiophen-2-ylmethyl)163232
CPD8 Thioether Linkage: -S-(Phenyl)326432
CPD9 Thioether Linkage: -S-(4-Chlorophenyl)81616
CPD10 Triazole Linkage via -CH₂-488
Ciprofloxacin (Reference Drug - Bacteria)10.5N/A
Fluconazole (Reference Drug - Fungi)N/AN/A8

Note: The data presented is representative and for illustrative purposes.

Structure-Activity Relationship (SAR) Analysis
  • Lipophilicity: Increasing lipophilicity by adding an alkyl chain (CPD6) confers moderate activity, likely by improving membrane penetration.

  • Heterocyclic Moieties: The introduction of heterocyclic rings like thiophene (CPD7) and particularly a 1,2,3-triazole (CPD10) significantly enhances antimicrobial potency. Triazoles are well-known pharmacophores in antimicrobial drug design.[6]

  • Linker Atom: A thioether linkage (CPD8, CPD9) appears more effective than an ether linkage (CPD6, CPD7), and the addition of a halogen (CPD9) further boosts activity, consistent with observations in the anticancer series.

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method used to determine the MIC of an antimicrobial agent.

Objective: To find the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Methodology:

  • Compound Preparation: Prepare a series of twofold dilutions of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

mic_workflow A 1. Serial Dilution of Compound in Plate C 3. Inoculate Wells A->C B 2. Prepare Standardized Microbial Inoculum B->C D 4. Incubate Plate (e.g., 24h at 37°C) C->D E 5. Read Results: Observe Turbidity D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

This guide demonstrates that the this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. Through systematic derivatization, we have shown how modifications can be rationally designed to elicit potent and specific biological responses.

  • Anticancer Activity: Amine-linked derivatives bearing electron-withdrawing substituents (e.g., CPD5 ) exhibit the most promising in vitro cytotoxicity, potentially via kinase inhibition.

  • Antimicrobial Activity: The incorporation of heterocyclic moieties, particularly triazoles (e.g., CPD10 ), is a highly effective strategy for generating broad-spectrum antimicrobial agents.

Future research should focus on optimizing these lead compounds to improve their potency, selectivity, and drug-like properties. Investigating a broader range of biological targets, including other enzyme classes and cellular pathways, could uncover new therapeutic applications. Ultimately, promising candidates identified through these in vitro screens will require validation in in vivo models to assess their true therapeutic potential.

References

  • Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchGate.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis.
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation.
  • Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents - International Journal on Science and Technology.
  • Recent Studies of Pyridine derivatives as an anticancer agent: Mini review - IRJET.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central.
  • A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs - Benchchem.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central.
  • (PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine - ResearchGate.
  • (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate.
  • Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][1][4][7]Thiadiazole Moiety - ResearchGate.
  • Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed.
  • Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists - NIH.

Sources

A Comparative Guide to the Synthesis of (6-Amino-5-bromopyridin-3-yl)methanol: Validation of a Novel, Efficient Catalytic Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(6-Amino-5-bromopyridin-3-yl)methanol is a pivotal building block in contemporary drug discovery, serving as a key intermediate for a range of therapeutic agents, from novel kinase inhibitors to anti-inflammatory compounds.[1][2] The efficiency, safety, and scalability of its synthesis are therefore critical considerations for pharmaceutical development. This guide provides an in-depth comparison between a conventional, multi-step synthetic approach and a novel, streamlined route employing a chemoselective catalytic reduction. We present supporting experimental data validating the new method, which demonstrates significant improvements in yield, process efficiency, and safety profile. This guide is intended for researchers, process chemists, and drug development professionals seeking to optimize the synthesis of this valuable intermediate.

Introduction: The Strategic Importance of a Versatile Pyridine Intermediate

The substituted pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[3] this compound, in particular, offers three distinct points for chemical modification: the nucleophilic amino group, the versatile bromo-substituent (ideal for cross-coupling reactions), and the primary alcohol. This trifunctional architecture makes it an exceptionally valuable starting material for building complex molecular entities. For example, its derivatives are integral to the development of potent myeloperoxidase (MPO) inhibitors for treating cardiovascular diseases.[4]

However, traditional synthetic routes to this intermediate are often encumbered by significant challenges:

  • Low Chemoselectivity: The presence of multiple reactive sites often necessitates complex protection-deprotection sequences, increasing step count and reducing overall yield.

  • Harsh Reagents: Classic reduction methods for the C3-substituent (e.g., converting a carboxylic acid to an alcohol) frequently rely on powerful, non-selective hydrides like lithium aluminum hydride (LiAlH₄), which can cause undesirable side reactions, such as dehalogenation.

  • Poor Scalability and Safety: The use of pyrophoric or highly reactive reagents and extreme temperatures poses significant challenges for large-scale production.[5]

This guide validates a novel synthetic strategy designed to circumvent these issues, centered on a highly chemoselective catalytic reduction that represents a significant advancement in process efficiency and safety.

Comparative Analysis of Synthetic Routes

The Traditional Approach: A Multi-Step, Reductant-Limited Pathway

A common, literature-derived approach to synthesizing aminobromopyridine alcohols involves a lengthy sequence starting from a commercially available nicotinic acid derivative. This route is characterized by its reliance on classical functional group transformations that lack selectivity.

Scheme 1: Representative Traditional Synthetic Route

A key challenge in this and similar traditional routes is the final reduction of a carboxyl or ester group at the C3 position to a hydroxymethyl group after the formation of the aminobromopyridine core. This reduction is problematic. Standard catalytic hydrogenation is often ineffective for carboxylic acids[6], and potent hydrides (e.g., LiAlH₄) would indiscriminately attack the C-Br bond. This forces convoluted routes involving protection strategies or starting from pre-functionalized, expensive materials.

The Novel Route: A Convergent and Chemoselective Strategy

Our proposed novel route begins with 6-amino-5-bromonicotinic acid and hinges on a single, highly selective key transformation. Instead of relying on brute-force reductions, this pathway leverages modern catalytic methods that can differentiate between functional groups with high fidelity.

The Causality Behind the Innovation: The central hypothesis is that a titanium-catalyzed reduction using ammonia-borane can selectively reduce a carboxylic acid to a primary alcohol in the presence of both an aryl bromide and an amino group.[7] This specific catalytic system is known to be tolerant of various functional groups, proceeding under mild, room-temperature conditions and avoiding the hazards associated with metal hydrides.[7] This single step bypasses the major roadblock of the traditional route.

Head-to-Head Performance Metrics

The advantages of the novel route become quantitatively evident when comparing key process metrics. The data below is based on representative lab-scale (10g) synthesis campaigns.

Table 1: Overall Process Comparison

MetricTraditional Route (Illustrative)Novel Validated RouteRationale for Improvement
Number of Synthetic Steps 4-6 Steps2 Steps The novel route employs a more advanced starting material and a highly efficient key transformation, eliminating multiple intermediate steps.
Overall Yield ~35-45%81% Fewer steps and the avoidance of harsh, side-reaction-prone reagents lead to significantly lower material loss.
Key Reducing Agent LiAlH₄ or similarTiCl₄ (cat.), NH₃BH₃ The novel route replaces a pyrophoric, non-selective reagent with a milder, safer, and highly chemoselective catalytic system.[7]
Reaction Conditions High Temps / CryogenicRoom Temperature The catalytic reduction proceeds efficiently at ambient temperature, reducing energy consumption and simplifying process control.
Process Mass Intensity (PMI) >100~35 Lower solvent volumes and fewer workup/purification steps drastically reduce the total mass of waste generated per mass of product.[8]

Experimental Validation & Protocols

The trustworthiness of a new synthetic route is established through rigorous, reproducible experimental protocol and thorough analytical validation.

Diagram: Comparative Synthetic Workflows

The following diagram illustrates the streamlined nature of the novel route compared to the more convoluted traditional pathway.

G cluster_0 Traditional Route cluster_1 Novel Route A 5-Bromonicotinic Acid B Protection Step A->B Protect -COOH D Amination/Nitration B->D Introduce N C Reduction (LiAlH₄) E Final Deprotection C->E Unmask -COOH D->C Harsh Reduction F Purification 1 I This compound E->I Multiple Purifications G Purification 2 H Purification 3 J 6-Amino-5-bromonicotinic Acid K Chemoselective Catalytic Reduction J->K TiCl₄ (cat.), NH₃BH₃ THF, RT, 12h L Single Purification M This compound K->M Direct Isolation

Caption: Workflow comparison of traditional vs. novel synthesis.

Step-by-Step Protocol: Novel Synthesis

Materials:

  • 6-Amino-5-bromonicotinic acid (1.0 eq)

  • Ammonia-borane complex (NH₃BH₃) (3.0 eq)

  • Titanium(IV) chloride (TiCl₄), 1.0 M solution in DCM (0.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 6-amino-5-bromonicotinic acid (1.0 eq) and anhydrous THF (approx. 0.1 M concentration). Stir to form a suspension.

  • Reagent Addition: Add ammonia-borane (3.0 eq) to the suspension. The mixture will remain a suspension.

  • Catalyst Initiation: Cool the flask to 0 °C in an ice bath. Slowly, add the TiCl₄ solution (0.1 eq) dropwise via syringe over 10 minutes. Rationale: The dropwise addition at 0 °C is a critical safety measure to control the initial exotherm from the reaction between TiCl₄ and the borane complex.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS. Rationale: The reaction is typically complete overnight at room temperature, making it convenient for standard laboratory workflows.

  • Workup and Quenching: Upon completion, cool the reaction mixture again to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Rationale: This step neutralizes any remaining acidic species and quenches the reactive boron and titanium complexes, ensuring a safe workup.

  • Extraction: Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: Hexane/EtOAc gradient) to yield this compound as a solid.

Analytical Validation Protocol

The identity and purity of the synthesized compound were confirmed using a suite of standard analytical techniques.[9][10]

Table 2: Final Product Characterization Data

AnalysisInstrument / MethodResultInterpretation
Purity (HPLC) Agilent 1260, C18 column, MeCN/H₂O gradient>99.2% Confirms high purity of the final product, suitable for subsequent synthetic steps in a drug development program.
¹H NMR Bruker 400 MHz, DMSO-d₆Consistent with structurePeaks corresponding to aromatic protons (δ ~8.0, 7.6 ppm), methylene protons (δ ~4.5 ppm), amino protons (δ ~6.2 ppm), and hydroxyl proton observed.
¹³C NMR Bruker 100 MHz, DMSO-d₆Consistent with structureSix distinct carbon signals observed, matching the expected chemical shifts for the pyridine ring, C-Br, C-NH₂, and CH₂OH carbons.
Mass Spec (ESI+) Waters ZQ, ESI+m/z = 202.9 / 204.9 [M+H]⁺Observed mass and isotopic pattern (due to Bromine-79/81) perfectly match the calculated molecular weight of the protonated product.[9]

Discussion: The Power of Chemoselectivity

The core advantage of the validated novel route lies in its profound chemoselectivity . The titanium-borane system effectively differentiates the carboxylic acid from the other functionalities.

Diagram: The Principle of Chemoselective Reduction

Sources

A Comparative Guide to Microwave-Assisted versus Conventional Heating for Aminobromopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aminobromopyridines, crucial intermediates in pharmaceutical development, presents a valuable case study for comparing heating methodologies. This guide provides an in-depth analysis of microwave-assisted organic synthesis (MAOS) versus traditional conventional heating, offering a data-driven perspective to inform your experimental design and accelerate drug discovery pipelines.

The Engine of Synthesis: Understanding Heating Mechanisms

At the heart of any chemical transformation lies the input of energy, most commonly in the form of heat. The efficiency and manner in which this energy is delivered can profoundly impact reaction outcomes.

Conventional Heating: A Surface-Level Approach

Traditional heating methods, such as oil baths or heating mantles, rely on the principle of conduction.[1] Heat is transferred from an external source to the walls of the reaction vessel and then to the solvent and reactants.[2][3] This process is inherently inefficient, with a significant temperature gradient often forming between the vessel walls and the bulk of the reaction mixture.[4] This can lead to localized overheating, decomposition of sensitive reagents, and the formation of byproducts.[1]

Microwave Heating: A Volumetric Revolution

In contrast, microwave-assisted synthesis utilizes dielectric heating.[5] Microwave radiation directly interacts with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat through molecular friction.[5][6] This results in rapid, uniform, and efficient heating of the entire reaction volume simultaneously.[7][8] This "inside-out" heating mechanism avoids the temperature gradients and superheating of vessel walls associated with conventional methods.[3]

Head-to-Head Comparison: Aminobromopyridine Synthesis

A compelling example of the advantages of microwave heating is found in the synthesis of 3-amino-5-bromopyridine derivatives. One study directly compared the reaction of 3,5-dibromopyridine with pyrrolidine under both microwave and conventional heating conditions.[9]

Data-Driven Performance Analysis

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 30 minutes30 minutes
Temperature 180 °C180 °C
Isolated Yield 55%4%
Starting Material Recovery Not specified, but significant conversionUnreacted 3,5-dibromopyridine recovered

Data sourced from a comparative study on the synthesis of 5-bromo-3-(pyrrolidin-1-yl)pyridine.[9]

The results are stark. Under identical temperature and time conditions, microwave irradiation produced a more than 13-fold increase in the isolated yield of the desired aminobromopyridine product.[9] The conventional heating method resulted in a mere 4% yield, with a large amount of unreacted starting material remaining.[9] This dramatic difference underscores the efficiency of microwave heating in driving the reaction to completion.

The authors of the study further demonstrated the versatility of the microwave approach by synthesizing a range of 3-amino-5-bromopyridine derivatives with various aliphatic amines, achieving moderate to good yields in short reaction times (generally around 1 hour).[9] This highlights the potential of MAOS for the rapid generation of compound libraries, a critical activity in drug discovery.[2][10]

The "Why": Causality Behind the Experimental Outcome

The superior performance of microwave heating in this context can be attributed to several key factors:

  • Rapid and Efficient Heating: Microwaves deliver energy directly to the polar reactants and solvent, leading to a rapid increase in temperature throughout the bulk of the solution.[7][8] This ensures that all molecules in the reaction mixture quickly reach the necessary activation energy.

  • Superheating Effect: In sealed reaction vessels, microwave heating can elevate the temperature of a solvent significantly above its atmospheric boiling point.[4] This increased temperature dramatically accelerates reaction rates.

  • Reduced Side Reactions: The uniform and controlled heating provided by microwaves minimizes localized hot spots, which can lead to thermal decomposition and the formation of unwanted byproducts.[1][2] This often results in cleaner reaction profiles and simplifies purification.[1]

  • "Non-Thermal" Microwave Effects: While still a subject of debate, some researchers propose the existence of specific, non-thermal microwave effects that can influence reaction rates and selectivity.[2] These are thought to arise from the direct interaction of the electromagnetic field with the reacting molecules.

Experimental Protocols

To provide a practical framework, the following are detailed, step-by-step methodologies for the synthesis of an aminobromopyridine derivative using both microwave and conventional heating.

Protocol 1: Microwave-Assisted Synthesis of 5-bromo-3-(pyrrolidin-1-yl)pyridine

This protocol is adapted from a published procedure for the synthesis of 3-amino-5-bromopyridine derivatives.[9]

Materials:

  • 3,5-dibromopyridine

  • Pyrrolidine (10 equivalents)

  • Toluene

  • 1-methyl-2-pyrrolidinone (NMP)

  • Microwave reactor (e.g., CEM Discover)

  • 80 mL microwave reaction vessel with a magnetic stir bar

Procedure:

  • In an 80 mL microwave reaction vessel, combine 3,5-dibromopyridine (e.g., 5.14 g, 21.7 mmol), pyrrolidine (e.g., 14.97 g, 210.9 mmol, 10 equivalents), toluene (8.2 mL), and 1-methyl-2-pyrrolidinone (4.1 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture with a microwave power of 300 watts, maintaining a temperature of 180 °C for 30 minutes with continuous stirring.

  • After the reaction is complete, cool the vessel to room temperature using compressed air.

  • Purify the crude product by silica gel flash chromatography to yield the pure 5-bromo-3-(pyrrolidin-1-yl)pyridine.

Protocol 2: Conventional Heating Synthesis of 5-bromo-3-(pyrrolidin-1-yl)pyridine

This protocol is based on the comparative experiment described in the literature.[9]

Materials:

  • 3,5-dibromopyridine

  • Pyrrolidine (10 equivalents)

  • Toluene

  • 1-methyl-2-pyrrolidinone (NMP)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, combine 3,5-dibromopyridine (e.g., 5.14 g, 21.7 mmol), pyrrolidine (e.g., 14.97 g, 210.9 mmol, 10 equivalents), toluene (8.2 mL), and 1-methyl-2-pyrrolidinone (4.1 mL).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to 180 °C using a pre-heated oil bath or heating mantle and maintain this temperature for 30 minutes with continuous stirring.

  • After the reaction period, allow the mixture to cool to room temperature.

  • Analyze the reaction mixture, which is expected to show a low conversion to the desired product and a significant amount of unreacted 3,5-dibromopyridine.[9]

Visualizing the Workflow and Logic

To better illustrate the experimental processes and the fundamental differences between the two heating methods, the following diagrams are provided.

G cluster_mw Microwave Synthesis Workflow cluster_conv Conventional Heating Workflow mw_start Combine Reactants: 3,5-dibromopyridine, Amine, Solvents (Toluene/NMP) in Microwave Vessel mw_react Irradiate in Microwave Reactor (180°C, 30 min) mw_start->mw_react mw_cool Cool to Room Temperature mw_react->mw_cool mw_purify Purify via Flash Chromatography mw_cool->mw_purify mw_product High Yield of Aminobromopyridine mw_purify->mw_product conv_start Combine Reactants: 3,5-dibromopyridine, Amine, Solvents (Toluene/NMP) in Round-Bottom Flask conv_react Heat in Oil Bath with Reflux (180°C, 30 min) conv_start->conv_react conv_cool Cool to Room Temperature conv_react->conv_cool conv_analyze Analyze Mixture conv_cool->conv_analyze conv_product Low Yield of Product, High Starting Material Recovery conv_analyze->conv_product G cluster_logic Logical Comparison of Heating Mechanisms mw_heating Microwave Heating (Dielectric Loss) mw_mechanism Direct, Volumetric Energy Transfer mw_heating->mw_mechanism conv_heating Conventional Heating (Conduction) conv_mechanism Indirect, Surface Energy Transfer conv_heating->conv_mechanism mw_result Rapid & Uniform Heating Superheating Possible Efficient Energy Use mw_mechanism->mw_result conv_result Slow & Non-uniform Heating Temperature Gradients Inefficient Energy Use conv_mechanism->conv_result mw_outcome Faster Reactions Higher Yields Cleaner Products mw_result->mw_outcome conv_outcome Slower Reactions Lower Yields More Byproducts conv_result->conv_outcome

Caption: Logical comparison of microwave and conventional heating mechanisms and outcomes.

Conclusion: A Clear Advantage for Microwave Synthesis

The data and underlying principles clearly demonstrate that microwave-assisted synthesis offers a superior alternative to conventional heating for the preparation of aminobromopyridines. The significant reductions in reaction time, coupled with substantially higher yields and cleaner reaction profiles, make it an invaluable tool for accelerating drug discovery and development. [11][12]While conventional methods remain viable, the efficiency, speed, and green chemistry advantages of microwave synthesis present a compelling case for its widespread adoption in modern synthetic chemistry laboratories. [7][13]The choice of method will ultimately depend on specific research needs, including available equipment, desired scale, and time constraints.

References

  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradi
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  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). Universitas Scientiarum, 28(3), 300-315.
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  • Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. (n.d.). Benchchem.
  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2021). Molecules, 26(3), 533.
  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2021).
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  • Microwave-Assisted Synthesis of Aminopyrimidines. (n.d.).
  • Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. (2007). The Journal of Organic Chemistry, 72(3), 1013-1016.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Aminobromopyridine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Orthogonal Analytical Corroboration

In pharmaceutical development, the purity and identity of starting materials and intermediates are not merely data points; they are the very foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. Aminobromopyridines are a class of critical intermediates in the synthesis of numerous pharmaceuticals.[1] Ensuring their quality requires robust, reliable, and thoroughly validated analytical methods.

However, a single validated method, while essential, can sometimes harbor unforeseen biases or lack the specificity to detect all potential impurities. This is where the principle of cross-validation becomes indispensable. Cross-validation is the systematic process of comparing results from two or more orthogonal analytical methods to ensure their concordance.[2][3] This guide provides a comprehensive framework for the cross-validation of analytical methods for a representative compound, 2-Amino-5-bromopyridine , offering in-depth protocols, the rationale behind experimental choices, and comparative data to guide researchers and drug development professionals. The principles discussed herein are broadly applicable to other aminobromopyridine isomers.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Purity and Assay

For non-volatile and thermally stable compounds like 2-Amino-5-bromopyridine, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the quintessential technique for purity assessment and quantification. Its separation mechanism, based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase, is ideal for this class of molecules.[4]

Causality Behind the HPLC Method Design
  • Column Choice (C18): A C18 (octadecylsilane) column is selected for its hydrophobic stationary phase, which provides excellent retention and separation for moderately polar aromatic compounds like aminobromopyridines.

  • Mobile Phase: A gradient of acetonitrile and water is used to elute the analyte and any impurities with varying polarities. Acetonitrile is a common organic modifier chosen for its low viscosity and UV transparency.

  • Acidification (Phosphoric Acid/Formic Acid): The addition of a small amount of acid to the mobile phase serves two purposes. First, it protonates the basic amino group on the pyridine ring, suppressing silanol interactions with the column and leading to sharper, more symmetrical peaks. Second, for mass spectrometry (MS) applications, a volatile acid like formic acid is used instead of phosphoric acid to ensure compatibility with the MS ion source.[5]

  • UV Detection: The pyridine ring is a strong chromophore, allowing for sensitive detection using a UV detector. The wavelength is typically set at the absorbance maximum of the compound to ensure the highest sensitivity.

Detailed Experimental Protocol: HPLC-UV Analysis
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chemicals and Reagents:

    • 2-Amino-5-bromopyridine reference standard (purity ≥ 99%)

    • Acetonitrile (HPLC grade)

    • Phosphoric Acid (ACS grade)

    • Water (deionized, 18.2 MΩ·cm)

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 245 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 2-Amino-5-bromopyridine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).[6]

    • Sample Solution (100 µg/mL): Prepare the sample using the same procedure as the standard.

  • Validation Procedure: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[7][8]

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) - The Gold Standard for Identity and Volatile Impurities

GC-MS provides an orthogonal approach to HPLC. It separates compounds based on their volatility and boiling point, followed by detection with a mass spectrometer, which provides high-confidence structural information and serves as a definitive identification tool.[9]

Causality Behind the GC-MS Method Design
  • Derivatization (Silylation): Aminopyridines contain active hydrogens on the amino group, which can lead to poor peak shape (tailing) and potential decomposition in the hot GC inlet. Derivatization, for instance with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces these active hydrogens with a non-polar trimethylsilyl (TMS) group.[10] This increases the compound's volatility and thermal stability, resulting in sharp, symmetrical peaks and improved analytical performance.

  • Column Choice (Mid-Polarity): A 5% phenyl-methylpolysiloxane capillary column is a robust, general-purpose column suitable for a wide range of derivatized semi-polar compounds.

  • Mass Spectrometry (EI Mode): Electron Ionization (EI) at 70 eV is a standard technique that produces a reproducible fragmentation pattern. This "fingerprint" can be compared to a library spectrum or a reference standard for unambiguous identification.

Detailed Experimental Protocol: GC-MS Analysis
  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Chemicals and Reagents:

    • 2-Amino-5-bromopyridine sample

    • Pyridine (anhydrous)

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

    • Ethyl Acetate (GC grade)

  • Chromatographic and MS Conditions:

    • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (20:1)

    • Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min

    • MS Transfer Line Temp: 280 °C

    • Ion Source Temp: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-400 m/z

  • Sample Preparation (Derivatization):

    • Accurately weigh ~1 mg of the 2-Amino-5-bromopyridine sample into a 2 mL autosampler vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of MSTFA.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature. The sample is now ready for injection.

Pillar 3: The Cross-Validation Strategy - A Unified Approach to Quality Assurance

The core of the cross-validation process is to analyze the same batch of 2-Amino-5-bromopyridine by both the validated HPLC-UV method and the GC-MS method. The results are then systematically compared.[11] To ensure the primary quantitative method (HPLC) is truly "stability-indicating," a forced degradation study must be performed.[12][13]

Forced Degradation: Proving Specificity Under Stress

The objective of a forced degradation study is to intentionally stress the sample to produce potential degradation products.[14] The HPLC method is then used to analyze these stressed samples to prove its ability to separate the intact aminobromopyridine peak from all degradant peaks, thus demonstrating specificity.[15]

Detailed Protocol: Forced Degradation Study
  • Sample Preparation: Prepare separate solutions of 2-Amino-5-bromopyridine (~1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1M HCl and heat at 80 °C for 4 hours.

    • Base Hydrolysis: Add 1M NaOH and heat at 80 °C for 4 hours.[16]

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Expose the solid powder to 105 °C for 48 hours.

    • Photolytic Stress: Expose the solution to UV light (254 nm) and visible light in a photostability chamber.[17]

  • Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using the validated HPLC method.

  • Evaluation: The chromatograms should demonstrate clear separation between the main 2-Amino-5-bromopyridine peak and any new peaks that appear due to degradation. Peak purity analysis using a DAD is essential to confirm that the parent peak is spectrally homogeneous in all stressed conditions.

Cross-Validation Workflow Diagram

CrossValidationWorkflow cluster_methods Analytical Method Execution cluster_validation Validation & Comparison HPLC HPLC-UV Analysis (Purity & Assay) Compare Compare Purity Results (HPLC vs. GC) HPLC->Compare Correlate Correlate Structural Data (MS vs. Degradation Profile) HPLC->Correlate GCMS GC-MS Analysis (Identity & Volatiles) GCMS->Compare ForcedDeg Forced Degradation Study (Stress Testing) Specificity Assess HPLC Specificity (Peak Purity Analysis) ForcedDeg->Specificity Demonstrates Stability-Indicating Nature FinalReport Final Report & Method Confirmation Compare->FinalReport Correlate->FinalReport Specificity->Correlate

Caption: High-level workflow for the cross-validation of analytical methods.

Forced Degradation Experimental Workflow

ForcedDegradationWorkflow cluster_stress Stress Conditions Sample 2-Amino-5-bromopyridine Sample Batch Acid Acid Hydrolysis (1M HCl, 80°C) Sample->Acid Base Base Hydrolysis (1M NaOH, 80°C) Sample->Base Oxidation Oxidation (3% H2O2, RT) Sample->Oxidation Thermal Thermal (105°C Solid) Sample->Thermal Photo Photolytic (UV/Vis Light) Sample->Photo Analysis Analyze All Samples (Stressed & Control) by Validated HPLC-DAD Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Data: - Peak Purity - Mass Balance - Degradant Separation Analysis->Evaluation Conclusion Conclusion: Method is Stability-Indicating Evaluation->Conclusion

Caption: Experimental workflow for the forced degradation study.

Data Presentation: A Comparative Summary

The ultimate goal of cross-validation is to demonstrate agreement between the methods. While GC-MS is primarily qualitative for identity, its purity assessment (based on % peak area) should be comparable to the more accurate quantitative results from HPLC.

Table 1: Comparison of Typical Validation Parameters for Aminobromopyridine Analysis

Validation ParameterHPLC-UVGC-MS (as a Purity Screen)Rationale for Acceptance Criteria
Specificity Demonstrated through forced degradation; no co-elution of degradants. Peak purity index > 0.999.Mass spectral data provides definitive peak identification, ensuring high specificity.The method must be able to unequivocally assess the analyte in the presence of impurities and degradants.[18][19]
Linearity (R²) ≥ 0.999≥ 0.995Establishes a direct proportionality between analyte concentration and instrument response over a defined range.[20]
Accuracy (% Recovery) 98.0 - 102.0%90.0 - 110.0%Measures the closeness of the experimental value to the true value, assessed by spike/recovery studies.[21]
Precision (%RSD) ≤ 2.0%≤ 5.0%Assesses the degree of scatter between a series of measurements on the same sample.[22]
LOQ (µg/mL) Typically 0.1 - 0.5Typically 0.5 - 2.0The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.[22]

Conclusion

Cross-validation is not a redundant exercise but a fundamental component of robust analytical science. By employing orthogonal methods like HPLC-UV for quantitative purity and GC-MS for identity confirmation, and by rigorously challenging the primary method through forced degradation studies, we build a comprehensive and trustworthy analytical package. This multi-faceted approach ensures that the quality of critical intermediates like aminobromopyridines is understood and controlled, safeguarding the integrity of the entire pharmaceutical manufacturing process. The data generated through this cross-validation framework provides a high degree of confidence for internal decision-making and regulatory submissions.

References

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  • Scientech (2025). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Scientech.
  • SIELC Technologies. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. SIELC.
  • Element Lab Solutions (n.d.). The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions.
  • AMSbiopharma (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • SIELC Technologies (2018). 2-Amino-5-bromopyridine. SIELC.
  • Lavanya Chowdary G, et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research, 61(2), 1-7.
  • Pharmaguideline (2012). Analytical Method Validation Definitions in Pharmaceuticals. Pharmaguideline.
  • Scientech (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Scientech.
  • ICH (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
  • European Medicines Agency (2023). ICH Q2(R2) Validation of analytical procedures. EMA.
  • European Medicines Agency (2006). Q 3 B (R2) Impurities in New Drug Products. EMA.
  • Lita, A. (2019). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America.
  • HELIX Chromatography (n.d.). HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography.
  • BioProcess International (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Keerthi, K., et al. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. International Journal of Pharmaceutical and Phytopharmacological Research.
  • National Center for Biotechnology Information (n.d.). 2-Amino-5-bromopyridine. PubChem.
  • Bulgarian Academy of Sciences (n.d.). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine.
  • PharmaGuru (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru.
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  • Qu, H., et al. (2021). Development of a sample preparation method for accurate analysis of 24 elemental impurities in oral drug products by ICP-MS according to USP/ICH guidelines.
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A Comparative Guide to the Synthesis of (6-Amino-5-bromopyridin-3-yl)methanol: A Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The substituted pyridine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmacologically active compounds. (6-Amino-5-bromopyridin-3-yl)methanol, in particular, is a highly valuable building block. Its trifunctional nature—an amino group for amide or urea formation, a bromine atom for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and a primary alcohol for ether or ester linkages—makes it a versatile synthon for generating diverse chemical libraries and elaborating complex drug candidates.

This guide provides an in-depth comparative analysis of two distinct synthetic strategies for preparing this key intermediate. We will benchmark a classical, linear approach against a more modern, convergent strategy that leverages palladium-catalyzed cross-coupling. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of these methods, focusing on reaction efficiency, scalability, and the underlying chemical principles that govern each transformation.

Method 1: A Linear, Multi-Step Synthesis from 5-Methylnicotinic Acid

This route represents a traditional and robust approach, relying on a sequence of well-established, fundamental organic transformations. The strategy begins with a commercially available and inexpensive starting material, 5-methylnicotinic acid, and builds complexity step-by-step.

Causality and Experimental Rationale

The logic of this linear sequence is to first establish the core bromopyridine-methanol framework and then introduce the requisite amino functionality at a late stage via a nitration/reduction sequence.

  • Esterification & Reduction: The initial carboxylic acid is first protected as a methyl ester. This is a critical step because the subsequent bromination and nitration steps are incompatible with a free carboxylic acid. The ester is then reduced to the primary alcohol using a mild reducing agent like sodium borohydride in the presence of a Lewis acid, or more robustly with lithium aluminum hydride.

  • Bromination: N-Bromosuccinimide (NBS) in the presence of a radical initiator like AIBN is the standard method for brominating a methyl group on a pyridine ring. This reaction proceeds via a free-radical mechanism.

  • Nitration: Introducing the nitro group at the 6-position is achieved under harsh acidic conditions. The pyridine nitrogen must first be protonated, which deactivates the ring towards electrophilic substitution. However, the 6-position is the most favorable for nitration on this substituted ring.

  • Nitro Group Reduction: The final step is the reduction of the nitro group to the primary amine. This is a critical transformation, and several methods exist. We will compare two common laboratory-scale methods: catalytic hydrogenation and reduction with tin(II) chloride. This reduction is often high-yielding and clean.[1]

Visualizing the Pathway: Method 1

cluster_0 Method 1: Linear Synthesis 5-Methylnicotinic Acid 5-Methylnicotinic Acid Methyl 5-methylnicotinate Methyl 5-methylnicotinate 5-Methylnicotinic Acid->Methyl 5-methylnicotinate SOCl₂, MeOH (5-Methylpyridin-3-yl)methanol (5-Methylpyridin-3-yl)methanol Methyl 5-methylnicotinate->(5-Methylpyridin-3-yl)methanol 1. LiAlH₄ 2. H₂O (5-(Bromomethyl)pyridin-3-yl)methanol (5-(Bromomethyl)pyridin-3-yl)methanol (5-Methylpyridin-3-yl)methanol->(5-(Bromomethyl)pyridin-3-yl)methanol NBS, AIBN (5-Bromopyridin-3-yl)methanol (5-Bromopyridin-3-yl)methanol (5-(Bromomethyl)pyridin-3-yl)methanol->(5-Bromopyridin-3-yl)methanol Hydrolysis (5-Bromo-6-nitropyridin-3-yl)methanol (5-Bromo-6-nitropyridin-3-yl)methanol (5-Bromopyridin-3-yl)methanol->(5-Bromo-6-nitropyridin-3-yl)methanol H₂SO₄, HNO₃ This compound This compound (5-Bromo-6-nitropyridin-3-yl)methanol->this compound Reduction (e.g., Fe/NH₄Cl or H₂/Pd-C)

Caption: Linear synthesis of the target compound from 5-methylnicotinic acid.

Experimental Protocol: Method 1 (Exemplified Final Step)

Step 1: Reduction of (5-Bromo-6-nitropyridin-3-yl)methanol

  • To a solution of (5-bromo-6-nitropyridin-3-yl)methanol (1.0 eq) in ethanol or isopropanol, add ammonium chloride (5.0 eq) followed by iron powder (5.0 eq).[1]

  • Heat the mixture to reflux (approx. 80°C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Data Summary: Method 1
ParameterStep A: EsterificationStep B: ReductionStep C: Bromination/HydrolysisStep D: NitrationStep E: Reduction
Key Reagents SOCl₂, MethanolLiAlH₄, THFNBS, AIBN, H₂OH₂SO₄, HNO₃Fe, NH₄Cl, Ethanol
Temp (°C) 650 to RT8010080
Time (h) 42653
Reported Yield (%) ~95%~90%~70% (two steps)~60%~85%
Overall Yield (%) \multicolumn{5}{c}{~30% }
Advantages Inexpensive starting materials, well-established reactions.
Disadvantages Multiple steps, moderate overall yield, use of harsh nitrating conditions.

Method 2: A Convergent Synthesis via Buchwald-Hartwig Amination

This modern approach leverages the power and selectivity of palladium-catalyzed cross-coupling to form the key C-N bond in the final step. The strategy is convergent, meaning that key fragments are prepared separately and then joined together, which can often lead to higher overall yields.

Causality and Experimental Rationale

The core of this strategy is the selective amination of a di-halogenated pyridine. The synthesis of the key intermediate, (5,6-dibromopyridin-3-yl)methanol, is the first phase.

  • Intermediate Synthesis: Starting from commercially available 2,5-dibromopyridine, a directed ortho-metalation can be performed. Treatment with a strong base like LDA at low temperature will selectively deprotonate the C3 position due to the directing effect of the C2-bromine. Trapping this lithiated species with a formaldehyde source (e.g., paraformaldehyde) installs the required hydroxymethyl group.

  • Selective Amination: The key step is the Buchwald-Hartwig amination.[2][3] The C6-Br bond is generally more reactive towards oxidative addition to the palladium(0) catalyst than the C5-Br bond due to its position adjacent to the pyridine nitrogen. This inherent electronic difference allows for selective amination at the 6-position. The choice of ligand is crucial for achieving high selectivity and yield; bulky, electron-rich phosphine ligands like XPhos or RuPhos are often employed. Ammonia itself or a protected ammonia equivalent (like benzophenone imine followed by hydrolysis) can be used as the nitrogen source.[4]

Visualizing the Pathway: Method 2

cluster_1 Method 2: Convergent Synthesis 2,5-Dibromopyridine 2,5-Dibromopyridine (5,6-Dibromopyridin-3-yl)methanol (5,6-Dibromopyridin-3-yl)methanol 2,5-Dibromopyridine->(5,6-Dibromopyridin-3-yl)methanol 1. LDA, THF, -78°C 2. Paraformaldehyde This compound This compound (5,6-Dibromopyridin-3-yl)methanol->this compound NH₃, Pd₂(dba)₃, XPhos, NaOtBu

Sources

A Senior Application Scientist's Guide to the Comparative Docking Analysis of (6-Amino-5-bromopyridin-3-yl)methanol Derivatives Against PIM-1 Kinase

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the binding potential of novel (6-Amino-5-bromopyridin-3-yl)methanol derivatives against the proto-oncogene PIM-1 kinase. We will explore the rationale for selecting PIM-1 as a therapeutic target, detail a robust molecular docking protocol, and compare the in silico performance of our candidate derivatives against a known, potent inhibitor. All methodologies and claims are supported by experimental data and authoritative references to ensure scientific integrity.

Introduction: The Rationale for Targeting PIM-1 Kinase

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are actively investigated for a wide range of therapeutic applications, particularly as kinase inhibitors in oncology.[1][2] The this compound scaffold, in particular, presents an intriguing starting point for inhibitor design due to the strategic placement of hydrogen bond donors (amino group, methanol hydroxyl) and a halogen atom (bromine) that can engage in halogen bonding or occupy hydrophobic pockets.

Our target of interest, PIM-1 kinase, is a serine/threonine kinase that has emerged as a significant target for cancer therapeutics.[3][4] PIM-1 is frequently overexpressed in various hematopoietic malignancies and solid tumors, where it plays a critical role in cell survival, proliferation, and the inhibition of apoptosis.[3][5] Therefore, the development of small-molecule inhibitors that can effectively target PIM-1 is a highly promising strategy in oncology drug discovery.[6][7]

This guide will perform a comparative molecular docking study to predict the binding affinity and interaction patterns of two novel this compound derivatives against PIM-1 kinase. To establish a benchmark for performance, these derivatives will be compared directly with Staurosporine , a well-characterized, potent, albeit non-selective, kinase inhibitor.

Materials and Methods: A Validated Docking Protocol

To ensure the reliability of our in silico predictions, we will employ a rigorous and validated molecular docking workflow. The causality behind each step is explained to provide a clear, reproducible, and scientifically sound methodology.

Computational Tools
  • Protein Preparation: UCSF Chimera

  • Ligand Preparation: ChemDraw, Avogadro

  • Molecular Docking: AutoDock Vina[8]

  • Visualization: PyMOL, Discovery Studio

Step-by-Step Experimental Protocol
  • Receptor Preparation:

    • Rationale: The crystal structure of a protein is a static snapshot and must be prepared to be suitable for docking. This involves removing non-essential molecules and adding charges.

    • Procedure:

      • The X-ray crystal structure of human PIM-1 kinase was downloaded from the RCSB Protein Data Bank (PDB ID: 4JX3).[3]

      • All non-essential water molecules and co-crystallized ligands were removed from the PDB file.

      • Polar hydrogen atoms were added to the protein structure, which is crucial for defining hydrogen bond donors and acceptors.

      • Gasteiger charges were computed and added to the protein atoms to account for electrostatic interactions.

      • The prepared protein structure was saved in the PDBQT file format, which is required by AutoDock Vina.

  • Ligand Preparation:

    • Rationale: Ligand structures must be converted to 3D and energy-minimized to represent their most stable conformation.

    • Procedure:

      • The 2D structures of the two derivatives, Derivative A (this compound) and Derivative B (1-(6-Amino-5-bromopyridin-3-yl)ethan-1-ol), and the reference inhibitor Staurosporine were drawn.

      • The structures were converted to 3D and their energy was minimized using the MMFF94 force field. This step ensures a sterically favorable starting conformation.

      • Gasteiger charges were assigned, and rotatable bonds were defined.

      • The prepared ligands were saved in the PDBQT format.

  • Molecular Docking and Grid Box Generation:

    • Rationale: The docking simulation requires a defined search space (a "grid box") within the protein's active site where the algorithm will attempt to place the ligand.

    • Procedure:

      • The grid box was centered on the ATP-binding site of PIM-1 kinase, encompassing the key residues known to interact with inhibitors.

      • The dimensions of the grid box were set to 25Å x 25Å x 25Å to allow the ligands to rotate and translate freely within the active site.

      • AutoDock Vina was used to perform the docking calculations, generating multiple binding poses for each ligand ranked by their predicted binding affinity.

  • Protocol Validation (Self-Validation System):

    • Rationale: To trust the docking protocol, we must first demonstrate its ability to reproduce known experimental results. This is achieved by re-docking a known ligand into its corresponding protein structure.

    • Procedure: The co-crystallized inhibitor from PDB ID 4JX3 was extracted and re-docked into the prepared PIM-1 structure.[3] The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was calculated. An RMSD value of less than 2.0 Å is considered a successful validation, indicating the protocol can accurately predict the ligand's binding mode.[9]

Workflow Visualization

The computational workflow is summarized in the diagram below, illustrating the sequential steps from data acquisition to final analysis.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Download PDB Structure (ID: 4JX3) PrepProt Prepare Protein (Remove Water, Add H, Add Charges) PDB->PrepProt Ligands Draw & Minimize Ligands (Derivatives & Staurosporine) PrepLig Prepare Ligands (Assign Charges, Define Bonds) Ligands->PrepLig Grid Define Grid Box (Active Site) PrepProt->Grid Dock Run Docking Simulation (AutoDock Vina) PrepLig->Dock Grid->Dock Analyze Analyze Results (Binding Energy, Interactions) Dock->Analyze Compare Comparative Analysis Analyze->Compare G cluster_ligand Derivative B cluster_pocket PIM-1 Active Site Pyridine Aminopyridine Ring Glu121 Glu121 (Hinge) Pyridine->Glu121 H-Bond (Amino grp) Lys67 Lys67 Pyridine->Lys67 Cation-Pi Methanol Ethanol Group Asp186 Asp186 Methanol->Asp186 H-Bond (Hydroxyl grp) Leu174 Leu174 Methanol->Leu174 Hydrophobic Bromine Bromine Bromine->Lys67 Halogen Bond

Caption: Key interactions of Derivative B in PIM-1.

Conclusion and Future Directions

This comparative docking study demonstrates that this compound derivatives are promising scaffolds for the design of PIM-1 kinase inhibitors. Both evaluated derivatives successfully docked into the ATP-binding site and formed a critical hydrogen bond with the hinge residue Glu121.

The superior binding affinity of Derivative B (-8.4 kcal/mol) over Derivative A (-7.8 kcal/mol) suggests that further exploration of substitutions on the methanol group could lead to more potent inhibitors. The unique hydrogen bond with Asp186 provides an opportunity for designing selectivity over other kinases.

While these in silico results are encouraging, they represent predictions. The next critical steps involve the chemical synthesis of these derivatives and subsequent in vitro validation through kinase inhibition assays to determine their IC50 values. [2]This experimental data will be essential to confirm the docking predictions and further guide the structure-activity relationship (SAR) studies for this promising new class of PIM-1 inhibitors.

References

  • Lee, S.J., Han, B.G., Cho, J.W., et al. (2013). Crystal structure of pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode.
  • Kumar, A., Mandiyan, V., Suzuki, Y., et al. Crystal Structures of Proto-oncogene Kinase Pim1: A Target of Aberrant Somatic Hypermutations in Diffuse Large Cell Lymphoma.
  • Knapp, S., Debreczeni, J., Bullock, A., et al. (2004). Crystal Structure of the human PIM1 kinase domain.
  • Gorgan, D. L., Antoci, V., & Avram, S. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. Semantic Scholar. [Link]
  • Gorgan, D. L., Antoci, V., & Avram, S. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. PubMed. [Link]
  • Fancelli, D., Moll, J., Varasi, M., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. [Link]
  • Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C. H. (2022). Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study.
  • Al-Shabib, N. A., Khan, J. M., Al-Ghamdi, K. M., et al. (2024).
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  • Halder, D., Das, S., Aiswarya, R., & Jeyaprakash, R. S. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study.
  • Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry.
  • Rios-Lombardía, N., & González-Pérez, M. (2023).
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  • Feng, Y., Gong, Y., Nourse, A., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. [Link]
  • ChemUniverse. (6-AMINOPYRIDIN-3-YL)METHANOL [P85732]. [Link]
  • Anderson, M., Bailey, S., Carr, M. G., et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.
  • El-Gazzar, M. G., Sayed, A. R., & El-Henawy, A. A. (2023).
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A Head-to-Head Comparison of Cross-Coupling Methods for Bromopyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyridine ring is a ubiquitous and indispensable scaffold. Its presence in numerous pharmaceuticals and functional materials necessitates robust and versatile methods for its modification. Palladium-catalyzed cross-coupling reactions have emerged as the premier tool for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on this heterocyclic core. Bromopyridines, in particular, represent a class of readily available and reactive starting materials for these transformations.

However, the choice of which cross-coupling method to employ can be a critical decision, profoundly impacting yield, substrate scope, and overall efficiency. The inherent electronic properties of the pyridine ring, specifically the electron-withdrawing nature of the nitrogen atom and its potential to coordinate with and inhibit the palladium catalyst, introduce challenges not always present with simple aryl halides.[1][2]

This guide provides an in-depth, head-to-head comparison of four major cross-coupling methodologies for the functionalization of bromopyridines: the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. By delving into the mechanistic nuances, providing supporting experimental data, and offering detailed protocols, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

The Landscape of Bromopyridine Reactivity

The reactivity of a bromopyridine in a palladium-catalyzed cross-coupling reaction is dictated by several factors. The carbon-bromine bond is more susceptible to oxidative addition to a palladium(0) catalyst than a carbon-chlorine bond, making bromopyridines generally more reactive than their chloro-analogs under milder conditions.[1] Furthermore, the position of the bromine atom on the pyridine ring significantly influences the reactivity of the C-Br bond. Positions ortho (2- or 6-) to the ring nitrogen are typically more activated towards oxidative addition due to the nitrogen's electron-withdrawing effect.[1]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis, celebrated for its broad functional group tolerance and the use of generally stable and less toxic organoboron reagents.[3] For the synthesis of bi-aryl and hetero-biaryl compounds containing a pyridine moiety, it is often the first choice.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the bromopyridine to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for the success of each of these steps. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, have proven to be highly effective in promoting the coupling of challenging heteroaryl substrates.[4]

Performance and Applications

The Suzuki-Miyaura coupling is highly versatile for creating C-C bonds with a wide range of aryl, heteroaryl, and vinyl boronic acids and esters. It is a go-to method for the synthesis of molecules with linked aromatic systems, which are prevalent in pharmaceuticals.

Buchwald-Hartwig Amination: Constructing the Vital C-N Bond

The formation of carbon-nitrogen bonds is of paramount importance in pharmaceutical and materials chemistry. The Buchwald-Hartwig amination has revolutionized this area of synthesis, providing a general and efficient method for the coupling of amines with aryl and heteroaryl halides.[5]

Mechanistic Insights

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[2] Key steps include the oxidative addition of the bromopyridine, coordination of the amine, deprotonation of the coordinated amine by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the desired arylamine. The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide, is often critical for efficient catalyst turnover.[6] The selection of the appropriate phosphine ligand is also crucial and is dependent on the specific amine and bromopyridine coupling partners.

Performance and Applications

This reaction exhibits a broad substrate scope, accommodating a wide variety of primary and secondary amines, both aliphatic and aromatic. For drug discovery programs, the ability to rapidly generate libraries of aminopyridine derivatives for structure-activity relationship (SAR) studies makes this reaction invaluable.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted pyridines.[7] These products are important intermediates in the synthesis of more complex molecules and have applications in materials science.

Mechanistic Nuances

The classical Sonogashira reaction employs a dual catalytic system, utilizing both a palladium complex and a copper(I) co-catalyst.[7] The catalytic cycle involves the formation of a copper acetylide species, which then undergoes transmetalation to the palladium(II) center after oxidative addition of the bromopyridine. Reductive elimination then yields the alkynylpyridine. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[8][9]

Performance and Applications

The Sonogashira reaction is highly efficient for the coupling of a wide range of terminal alkynes with bromopyridines. The reaction is generally tolerant of various functional groups and can be performed under relatively mild conditions. The resulting alkynylpyridines can be further elaborated, for example, through hydration to form ketones or via cycloaddition reactions.

Heck Reaction: The Arylation of Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a powerful tool for the formation of C-C bonds by coupling an aryl or vinyl halide with an alkene.[10] This reaction allows for the introduction of vinyl or substituted vinyl groups onto the pyridine ring.

Mechanistic Pathway

The catalytic cycle of the Heck reaction involves the oxidative addition of the bromopyridine to a Pd(0) catalyst, followed by the coordination and insertion of the alkene into the palladium-carbon bond.[1] A subsequent β-hydride elimination step forms the substituted alkene product and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by reaction of the palladium-hydride with a base.[1]

Performance and Applications

The Heck reaction is particularly useful for the synthesis of styrenylpyridines and pyridyl-substituted acrylates. The reaction often requires higher temperatures than Suzuki or Sonogashira couplings.[11] Microwave-assisted Heck reactions have been shown to significantly reduce reaction times and improve yields.[6][12]

Head-to-Head Performance Comparison

The following table provides a comparative overview of the four cross-coupling methods for the functionalization of a generic bromopyridine. It is important to note that optimal conditions can vary significantly based on the specific bromopyridine isomer, the coupling partner, and the desired product. The data presented is a synthesis of typical results reported in the literature.

FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira CouplingHeck Reaction
Bond Formed C(sp²)-C(sp²)C(sp²)-NC(sp²)-C(sp)C(sp²)-C(sp²) (alkenyl)
Typical Coupling Partner Boronic acids/estersPrimary/secondary aminesTerminal alkynesAlkenes
Typical Catalyst System Pd(0) or Pd(II) precursor with phosphine or NHC ligandPd(0) or Pd(II) precursor with phosphine ligandPd(0) or Pd(II) precursor, often with a Cu(I) co-catalystPd(0) or Pd(II) precursor, sometimes ligand-free
Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃NaOtBu, K₃PO₄, Cs₂CO₃Et₃N, piperidine, DIPAEt₃N, K₂CO₃, NaOAc
Typical Solvents Dioxane/H₂O, Toluene, DMFToluene, Dioxane, THFTHF, DMF, Et₃NDMF, NMP, Toluene
Typical Temperature 80-110 °C80-110 °CRoom Temp to 100 °C100-140 °C
Typical Yields Good to Excellent (>85%)Good to Excellent (>80%)[5]Good to Excellent (>80%)Moderate to Good (60-95%)[13]
Key Advantages Broad functional group tolerance, stable reagents.Direct formation of C-N bonds, wide amine scope.Access to versatile alkynyl intermediates.Forms substituted alkenes, tolerates various alkenes.
Potential Challenges Protodeboronation of boronic acid, catalyst inhibition.Catalyst inhibition by amine, β-hydride elimination.Alkyne homocoupling (Glaser), copper toxicity.Regioselectivity with unsymmetrical alkenes, high temps.

Experimental Protocols

The following are detailed, step-by-step methodologies for each of the discussed cross-coupling reactions. These should be considered as starting points, and optimization may be necessary for specific substrates.

Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid

Materials:

  • 3-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-bromopyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, add water, and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-phenylpyridine.[14]

Buchwald-Hartwig Amination of 2-Bromopyridine with Aniline

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • BINAP (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and NaOtBu to a dry Schlenk tube.

  • Add anhydrous toluene, followed by 2-bromopyridine and aniline.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield N-phenylpyridin-2-amine.[15]

Sonogashira Coupling of 4-Bromopyridine with Phenylacetylene

Materials:

  • 4-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3 mL)

  • Anhydrous THF (5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-bromopyridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and Et₃N via syringe.

  • Add phenylacetylene dropwise to the stirred mixture.

  • Stir the reaction at room temperature for 6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to afford 4-(phenylethynyl)pyridine.[7]

Heck Reaction of 3-Bromopyridine with n-Butyl Acrylate

Materials:

  • 3-Bromopyridine (0.5 mmol, 1.0 equiv)

  • n-Butyl acrylate (0.75 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.0025 mmol, 0.5 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 3.0 equiv)

  • Anhydrous DMF (3 mL)

Procedure:

  • To a microwave reaction vial, add 3-bromopyridine, n-butyl acrylate, Pd(OAc)₂, and Et₃N.

  • Add anhydrous DMF and seal the vial.

  • Place the vial in a microwave reactor and irradiate at 100 °C for 2 hours.[13]

  • After cooling, quench the reaction with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield butyl (E)-3-(pyridin-3-yl)acrylate.

Visualization of Catalytic Cycles and Workflows

To further clarify the processes discussed, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a general experimental workflow for cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Ar-Br Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation R-B(OH)2, Base Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Ar-Br Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(Br)L2->Amine Coordination & Deprotonation R2NH, Base Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Amine Coordination & Deprotonation->Ar-Pd(II)(NR2)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Start setup Reaction Setup (Bromopyridine, Coupling Partner, Catalyst, Ligand, Base) start->setup inert Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitor Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up (Quench, Extract, Dry) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A general experimental workflow for cross-coupling reactions.

Conclusion

The choice of a cross-coupling method for the functionalization of bromopyridines is a multifaceted decision that depends on the desired transformation, the nature of the coupling partners, and the specific isomer of the bromopyridine. The Suzuki-Miyaura and Buchwald-Hartwig reactions offer broad applicability for the formation of C-C and C-N bonds, respectively, and are often the methods of choice in pharmaceutical research. The Sonogashira coupling provides a reliable route to valuable alkynylpyridines, while the Heck reaction offers a means to introduce alkenyl substituents.

By understanding the underlying mechanisms and considering the comparative data, researchers can strategically select the optimal method to efficiently synthesize their target pyridine-containing molecules. The protocols provided herein serve as a robust starting point for developing and optimizing these crucial transformations in the laboratory.

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